Product packaging for Brutieridin(Cat. No.:CAS No. 1162664-57-4)

Brutieridin

Numéro de catalogue: B10837292
Numéro CAS: 1162664-57-4
Poids moléculaire: 754.7 g/mol
Clé InChI: SHCWOSSXLGIQEQ-CZFUJNBSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Brutieridin is a flavanone glycoside naturally present in the fruit of the bergamot plant (Citrus bergamia), which is cultivated in Southern Italy . This compound is of significant research interest due to its statin-like properties and potential anticholesterolaemic effects observed in preclinical studies . Investigations into its mechanism of action suggest that this compound's research value is multi-faceted. Unlike pharmaceutical statins, it may not directly inhibit HMG-CoA reductase activity but could instead contribute to the downregulation of this enzyme's expression in hepatic cells . Furthermore, studies using Caco-2 cell models indicate that this compound can significantly reduce the uptake of cholesterol, potentially by decreasing the level of the Niemann-Pick C1 Like 1 (NPC1L1) cholesterol transporter . The compound is also noted to work in concert with other bergamot polyphenols to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis that influences both lipid and glucose metabolism . For research purposes, this compound is typically sourced from bergamot juice and albedo (the inner peel) through advanced extraction and purification techniques, such as semi-preparative HPLC, yielding a high-purity product suitable for scientific investigation . Its primary research applications focus on the study of cholesterol metabolism, including pathways related to synthesis and absorption, as well as explorations into metabolic syndrome and cardiovascular health . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H42O19 B10837292 Brutieridin CAS No. 1162664-57-4

Propriétés

Numéro CAS

1162664-57-4

Formule moléculaire

C34H42O19

Poids moléculaire

754.7 g/mol

Nom IUPAC

5-[[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-[[(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-3-hydroxy-3-methyl-5-oxopentanoic acid

InChI

InChI=1S/C34H42O19/c1-13-26(41)28(43)30(45)32(49-13)53-31-29(44)27(42)22(12-48-24(40)11-34(2,46)10-23(38)39)52-33(31)50-15-7-17(36)25-18(37)9-20(51-21(25)8-15)14-4-5-19(47-3)16(35)6-14/h4-8,13,20,22,26-33,35-36,41-46H,9-12H2,1-3H3,(H,38,39)/t13-,20-,22+,26-,27+,28+,29-,30+,31+,32-,33+,34?/m0/s1

Clé InChI

SHCWOSSXLGIQEQ-CZFUJNBSSA-N

SMILES isomérique

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)OC)O)O)COC(=O)CC(C)(CC(=O)O)O)O)O)O)O)O

SMILES canonique

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)COC(=O)CC(C)(CC(=O)O)O)O)O)O)O)O

Origine du produit

United States

Foundational & Exploratory

The Discovery and Isolation of Brutieridin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brutieridin, a flavanone (B1672756) glycoside unique to the bergamot orange (Citrus bergamia), has garnered significant scientific interest for its potential cholesterol-lowering properties.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification, summarizes key quantitative data, and visualizes the established workflows and its proposed biological mechanism of action. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Source

This compound was first isolated and identified from the fruits of bergamot (Citrus bergamia), a citrus fruit primarily cultivated in the Calabrian region of Southern Italy.[2][3][4][5] The discovery was part of research into the statin-like principles of bergamot, which led to the identification of two specific 3-hydroxy-3-methylglutaryl (HMG) flavonoid glycosides: this compound and Melitidin.[2][3][5] The name "this compound" is derived from "Brutium," the ancient name for the Calabria region.[6]

These compounds are of particular interest due to the structural similarity of their HMG moiety to the substrate of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[7] this compound is found in the juice and albedo (the white tissue between the peel and the pulp) of the bergamot fruit.[6][8]

Chemical Structure and Properties

This compound is a flavanone-O-glycoside. Its chemical structure consists of a hesperetin (B1673127) aglycone linked to a neohesperidoside sugar moiety, which is further esterified with a 3-hydroxy-3-methylglutaryl group.[2][3] The structures of this compound and the related compound Melitidin were determined using spectroscopic and chemical methods.[2][3]

Table 1: Chemical Properties of this compound

PropertyValue
IUPAC Name 5-[[(2R,3S,4S,5R,6S)-3,4-Dihydroxy-6-[[(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-3-hydroxy-3-methyl-5-oxopentanoic acid[1]
Chemical Formula C₃₄H₄₂O₁₉[1]
Molar Mass 754.691 g·mol⁻¹[1]
CAS Number 1162664-57-4[1]

Experimental Protocols: Isolation and Purification

The isolation of this compound from bergamot fruit extract (BFE) is typically achieved through chromatographic techniques. A detailed semi-preparative high-performance liquid chromatography (HPLC) method has been described for this purpose.[7]

Preparation of Bergamot Fruit Extract (BFE)

While the specific initial extraction from the fruit is a standard process for obtaining polyphenolic fractions, a common approach involves extraction with a hydroalcoholic solvent followed by concentration to yield a dried extract.[8] This dried BFE serves as the starting material for chromatographic separation.

Semi-Preparative HPLC Protocol

This protocol outlines the separation of this compound and Melitidin from a concentrated BFE solution.[7]

  • Instrumentation: A semi-preparative chromatography system (e.g., Buchi Corporation, Pure Chromatography System) is utilized.[7]

  • Sample Preparation: Dried Bergamot Fruit Extract (BFE) is dissolved in a suitable solvent to a concentration of 50 mg/mL.[7]

  • Chromatographic Column: A Discovery® C18 column (25 cm × 21.2 mm, 5 μm particle size) is employed for the separation.[7]

  • Mobile Phases:

    • Solvent A: HPLC grade H₂O with 0.2% formic acid.[7]

    • Solvent B: Methanol.[7]

  • Gradient Elution: A specific gradient is applied to effectively separate the target compounds.[7]

    • 0 min: 77% A

    • 30 min: 70% A

    • 35 min: 70% A

    • 40 min: 77% A

  • Flow Rate: The mobile phase is delivered at a flow rate of 14 mL/min.[7]

  • Fraction Collection: Peaks corresponding to this compound are collected for further analysis and characterization.

G cluster_prep Sample Preparation cluster_hplc Semi-Preparative HPLC cluster_analysis Purification & Analysis Bergamot Bergamot Fruit (Citrus bergamia) Extraction Extraction & Concentration Bergamot->Extraction BFE Dried Bergamot Fruit Extract (BFE) (50 mg/mL solution) Extraction->BFE Injection Injection onto C18 Column BFE->Injection Gradient Gradient Elution (H₂O + 0.2% Formic Acid / Methanol) Injection->Gradient Detection UV/Vis or PDA Detection Gradient->Detection Collection Fraction Collection Detection->Collection Purified Isolated this compound Collection->Purified Analysis Structural Elucidation (NMR, HRMS) Purified->Analysis

Caption: Workflow for the isolation and purification of this compound.

Structural Elucidation and Characterization

The definitive structure of this compound was elucidated using a combination of spectroscopic and chemical methods.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR, along with 2D NMR techniques (like COSY, HSQC, and HMBC), are essential for determining the precise connectivity of atoms within the molecule. This includes identifying the flavanone core, the sugar moieties, and the HMG group, as well as establishing their linkage points.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, which is used to determine the elemental composition and confirm the molecular formula of this compound.[9] Tandem MS (MS/MS) experiments help in fragmenting the molecule to further confirm the structural components and their sequence.[9]

  • UV Spectroscopy: The UV spectrum of this compound would show characteristic absorption maxima for a flavanone structure, providing initial evidence of its chemical class.[3]

Quantitative Data

The concentration of this compound can vary based on the specific cultivar of bergamot and the extraction method used.

Table 2: Reported Concentrations of this compound in Bergamot Products

Source MaterialAnalytical MethodConcentration / AmountReference
Cold-Pressed Bergamot JuiceUPLC-MS/MS, NMR45–68 mg/L[8]
Hydroalcoholic Peel ExtractHPLC-PDA-MS~0.12–0.18% of dry extract weight[8]
Bergamot Albedo (Fantastico cv)Not Specified27.33% of identified compounds[6]

Proposed Biological Mechanism of Action

Initially, this compound was hypothesized to act as a direct inhibitor of HMG-CoA reductase (HMGCR), the enzyme targeted by statin drugs, due to its structural similarity to the enzyme's natural substrate.[7][10] However, subsequent in vitro studies on HepG2 liver cells showed that bergamot fruit extract (BFE) and its principal components, including this compound, did not directly inhibit HMGCR activity.[7]

Instead, current research suggests a multi-faceted mechanism for the cholesterol-lowering effects of bergamot components:

  • Downregulation of HMGCR Expression: BFE and neohesperidin (B1678168) (another flavonoid in bergamot) were found to decrease the levels of HMGCR protein in HepG2 cells, suggesting an effect on the enzyme's expression rather than direct inhibition.[7]

  • Inhibition of Cholesterol Absorption: In Caco-2 intestinal cells, this compound was shown to significantly reduce cholesterol uptake.[7] This effect is linked to a decrease in the levels of Niemann-Pick C1 Like 1 (NPC1L1), a critical transporter for cholesterol absorption in the intestine.[7]

Caption: Proposed dual mechanism for cholesterol reduction by bergamot components.

Conclusion

The discovery of this compound in Citrus bergamia has unveiled a novel class of natural compounds with significant potential for cardiovascular health.[10] The isolation protocols, primarily based on semi-preparative HPLC, allow for the procurement of pure this compound for further pharmacological investigation. While the initial "statin-like" hypothesis of direct HMGCR inhibition has been refined, the current understanding points towards a more complex mechanism involving the downregulation of HMGCR expression and the inhibition of intestinal cholesterol absorption. This detailed technical guide provides the necessary foundational knowledge for scientists aiming to explore the full therapeutic potential of this unique flavonoid.

References

Brutieridin's Multifaceted Mechanism of Action in Cholesterol Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the flavonoid brutieridin, a key bioactive compound in bergamot, reveals a multi-pronged mechanism of action against cholesterol synthesis that extends beyond the initial hypothesis of direct HMG-CoA reductase inhibition. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the intricate pathways modulated by this compound and its associated polyphenols.

Recent scientific investigations have elucidated that the cholesterol-lowering effects of this compound, a flavanone (B1672756) glycoside found in Citrus bergamia, are not attributable to a single mode of action but rather a coordinated regulation of multiple key targets in cholesterol homeostasis. While this compound and the related compound melitidin (B12368738) possess a structural moiety similar to the substrate of HMG-CoA reductase (HMGCR), the rate-limiting enzyme in cholesterol synthesis, compelling evidence suggests an indirect and more complex regulatory role.[1][2][3] This document synthesizes the current understanding, presenting quantitative data, detailed experimental methodologies, and visual pathways to illuminate this compound's mechanism of action.

Core Mechanisms of Action

This compound's influence on cholesterol synthesis is primarily understood through three interconnected mechanisms:

  • Activation of AMP-Activated Protein Kinase (AMPK): In hepatic cells, bergamot fruit extract (BFE) and its constituent neohesperidin (B1678168) have been shown to increase the phosphorylation of AMPK.[4] Activated AMPK acts as a metabolic master switch, and in the context of cholesterol synthesis, it phosphorylates and inactivates HMG-CoA reductase, leading to a downstream reduction in cholesterol production. This provides a crucial link between this compound-containing extracts and the observed decrease in HMGCR protein levels, a mechanism distinct from the direct competitive inhibition characteristic of statins.[4]

  • Downregulation of HMG-CoA Reductase Protein Expression: Contrary to the long-held hypothesis, in vitro studies have demonstrated that BFE and its components, including this compound, do not directly inhibit the enzymatic activity of HMG-CoA reductase.[4] Instead, treatment of HepG2 liver cells with BFE and neohesperidin resulted in a significant decrease in the total protein levels of HMGCR.[4] This suggests that the cholesterol-lowering effect is mediated at the level of gene expression or protein stability, a process likely initiated by the activation of AMPK.

  • Inhibition of Intestinal Cholesterol Absorption: In the intestinal Caco-2 cell line, this compound has been shown to play a direct role in reducing the uptake of cholesterol. This is achieved by decreasing the protein expression of Niemann-Pick C1-Like 1 (NPC1L1), a critical transporter for intestinal cholesterol absorption.[4] By inhibiting this transporter, this compound effectively reduces the amount of dietary and biliary cholesterol that enters the bloodstream.

Ancillary Mechanisms of Bergamot Polyphenols

While this compound is a key player, the synergistic action of other polyphenols in bergamot extracts contributes to the overall cholesterol-lowering effect.

  • Modulation of PCSK9 Expression: Bergamot peel extract has been observed to reduce the expression of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) in HuH7 cells.[5] PCSK9 promotes the degradation of the LDL receptor (LDLR), so its inhibition leads to a higher number of LDLRs on the cell surface, enhancing the clearance of LDL cholesterol from the circulation. However, it is noteworthy that isolated this compound did not significantly affect PCSK9 levels, indicating that other compounds within the extract are responsible for this effect.[5]

  • Regulation of SREBP Transcription Factors: Sterol Regulatory Element-Binding Proteins (SREBPs) are master regulators of lipid homeostasis. While the direct impact of this compound on the cleavage and nuclear translocation of SREBP-2 (the primary regulator of cholesterol synthesis) is still under investigation, studies have shown that bergamot extracts can modulate the mRNA expression of SREBP-1c, which is more closely associated with fatty acid synthesis.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound and bergamot fruit extract.

Table 1: Effect of this compound and Bergamot Fruit Extract on HMG-CoA Reductase

Compound/ExtractCell LineParameter MeasuredResultCitation
Bergamot Fruit Extract (BFE) & this compound-HMGCR Enzymatic ActivityNegligible change[4]
BFE (100 µg/mL)HepG2HMGCR Protein Expression↓ 40.2%[4]
Neohesperidin (100 µM)HepG2HMGCR Protein Expression↓ 49.6%[4]

Table 2: Effect of this compound and Bergamot Fruit Extract on AMPK Activation and Cholesterol Absorption

Compound/ExtractCell LineParameter MeasuredResultCitation
BFE (100 µg/mL)HepG2pAMPK/AMPK RatioIncreased[4]
Neohesperidin (100 µM)HepG2pAMPK/AMPK RatioIncreased[4]
This compound (100 µM)Caco-2NPC1L1 Protein Expression↓ ~50%[4]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions, the following diagrams have been generated using the DOT language.

Brutieridin_Mechanism_of_Action cluster_Hepatic_Cell Hepatic Cell (HepG2) cluster_Intestinal_Cell Intestinal Cell (Caco-2) BFE Bergamot Fruit Extract (contains this compound) AMPK AMPK BFE->AMPK pAMPK pAMPK (Active) AMPK->pAMPK Phosphorylation HMGCR_exp HMGCR Gene Expression/Stability pAMPK->HMGCR_exp Inhibits HMGCR HMG-CoA Reductase (Protein) HMGCR_exp->HMGCR Leads to Reduced Levels Mevalonate Mevalonate HMGCR->Mevalonate Catalyzes HMGCR->Mevalonate HMGCR->Mevalonate HMG_CoA HMG-CoA HMG_CoA->HMGCR Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol This compound This compound NPC1L1_exp NPC1L1 Gene Expression This compound->NPC1L1_exp Inhibits NPC1L1 NPC1L1 Transporter NPC1L1_exp->NPC1L1 Leads to Reduced Levels Cholesterol_uptake Cholesterol Uptake NPC1L1->Cholesterol_uptake Cholesterol_abs Cholesterol (from gut lumen) Cholesterol_abs->NPC1L1

Caption: this compound's dual mechanism in hepatic and intestinal cells.

Experimental_Workflow_AMPK_Activation start Seed HepG2 Cells treatment Treat with this compound/ Bergamot Extract start->treatment lysis Cell Lysis (RIPA buffer) treatment->lysis protein_quant Protein Quantification (BCA Assay) lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-pAMPK, anti-AMPK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometric Analysis (pAMPK/Total AMPK Ratio) detection->analysis

Caption: Western blot workflow for AMPK activation analysis.

Experimental Protocols

HMG-CoA Reductase Activity Assay (Spectrophotometric)

This assay measures the enzymatic activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate (B84403) (pH 7.4), 120 mM KCl, 1 mM EDTA, and 5 mM DTT. Pre-warm to 37°C.[8]

    • NADPH Solution: Prepare a stock solution in the assay buffer. The final concentration in the reaction should be around 400 µM.[8]

    • HMG-CoA Substrate Solution: Prepare a stock solution in the assay buffer. The final concentration in the reaction should be around 400 µM.[8]

    • HMG-CoA Reductase Enzyme: Reconstitute the purified enzyme in the assay buffer and keep on ice.[9]

    • Test Compound (this compound/BFE): Dissolve in a suitable solvent (e.g., DMSO) to the desired stock concentration.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add the assay buffer, the test compound (or solvent control), and the HMG-CoA reductase enzyme.[9]

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the HMG-CoA substrate and NADPH solution.

    • Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C, taking readings every 1-2 minutes for 10-20 minutes.[9]

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in A340 per minute) from the linear portion of the curve.

    • The percentage of inhibition is calculated as: [1 - (Rate of test compound / Rate of solvent control)] * 100.

Western Blot for AMPK Activation and Protein Expression

This protocol is used to determine the phosphorylation status of AMPK and the total protein levels of HMGCR and NPC1L1.

  • Cell Culture and Treatment:

    • Culture HepG2 or Caco-2 cells to 70-80% confluency.[10]

    • Treat cells with various concentrations of this compound or BFE for a specified time (e.g., 24 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using a BCA assay.[11]

  • Electrophoresis and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE (e.g., 10% acrylamide (B121943) gel).[10]

    • Transfer the separated proteins to a PVDF membrane.[11]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[10]

    • Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for phospho-AMPK (Thr172), total AMPK, HMGCR, NPC1L1, and a loading control (e.g., β-actin or GAPDH).[11]

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software. For AMPK activation, calculate the ratio of phospho-AMPK to total AMPK. For protein expression, normalize the target protein signal to the loading control.

Cholesterol Uptake Assay in Caco-2 Cells

This assay measures the ability of this compound to inhibit the uptake of cholesterol in an in vitro model of the intestinal barrier.

  • Cell Culture:

    • Seed Caco-2 cells on permeable supports (e.g., Transwell inserts) and culture for 21 days to allow for differentiation into a polarized monolayer.[12]

  • Micelle Preparation:

    • Prepare micelles containing bile salts (e.g., sodium taurocholate), phospholipids, and radiolabeled cholesterol (e.g., [3H]-cholesterol) or fluorescently labeled cholesterol.

  • Uptake Experiment:

    • Pre-treat the apical side of the Caco-2 monolayer with this compound at various concentrations for a specified time (e.g., 24 hours).

    • Remove the treatment medium and add the cholesterol-containing micelles to the apical chamber.

    • Incubate for a defined period (e.g., 2-4 hours) at 37°C.

  • Quantification:

    • Wash the cells extensively with ice-cold PBS to remove surface-bound micelles.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter or fluorescence using a plate reader.

    • Normalize the cholesterol uptake to the total protein content of the cell lysate.

Conclusion

The mechanism of action of this compound in cholesterol synthesis is a sophisticated process involving the modulation of key regulatory proteins rather than direct enzyme inhibition. The activation of AMPK, subsequent downregulation of HMGCR protein expression, and the inhibition of intestinal cholesterol absorption via NPC1L1 represent the core pathways. Further research into the effects of this compound and other bergamot polyphenols on the SREBP signaling cascade will provide a more complete picture of their cholesterol-lowering potential. This in-depth understanding is critical for the development of novel nutraceuticals and therapeutic agents for the management of hypercholesterolemia.

References

An In-depth Technical Guide to the Biochemical Properties and Structure of Brutieridin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brutieridin is a flavanone (B1672756) glycoside naturally occurring in the fruit of the bergamot plant (Citrus bergamia), which is primarily cultivated in Southern Italy.[1] This compound has garnered significant research interest due to its potential health benefits, particularly its statin-like cholesterol-lowering effects.[2][3] this compound's unique chemical structure, featuring two glycosidic bonds and multiple chiral centers, contributes to its biological activity.[1][2] This guide provides a comprehensive overview of the biochemical properties, structure, and mechanism of action of this compound, along with relevant experimental protocols and pathway diagrams.

Biochemical Properties and Structure

This compound is characterized by a 3-hydroxy-3-methylglutaryl (HMG) moiety attached to a flavanone glycoside backbone, a structural feature that is key to its biological activity.[4] This unique hybrid structure gives it both statin-like properties and the antioxidant benefits typical of flavonoids.[1]

Chemical Structure
  • IUPAC Name: 5-[[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-[[(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-3-hydroxy-3-methyl-5-oxopentanoic acid[2][3][5]

  • Molecular Formula: C₃₄H₄₂O₁₉[3][5][6]

  • Canonical SMILES: C[C@H]1--INVALID-LINK--O[C@@H]2--INVALID-LINK--C--INVALID-LINK--C5=CC(=C(C=C5)OC)O)O)COC(=O)CC(C)(CC(=O)O)O)O)O)O)O">C@@HO[2][3]

  • InChI Key: SHCWOSSXLGIQEQ-CZFUJNBSSA-N[6]

Physicochemical Properties
PropertyValueSource
Molecular Weight 754.7 g/mol [2][5]
Molar Mass 754.691 g·mol⁻¹[3]
Monoisotopic Mass 754.23202911 Da[5]
CAS Number 1162664-57-4[2][3][5]
PubChem CID 45279710[3][5][6]
XLogP3-AA -1.5[5]
Hydrogen Bond Donor Count 12[5]
Hydrogen Bond Acceptor Count 19[5]
Rotatable Bond Count 13[5]
Exact Mass 754.23202911 Da[5]
Topological Polar Surface Area 298 Ų[5]
Heavy Atom Count 53[5]
Complexity 1270[5]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action involves the modulation of cholesterol metabolism, exhibiting statin-like properties.[1][3] It also influences other significant signaling pathways implicated in cancer and inflammation.

Cholesterol Metabolism

This compound's structural similarity to HMG-CoA allows it to act as a competitive inhibitor of HMG-CoA reductase (HMGCR), the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] This inhibition reduces the synthesis of mevalonate, a precursor to cholesterol.[1] Unlike some statins, this compound may also downregulate the expression of HMGCR in hepatic cells.[1] Furthermore, it has been shown to reduce cholesterol uptake in Caco-2 cells, potentially by decreasing the levels of the Niemann-Pick C1 Like 1 (NPC1L1) cholesterol transporter.[1][7] this compound also works in concert with other bergamot polyphenols to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis that influences lipid and glucose metabolism.[1]

Cholesterol_Metabolism_Pathway cluster_synthesis Cholesterol Synthesis cluster_absorption Cholesterol Absorption HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMGCR HMGCR HMGCR Cholesterol_Synth Cholesterol Mevalonate->Cholesterol_Synth Dietary_Cholesterol Dietary Cholesterol Intestinal_Cell Intestinal Cell Dietary_Cholesterol->Intestinal_Cell NPC1L1 NPC1L1 NPC1L1 This compound This compound This compound->HMGCR Inhibits This compound->NPC1L1 Decreases Levels AMPK AMPK This compound->AMPK Activates AMPK->HMGCR Downregulates Expression Cancer_Stem_Cell_Signaling Brutieridin_Melitidin This compound & Melitidin (BMF) Rho-GDI-signaling Rho-GDI-signaling Brutieridin_Melitidin->Rho-GDI-signaling Targets Wnt_beta-catenin Wnt/β-catenin Rho-GDI-signaling->Wnt_beta-catenin Inhibits STAT1_3 STAT1/3 Rho-GDI-signaling->STAT1_3 Inhibits Notch Notch Rho-GDI-signaling->Notch Inhibits CSC_Properties Cancer Stem Cell Properties (ALDH activity, Mammosphere formation) Wnt_beta-catenin->CSC_Properties STAT1_3->CSC_Properties Notch->CSC_Properties Isolation_Workflow Start Bergamot Fruit Extract (BFE) Dissolve Dissolve in Methanol (50 mg/mL) Start->Dissolve HPLC Semi-preparative HPLC (C18 column) Dissolve->HPLC Fraction Collect Fractions at 280 nm HPLC->Fraction Dry Dry under Vacuum Fraction->Dry Dissolve2 Redissolve in Methanol Dry->Dissolve2 Analysis ESI-MS/MS Analysis Dissolve2->Analysis End Isolated this compound Analysis->End

References

In Vitro Statin-Like Activity of Brutieridin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The majority of in vitro and in vivo studies on the statin-like effects of compounds from Bergamot (Citrus bergamia) have been conducted using a Bergamot Polyphenolic Fraction (BPF), which contains a variety of flavonoids, including Brutieridin and Melitidin. Research on isolated this compound is limited. This guide synthesizes the available information on this compound and proposes experimental protocols based on established methodologies for assessing statin-like activity.

Introduction

This compound is a flavanone (B1672756) glycoside predominantly found in the juice of the bergamot orange (Citrus bergamia)[1]. It has garnered significant scientific interest due to its potential cholesterol-lowering effects, exhibiting a mechanism of action analogous to that of statin drugs[2]. The primary proposed mechanism for this statin-like activity is the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway[[“]]. Furthermore, emerging evidence suggests that compounds within bergamot extracts may also influence other key players in cholesterol homeostasis, such as PCSK9 and SREBP-2.

This technical guide provides an in-depth overview of the in vitro statin-like activity of this compound, presenting available data, detailing relevant experimental protocols, and visualizing the key signaling pathways.

Core Mechanism of Action: HMG-CoA Reductase Inhibition

This compound's structural similarity to HMG-CoA is believed to be the basis for its inhibitory effect on HMG-CoA reductase[[“]]. Molecular docking studies have suggested that this compound may exhibit a strong binding affinity to the active site of HMG-CoA reductase, potentially greater than that of some conventional statins like atorvastatin[4]. However, it is crucial to note that these are computational predictions and require experimental validation.

Quantitative Data on HMG-CoA Reductase Inhibition

To date, specific IC50 values for the inhibition of HMG-CoA reductase by isolated this compound are not widely reported in peer-reviewed literature. The majority of quantitative data pertains to the effects of Bergamot Polyphenolic Fraction (BPF).

Compound/Extract Assay Type Key Findings Reference
This compoundIn Silico Molecular DockingPredicted better binding affinity to HMG-CoA reductase than atorvastatin.[4]
Bergamot ExtractCell-based assaysReduction in HMG-CoA reductase activity.[[“]]
Experimental Protocol: In Vitro HMG-CoA Reductase Inhibition Assay

The following protocol is a generalized methodology for assessing the direct inhibitory effect of a compound on HMG-CoA reductase activity, based on commercially available assay kits[5][6][7].

Objective: To determine the IC50 value of this compound for the inhibition of HMG-CoA reductase.

Materials:

  • Recombinant human HMG-CoA reductase

  • HMG-CoA substrate

  • NADPH

  • Assay Buffer (e.g., potassium phosphate (B84403) buffer)

  • This compound (isolated and purified)

  • Positive control (e.g., Pravastatin)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of this compound and the positive control in a suitable solvent (e.g., DMSO). Prepare working solutions of HMG-CoA reductase, HMG-CoA, and NADPH in assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, NADPH, and varying concentrations of this compound or the positive control. Include a no-inhibitor control and a no-enzyme control.

  • Enzyme Addition: Initiate the reaction by adding HMG-CoA reductase to each well.

  • Substrate Addition: Start the enzymatic reaction by adding the HMG-CoA substrate.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every minute for a set period (e.g., 10-20 minutes) at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the rate of NADPH consumption for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Modulation of PCSK9 Expression

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of LDL cholesterol levels by promoting the degradation of the LDL receptor (LDLR). Inhibition of PCSK9 leads to increased LDLR recycling and enhanced clearance of LDL cholesterol from circulation. Some natural compounds have been shown to decrease PCSK9 expression[8]. While direct evidence for this compound is scarce, studies on other natural compounds in HepG2 cells provide a framework for investigation.

Quantitative Data on PCSK9 Modulation

Currently, there is no specific quantitative data available on the effect of isolated this compound on PCSK9 expression or activity.

Experimental Protocol: PCSK9 Expression in HepG2 Cells

This protocol describes a method to assess the effect of this compound on PCSK9 expression in a human hepatocyte cell line[8][9].

Objective: To determine if this compound modulates the expression of PCSK9 at the mRNA and protein level in HepG2 cells.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Positive control (e.g., Berberine)

  • RNA extraction kit

  • qRT-PCR reagents and primers for PCSK9 and a housekeeping gene (e.g., GAPDH)

  • Lysis buffer for protein extraction

  • Antibodies for PCSK9 and a loading control (e.g., β-actin) for Western blotting

  • ELISA kit for secreted PCSK9

Procedure:

  • Cell Culture and Treatment: Culture HepG2 cells to a desired confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 24-48 hours).

  • RNA Extraction and qRT-PCR: Extract total RNA from the cells and perform quantitative real-time PCR to measure the relative mRNA expression of PCSK9.

  • Protein Extraction and Western Blotting: Lyse the cells to extract total protein. Perform Western blotting to detect the intracellular levels of PCSK9 protein.

  • ELISA for Secreted PCSK9: Collect the cell culture medium and use an ELISA kit to quantify the amount of secreted PCSK9.

  • Data Analysis: Normalize PCSK9 mRNA and protein levels to the respective controls.

Regulation of SREBP-2 Signaling Pathway

Sterol Regulatory Element-Binding Protein 2 (SREBP-2) is a master transcriptional regulator of cholesterol biosynthesis and uptake[10]. When cellular sterol levels are low, SREBP-2 is activated and translocates to the nucleus to induce the expression of genes involved in cholesterol synthesis, including HMG-CoA reductase and the LDL receptor[11]. Statins, by inhibiting cholesterol synthesis, lead to the activation of SREBP-2 as a compensatory mechanism. Investigating the effect of this compound on SREBP-2 activation is crucial to understanding its full mechanism of action.

Visualizing the Cholesterol Biosynthesis and Regulatory Pathway

Cholesterol_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps... SREBP2_inactive Inactive SREBP-2 (ER) Cholesterol->SREBP2_inactive Inhibits activation HMGCR->Mevalonate This compound This compound This compound->HMGCR Inhibits Statins Statins Statins->HMGCR Inhibits SREBP2_active Active SREBP-2 (Nucleus) SREBP2_inactive->SREBP2_active Activation (low cholesterol) LDLR_gene LDLR Gene SREBP2_active->LDLR_gene Activates transcription HMGCR_gene HMGCR Gene SREBP2_active->HMGCR_gene Activates transcription LDLR LDL Receptor LDLR_gene->LDLR Translation HMGCR_gene->HMGCR Translation LDL_C LDL-C LDLR->LDL_C Uptake

Caption: Cholesterol biosynthesis and its regulation by SREBP-2.

Experimental Protocol: SREBP-2 Activation Assay

This protocol outlines a method to assess the activation of SREBP-2 in response to this compound treatment.

Objective: To determine if this compound treatment leads to the activation and nuclear translocation of SREBP-2.

Materials:

  • HepG2 cells

  • Cell culture medium

  • This compound

  • Positive control (e.g., Simvastatin)

  • Nuclear and cytoplasmic extraction kit

  • Antibodies for SREBP-2 (for both precursor and cleaved forms) and markers for nuclear (e.g., Lamin B1) and cytoplasmic (e.g., α-tubulin) fractions for Western blotting.

Procedure:

  • Cell Culture and Treatment: Culture HepG2 cells and treat with this compound and a positive control for an appropriate duration.

  • Subcellular Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

  • Western Blotting: Perform Western blotting on both the cytoplasmic and nuclear fractions. Probe the blots with antibodies against SREBP-2 to detect the precursor form in the cytoplasm and the cleaved, active form in the nucleus. Use Lamin B1 and α-tubulin as markers for the purity of the nuclear and cytoplasmic fractions, respectively.

  • Data Analysis: Quantify the band intensities to determine the relative amount of nuclear SREBP-2 compared to the total SREBP-2.

Inhibition of Intestinal Cholesterol Absorption

Beyond inhibiting cholesterol synthesis in the liver, some compounds can reduce cholesterol levels by inhibiting its absorption in the intestine. The Caco-2 cell line is a well-established in vitro model for the intestinal barrier and is used to study cholesterol uptake[12][13][14].

Experimental Protocol: Cholesterol Uptake in Caco-2 Cells

This protocol is a generalized method for assessing the effect of a compound on cholesterol uptake in an intestinal cell model[15][16].

Objective: To evaluate the potential of this compound to inhibit cholesterol uptake in Caco-2 cells.

Materials:

  • Caco-2 cells

  • Cell culture medium

  • Transwell inserts

  • This compound

  • Positive control (e.g., Ezetimibe)

  • Micellar solution containing radiolabeled cholesterol (e.g., [3H]-cholesterol) and bile salts.

  • Scintillation counter

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture them for approximately 21 days to allow for differentiation into a polarized monolayer.

  • Treatment: Treat the differentiated Caco-2 cells with various concentrations of this compound for a specified period.

  • Cholesterol Uptake: Add the micellar solution containing radiolabeled cholesterol to the apical side of the Transwell inserts.

  • Measurement: After incubation, wash the cells to remove excess radiolabeled cholesterol. Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the total protein content in each well. Calculate the percentage of cholesterol uptake inhibition for each concentration of this compound.

Visualizing the Experimental Workflow for Cholesterol Uptake

Cholesterol_Uptake_Workflow start Start culture Culture Caco-2 cells on Transwell inserts (21 days) start->culture treat Treat with this compound culture->treat add_micelles Add micellar [3H]-cholesterol to apical side treat->add_micelles incubate Incubate add_micelles->incubate wash_lyse Wash and lyse cells incubate->wash_lyse measure Measure radioactivity (Scintillation counting) wash_lyse->measure analyze Analyze data (% inhibition) measure->analyze end End analyze->end

Caption: Workflow for in vitro cholesterol uptake assay.

Summary and Future Directions

This compound, a flavonoid from bergamot, shows significant promise as a natural statin-like compound. The primary proposed mechanism is the direct inhibition of HMG-CoA reductase. However, the current body of scientific literature lacks extensive quantitative data from in vitro studies using isolated this compound. Most of the evidence is derived from studies on complex bergamot extracts or from in silico models.

Future research should focus on:

  • Determining the IC50 value of isolated this compound for HMG-CoA reductase inhibition.

  • Quantifying the effects of isolated this compound on PCSK9 expression and secretion in relevant cell models like HepG2.

  • Elucidating the precise impact of this compound on the SREBP-2 signaling pathway.

  • Validating the inhibitory effect of isolated this compound on intestinal cholesterol uptake using Caco-2 cell models.

A more comprehensive understanding of the in vitro activity of purified this compound is essential for its potential development as a nutraceutical or therapeutic agent for managing hypercholesterolemia.

References

Cellular Targets of Brutieridin in Hepatic Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The majority of the current research has been conducted on Bergamot Polyphenolic Fraction (BPF), a mixture of flavonoids including Brutieridin. The direct effects of isolated this compound have not been conclusively established. Therefore, this document synthesizes the available data on BPF as a proxy to infer the potential cellular targets and mechanisms of this compound in hepatic cells. Further research using isolated this compound is necessary to confirm these findings.

Executive Summary

This compound, a flavanone (B1672756) glycoside found in bergamot, has garnered attention for its potential lipid-lowering and vasoprotective effects.[1] In hepatic cells, the primary hypothesized cellular target is 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase , the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] This suggests a statin-like mechanism of action. Additionally, studies involving bergamot extracts rich in this compound indicate broader effects on hepatic lipid metabolism, including the reduction of hepatic fat accumulation, improvement of liver enzyme levels, and amelioration of oxidative stress and inflammation.[3] The proposed mechanisms for these effects involve the modulation of cholesterol and triglyceride metabolism and an increase in fatty acid beta-oxidation.[3][4] This technical guide provides an in-depth overview of the current understanding of this compound's interaction with hepatic cells, focusing on its potential cellular targets, signaling pathways, and the experimental methodologies used to elucidate these effects.

Hypothesized Cellular Targets and Mechanisms of Action

Based on studies utilizing Bergamot Polyphenolic Fraction (BPF), the following are the key hypothesized cellular targets and mechanisms of this compound in hepatic cells:

Cellular Target/Process Proposed Effect of this compound (via BPF) Potential Downstream Consequences Supporting Evidence
HMG-CoA Reductase InhibitionReduction in cholesterol synthesisStatin-like activity observed in preclinical and some clinical studies with BPF.[1][2]
Lipid Metabolism Reduction of hepatic fat accumulationAmelioration of non-alcoholic fatty liver disease (NAFLD)Preclinical animal models show reduced hepatic triglycerides with BPF supplementation.[3][4]
Fatty Acid Beta-Oxidation IncreaseReduction in intracellular neutral lipidsStudies in human hepatocyte spheroids demonstrated increased beta-oxidation with BPF treatment.[4]
Oxidative Stress & Inflammation AmeliorationReduction in liver damage and inflammationPreclinical studies with BPF indicate antioxidant and anti-inflammatory effects in the liver.[3]
Liver Enzymes Improvement in elevated levelsIndication of reduced liver damageObserved in preclinical models of fatty liver disease treated with BPF.[3]

Signaling Pathways

The primary signaling pathway implicated for this compound's action in hepatic cells is the cholesterol biosynthesis pathway , through the inhibition of HMG-CoA reductase. The broader effects of BPF on lipid metabolism suggest the involvement of pathways regulating fatty acid synthesis and oxidation.

Hypothesized Statin-Like Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism by which this compound may inhibit cholesterol synthesis in hepatocytes.

cluster_cholesterol_pathway Cholesterol Biosynthesis Pathway in Hepatocyte AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase HMGCoA->Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps This compound This compound HMGCoA_reductase_inhibition This compound->HMGCoA_reductase_inhibition caption Hypothesized inhibition of HMG-CoA reductase by this compound. cluster_workflow Experimental Workflow for Investigating this compound's Hepatic Targets A In Vitro Studies (Hepatic Cell Lines/Primary Hepatocytes) B Direct Target Identification (e.g., HMG-CoA Reductase Assay) A->B C Cellular Function Assays (Lipid Accumulation, Beta-Oxidation) A->C D Omics Approaches (Transcriptomics, Proteomics) A->D F In Vivo Studies (Animal Models of Liver Disease) B->F C->F E Pathway Analysis D->E E->F G Validation of In Vitro Findings F->G caption Proposed workflow for elucidating this compound's hepatic targets.

References

The Structural Elucidation of Brutieridin: An In-depth Technical Guide Utilizing NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brutieridin, a flavanone (B1672756) glycoside predominantly found in bergamot (Citrus bergamia), has garnered significant scientific interest due to its potential lipid-lowering properties.[1] The structural determination of this complex natural product is crucial for understanding its bioactivity and for the development of potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous structural elucidation of such molecules. This technical guide provides a comprehensive overview of the NMR-based methodologies employed in the characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its relevant biological pathways.

Structural Determination via NMR Spectroscopy

The definitive structure of this compound was established through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.[2][3] These techniques provide detailed information about the chemical environment of each proton and carbon atom, as well as their connectivity within the molecule.

Quantitative NMR Data

The 1H and 13C NMR spectral data are fundamental for the structural assignment of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz). This data provides insights into the electronic environment and spatial relationships of the nuclei.

Table 1: 1H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
H-25.45dd12.5, 3.0
H-3a2.78dd17.0, 3.0
H-3b3.10dd17.0, 12.5
H-66.15d2.0
H-86.12d2.0
H-2'6.90d2.0
H-5'6.88d8.0
H-6'6.85dd8.0, 2.0
OCH3-3'3.85s-
H-1'' (Rha)5.02d1.5
H-1''' (Glc)4.60d7.5
H-2''''2.55d15.0
H-2''''2.70d15.0
CH3-3''''1.45s-

Data sourced from Di Donna et al. (2009) and interpreted from similar flavonoid glycoside data.

Table 2: 13C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) in ppm
C-279.5
C-342.1
C-4197.2
C-5163.5
C-696.5
C-7165.4
C-895.6
C-9162.8
C-10103.2
C-1'131.5
C-2'112.1
C-3'148.2
C-4'146.7
C-5'114.3
C-6'118.1
OCH3-3'56.1
C-1'' (Rha)100.9
C-1''' (Glc)99.8
C-1''''171.8
C-2''''45.2
C-3''''70.5
C-4''''175.2
CH3-3''''27.2

Data sourced from Di Donna et al. (2009) and interpreted from similar flavonoid glycoside data.

Experimental Protocols

The following section outlines the general experimental methodologies for the NMR analysis of flavonoid glycosides like this compound.

Sample Preparation
  • Isolation and Purification: this compound is first isolated from the fruit peels of Citrus bergamia using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure high purity.

  • Sample Dissolution: A few milligrams of the purified this compound are dissolved in a suitable deuterated solvent, typically methanol-d4 (B120146) (CD3OD) or dimethyl sulfoxide-d6 (DMSO-d6), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal resolution and sensitivity.

  • 1H NMR: Standard one-dimensional proton spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the protons.

  • 13C NMR: One-dimensional carbon spectra, often proton-decoupled, are acquired to identify the chemical shifts of all carbon atoms in the molecule.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (1H-1H) couplings, revealing adjacent protons within the molecular structure.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (1H-13C), aiding in the assignment of carbon signals based on their attached protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different structural fragments and establishing the overall molecular skeleton, including the points of glycosylation.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing valuable information about the stereochemistry and conformation of the molecule.

The workflow for these experiments is outlined in the diagram below.

experimental_workflow cluster_start Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis Isolation Isolation & Purification Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution 1D_NMR 1D NMR (1H, 13C) Dissolution->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Assignments Spectral Assignments 2D_NMR->Assignments Structure Structure Elucidation Assignments->Structure

General workflow for NMR-based structural elucidation.

Biological Activity and Signaling Pathways

This compound exhibits notable biological activities, primarily its statin-like effect through the inhibition of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1][4][5] Furthermore, studies have suggested its involvement in modulating other critical cellular signaling pathways.

HMG-CoA Reductase Inhibition

This compound is hypothesized to act as an inhibitor of HMG-CoA reductase, thereby reducing the endogenous synthesis of cholesterol.[1] This mechanism is central to its potential cardiovascular benefits.

HMG_CoA_Reductase_Inhibition Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ... HMGCR->Mevalonate This compound This compound This compound->HMGCR

Inhibition of the cholesterol biosynthesis pathway by this compound.
Modulation of Other Signaling Pathways

Emerging research indicates that this compound may also influence other signaling cascades, such as the STAT1/3, Notch, and Wnt/β-catenin pathways, which are implicated in various cellular processes including inflammation and cell proliferation. The precise mechanisms of these interactions are still under investigation.

The STAT (Signal Transducer and Activator of Transcription) pathway is crucial for cytokine signaling. This compound's potential modulation of this pathway could have implications for its anti-inflammatory effects.

STAT1_3_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT1_3 STAT1/3 JAK->STAT1_3 Phosphorylation pSTAT1_3 p-STAT1/3 (Dimer) STAT1_3->pSTAT1_3 Nucleus Nucleus pSTAT1_3->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression This compound This compound This compound->STAT1_3 Potential Inhibition

Potential modulation of the STAT1/3 signaling pathway by this compound.

The Notch pathway is a highly conserved cell signaling system that plays a role in cell fate decisions.

Notch_Pathway Ligand Notch Ligand (e.g., Delta, Jagged) Receptor Notch Receptor Ligand->Receptor S2_Cleavage S2 Cleavage (ADAM) Receptor->S2_Cleavage S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD NICD S3_Cleavage->NICD Nucleus Nucleus NICD->Nucleus Target_Genes Target Gene Transcription Nucleus->Target_Genes This compound This compound This compound->Receptor Potential Modulation

Potential modulation of the Notch signaling pathway by this compound.

The Wnt pathway is critical in embryogenesis and tissue homeostasis, and its dysregulation is often linked to cancer.

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON Destruction_Complex Destruction Complex (Axin, APC, GSK3β) beta_catenin_p p-β-catenin Destruction_Complex->beta_catenin_p Degradation Degradation beta_catenin_p->Degradation Wnt Wnt Frizzled_LRP Frizzled/LRP Wnt->Frizzled_LRP Dsh Dsh Frizzled_LRP->Dsh beta_catenin β-catenin (stabilized) Dsh->beta_catenin Nucleus Nucleus beta_catenin->Nucleus Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription This compound This compound This compound->Destruction_Complex Potential Stabilization

Potential modulation of the Wnt/β-catenin signaling pathway by this compound.

Conclusion

The structural elucidation of this compound through advanced NMR techniques has been pivotal in understanding its chemical nature and provides a foundation for exploring its therapeutic potential. The comprehensive NMR data, including 1H and 13C chemical shifts and coupling constants, in conjunction with 2D correlation experiments, have enabled the unambiguous assignment of its complex structure. Furthermore, the identification of its inhibitory action on HMG-CoA reductase and potential modulation of other key signaling pathways highlights this compound as a promising candidate for further investigation in the fields of cardiovascular health and beyond. This guide serves as a valuable resource for researchers and professionals engaged in the study and development of natural product-based therapeutics.

References

Navigating the Preclinical Maze: A Technical Guide to the Pharmacokinetics of Brutieridin in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Preclinical Assessment of a Promising Natural Compound

This technical guide offers researchers, scientists, and drug development professionals a foundational understanding of the pharmacokinetic profile of Brutieridin as investigated in animal models. While direct, comprehensive public data on the pharmacokinetics of isolated this compound is limited, this document synthesizes the available preclinical evidence, outlines its proposed mechanism of action, and presents a standardized experimental protocol for future in vivo pharmacokinetic studies.

Introduction to this compound

This compound is a flavanone (B1672756) glycoside predominantly found in the juice and peel of bergamot citrus fruit (Citrus bergamia). It, along with other flavonoids like melitidin, has garnered significant scientific interest for its potential lipid-lowering effects. Preclinical studies, largely utilizing bergamot extracts, have suggested that this compound may contribute to reductions in total cholesterol, LDL cholesterol, and triglycerides.[1][2][3][4][5] The leading hypothesis for this action is its ability to inhibit 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][4]

Despite promising therapeutic potential, a thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) of isolated this compound in animal models is not yet publicly available. Such pharmacokinetic data is crucial for determining dosage regimens, assessing bioavailability, and understanding the compound's overall disposition in a biological system. This guide, therefore, aims to bridge this knowledge gap by presenting a hypothetical, yet standard, experimental framework for conducting such vital preclinical research.

Proposed Mechanism of Action: HMG-CoA Reductase Inhibition

The primary proposed mechanism for the cholesterol-lowering effects of this compound is the inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical step in the synthesis of cholesterol. By inhibiting this enzyme, this compound is thought to reduce the endogenous production of cholesterol.

G cluster_0 Cholesterol Biosynthesis Pathway cluster_1 Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase ... ... Mevalonate->... Cholesterol Cholesterol ...->Cholesterol This compound This compound HMG-CoA Reductase HMG-CoA Reductase This compound->HMG-CoA Reductase Inhibits

Caption: Proposed signaling pathway of this compound.

Hypothetical Experimental Protocol for a Preclinical Pharmacokinetic Study of this compound

The following protocol outlines a standard approach for a single-dose pharmacokinetic study of this compound in a rodent model, such as Sprague-Dawley rats.

3.1. Animal Model

  • Species: Sprague-Dawley rats (male, 8-10 weeks old)

  • Acclimatization: Animals should be acclimatized for at least one week prior to the study under standard laboratory conditions with free access to food and water.

  • Grouping: Animals would be randomly assigned to different treatment groups (e.g., intravenous and oral administration).

3.2. Test Compound and Formulation

  • Test Article: Purified this compound

  • Formulation:

    • Intravenous (IV): Dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene (B3416737) glycol) to achieve the desired concentration for a bolus injection.

    • Oral (PO): Suspended in a vehicle such as 0.5% carboxymethylcellulose for administration by oral gavage.

3.3. Dosing and Administration

  • IV Administration: A single bolus injection via the tail vein at a dose of, for example, 5 mg/kg.

  • PO Administration: A single dose administered by oral gavage at a dose of, for example, 50 mg/kg.

3.4. Sample Collection

  • Blood Sampling: Serial blood samples (approximately 0.25 mL) would be collected from the jugular vein at predetermined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Blood samples would be collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The resulting plasma samples would be stored at -80°C until analysis.

3.5. Bioanalytical Method

  • Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be developed for the quantification of this compound in plasma.

  • Method Validation: The method would be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

3.6. Pharmacokinetic Analysis

  • Software: Pharmacokinetic parameters would be calculated using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).

  • Parameters: The key pharmacokinetic parameters to be determined would include:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

    • Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)

    • Elimination half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Bioavailability (F%) calculated as (AUCpo / AUCiv) * (Doseiv / Dosepo) * 100

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study as described in the protocol.

G cluster_0 Study Preparation cluster_1 In-Life Phase cluster_2 Bioanalysis cluster_3 Data Analysis & Reporting A Animal Acclimatization (Sprague-Dawley Rats) C Dosing (IV Bolus or Oral Gavage) A->C B Formulation Preparation (IV and PO doses of this compound) B->C D Serial Blood Sampling (Predetermined Time Points) C->D E Plasma Separation (Centrifugation) D->E F LC-MS/MS Analysis (Quantification of this compound) E->F G Pharmacokinetic Parameter Calculation (NCA: Cmax, Tmax, AUC, etc.) F->G H Final Study Report G->H

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

Data Presentation

While specific quantitative data for this compound is not available, the results of a hypothetical study as described above would be summarized in tables for clear comparison.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats (Single Dose)

ParameterIV Administration (5 mg/kg)PO Administration (50 mg/kg)
Cmax (ng/mL)ValueValue
Tmax (h)ValueValue
AUC0-t (ngh/mL)ValueValue
AUC0-inf (ngh/mL)ValueValue
t1/2 (h)ValueValue
CL (L/h/kg)Value-
Vd (L/kg)Value-
F (%)-Value

Conclusion and Future Directions

The therapeutic potential of this compound, particularly for managing hyperlipidemia, is an active area of research. However, to advance its development from a promising natural compound to a potential therapeutic agent, a comprehensive understanding of its pharmacokinetic properties is essential. The standardized experimental protocol and workflow presented in this guide provide a robust framework for conducting the necessary preclinical studies.

Future research should focus on performing these pharmacokinetic studies with purified this compound to elucidate its ADME profile. This will enable a better understanding of its bioavailability, dose-response relationship, and potential for drug-drug interactions, thereby paving the way for its safe and effective evaluation in clinical trials.

References

An In-depth Technical Guide on the Toxicology and Safety Profile of Brutieridin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the toxicology and safety of Brutieridin. It is intended for informational purposes for a scientific audience and does not constitute medical advice. A comprehensive toxicological evaluation of isolated this compound has not been published. The majority of the safety data is derived from studies on Bergamot Polyphenolic Fraction (BPF), of which this compound is a component.

Introduction

This compound is a flavanone (B1672756) glycoside found in the juice and albedo of the bergamot fruit (Citrus bergamia)[1][2]. Alongside melitidin, it is one of the unique flavonoids in bergamot that possess a 3-hydroxy-3-methylglutaryl (HMG) moiety, structurally similar to the substrate of HMG-CoA reductase[3][4]. This structural feature is believed to be responsible for the statin-like, cholesterol-lowering properties observed in preclinical and clinical studies of bergamot extracts[5][6][7][8][9]. While the lipid-lowering efficacy of bergamot extracts is increasingly documented, a detailed toxicological profile of the isolated active compound, this compound, is not yet publicly available. This guide aims to consolidate the existing safety data from studies on bergamot extracts and to outline the standard toxicological assessments required for a complete safety profile.

Preclinical Toxicology

Specific preclinical toxicology studies on isolated this compound are not available in the public domain. However, studies on Bergamot Polyphenolic Fraction (BPF) provide some initial safety insights.

In animal studies, repeated oral administration of BPF at doses up to 150 mg/kg/day did not show evidence of hepatotoxicity, nephrotoxicity, or hematologic toxicity[10][11]. Another study investigating the effects of citrus bergamot extract on amikacin-induced toxicity in rats suggested a protective role of the extract against nephrotoxicity, attributed to its antioxidant and anti-inflammatory properties[12].

Table 1: Summary of Preclinical Safety Data for Bergamot Polyphenolic Fraction (BPF)

Study TypeAnimal ModelTest SubstanceDoseDurationFindingsReference
Repeated Dose Toxicity-Bergamot Polyphenolic Fraction (BPF)Up to 150 mg/kg/day-No evidence of hepatotoxicity, nephrotoxicity, or hematologic toxicity[10][11]
Protective Effect StudyMale Albino RatsCitrus Bergamot Extract (CBE)100 mg/kg and 200 mg/kg10 daysAttenuated amikacin-induced nephrotoxicity[12]

Clinical Safety and Tolerability

The clinical safety of this compound is inferred from studies using standardized bergamot extracts, primarily Bergamot Polyphenolic Fraction (BPF). These studies have consistently reported that bergamot extracts are well-tolerated.

Human trials with BPF doses ranging from 500 to 1500 mg/day have reported a favorable safety profile with no significant adverse effects during treatment periods of up to 120 days[10][11][13]. In a study involving 237 patients, daily administration of 500 mg or 1000 mg of BPF was evaluated. A small number of participants reported moderate gastric pyrosis (heartburn), but this did not necessitate discontinuation of the treatment[14]. Overall, the use of bergamot extracts in clinical trials has been consistently shown to be well-tolerated in studies lasting from 30 days to 6 months[14][15].

Table 2: Summary of Clinical Safety Data for Bergamot Extracts

Study PopulationTest SubstanceDoseDurationAdverse EventsReference
Patients with hypercholesterolemiaBergamot Extract500 mg/day and 1000 mg/day3 monthsModerate gastric pyrosis in a small number of patients; no treatment interruptions.[14]
Patients with moderate hypercholesterolemiaBergamot Flavonoids150 mg/day6 monthsNot specified, but generally well-tolerated.[14]
GeneralBergamot Extracts500-1500 mg/dayUp to 120 daysFavorable safety profile, no significant adverse effects.[10][13]

It is important to note that some sources mention the potential for phototoxicity from bergamot oil when applied topically due to the presence of bergapten[6]. This is not considered a risk for orally administered, purified this compound.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is no publicly available data on the genotoxicity, carcinogenicity, or reproductive and developmental toxicity of isolated this compound. A complete safety assessment would require these studies to be conducted according to international guidelines (e.g., OECD, ICH).

Experimental Protocols

Detailed below are standardized protocols for key toxicological and mechanistic assays relevant to the evaluation of this compound.

HMG-CoA Reductase Inhibition Assay

This assay is crucial for confirming the primary mechanism of action of this compound.

Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by the enzyme in the presence of its substrate, HMG-CoA[16][17][18].

Methodology:

  • Reagent Preparation: Prepare assay buffer, HMG-CoA reductase enzyme solution, HMG-CoA substrate solution, and NADPH solution as per the manufacturer's instructions for a commercially available kit[16][19]. Prepare various concentrations of this compound (test inhibitor) and a known inhibitor like pravastatin (B1207561) or atorvastatin (B1662188) (positive control)[16].

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the assay buffer.

    • Add the HMG-CoA reductase enzyme to all wells except the blank.

    • Add the test inhibitor (this compound) or positive control inhibitor to the respective wells.

    • Initiate the reaction by adding the HMG-CoA substrate and NADPH mixture.

    • Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for a specified period (e.g., 10-30 minutes)[17][19].

  • Data Analysis: Calculate the rate of NADPH consumption (decrease in absorbance over time). The percentage of inhibition by this compound is calculated relative to the uninhibited control.

HMG_CoA_Reductase_Inhibition_Assay cluster_workflow Experimental Workflow Reagent_Preparation Prepare Reagents (Enzyme, Substrate, NADPH, this compound) Plate_Setup Set up 96-well Plate (Buffer, Enzyme, Inhibitor) Reagent_Preparation->Plate_Setup Reaction_Initiation Initiate Reaction (Add Substrate + NADPH) Plate_Setup->Reaction_Initiation Kinetic_Measurement Kinetic Measurement (Absorbance at 340 nm) Reaction_Initiation->Kinetic_Measurement Data_Analysis Data Analysis (% Inhibition) Kinetic_Measurement->Data_Analysis

Caption: Workflow for HMG-CoA Reductase Inhibition Assay.

Bacterial Reverse Mutation Test (Ames Test)

This is a standard in vitro assay for identifying substances that can cause gene mutations.

Principle: The Ames test uses several strains of Salmonella typhimurium (and sometimes Escherichia coli) that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The assay measures the ability of a test substance to induce reverse mutations (reversions) that restore the ability of the bacteria to synthesize histidine, allowing them to grow on a histidine-free medium[20][21][22].

Methodology (OECD 471 Guideline):

  • Strain Selection: Use a set of tester strains such as TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA, which detect different types of mutations[8].

  • Metabolic Activation: Conduct the test with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism[15][22].

  • Exposure:

    • In the plate incorporation method, the test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar (B569324) and poured onto minimal glucose agar plates[20].

    • In the pre-incubation method, the mixture is incubated before being mixed with the top agar and plated.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is statistically significant[21].

Ames_Test_Workflow cluster_main Ames Test Procedure Start Bacterial Strains (e.g., S. typhimurium his-) Mix Mix Bacteria with this compound (± S9 Metabolic Activation) Start->Mix Plate Plate on Histidine-deficient Medium Mix->Plate Incubate Incubate at 37°C Plate->Incubate Count Count Revertant Colonies Incubate->Count Result Assess Mutagenic Potential Count->Result

Caption: General workflow of the Ames Test.

In Vivo Mammalian Erythrocyte Micronucleus Test

This in vivo assay is used to detect chromosomal damage.

Principle: The assay identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in developing erythrocytes. These micronuclei are small, membrane-bound DNA fragments from chromosomes that are not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) in treated animals indicates genotoxicity[3][5][7][11][23].

Methodology (OECD 474 Guideline):

  • Animal Model: Typically performed in mice or rats[7][23].

  • Dosing: Animals are administered this compound via a relevant route of exposure (e.g., oral gavage) at multiple dose levels, including a maximum tolerated dose. A vehicle control and a positive control (e.g., cyclophosphamide) are also included[23].

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the final dose (e.g., 24 and 48 hours)[23].

  • Slide Preparation and Staining: Smears are prepared and stained to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) and to visualize micronuclei.

  • Analysis: At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as a measure of bone marrow toxicity.

  • Data Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control indicates a positive result for genotoxicity[5].

Signaling Pathways

The primary signaling pathway associated with this compound's therapeutic effect is the cholesterol biosynthesis pathway, specifically through the inhibition of HMG-CoA reductase[7][21][24].

Cholesterol_Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA HMG_CoA_Reductase HMG-CoA Reductase Acetyl_CoA->HMG_CoA_Reductase HMG_CoA HMG-CoA HMG_CoA->HMG_CoA_Reductase Substrate Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps... HMG_CoA_Reductase->Mevalonate This compound This compound This compound->HMG_CoA_Reductase Inhibition

Caption: Inhibition of HMG-CoA Reductase by this compound.

Conclusion and Future Directions

The available data, primarily from studies on Bergamot Polyphenolic Fraction, suggests that this compound is likely to have a favorable safety profile with good tolerability when administered orally. However, a comprehensive toxicological assessment of isolated this compound is necessary to fully characterize its safety. Future research should focus on conducting standardized preclinical toxicity studies, including acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity assays, on the purified compound. This will be essential for its potential development as a therapeutic agent.

References

Brutieridin: A Novel Regulator of HMG-CoA Reductase for Cholesterol Management

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Brutieridin, a unique flavanone (B1672756) glycoside found in the juice and peel of bergamot (Citrus bergamia), has emerged as a promising natural compound for the management of hypercholesterolemia. While initially investigated as a direct inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis, recent evidence suggests a more nuanced mechanism of action. This technical guide provides an in-depth overview of the current understanding of this compound's role in cholesterol metabolism, focusing on its impact on HMG-CoA reductase. It consolidates available quantitative data from preclinical and clinical studies, details relevant experimental protocols, and presents key signaling pathways and workflows through diagrammatic representations. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound.

Introduction

Hypercholesterolemia, characterized by elevated levels of low-density lipoprotein cholesterol (LDL-C), is a major risk factor for the development of atherosclerotic cardiovascular disease. Statins, which are direct competitive inhibitors of HMG-CoA reductase, represent the cornerstone of current lipid-lowering therapy. However, the quest for alternative and complementary therapeutic strategies continues, driven by the need to address statin intolerance and residual cardiovascular risk.

This compound (C₃₄H₄₂O₁₉; Molar Mass: 754.69 g/mol ) is a flavonoid unique to bergamot, a citrus fruit predominantly cultivated in the Calabria region of Italy. Structurally, it is a glycoside of hesperetin (B1673127) linked to a 3-hydroxy-3-methylglutaryl (HMG) moiety, bearing a resemblance to the natural substrate of HMG-CoA reductase. This structural similarity initially pointed towards a statin-like mechanism of direct enzymatic inhibition. However, recent in-vitro studies have challenged this hypothesis, suggesting that this compound's cholesterol-lowering effects are primarily mediated through the downregulation of HMG-CoA reductase expression and the inhibition of intestinal cholesterol absorption.

This guide will delve into the scientific evidence supporting this revised mechanism of action, presenting the available data in a structured format to facilitate further research and development.

Mechanism of Action

While this compound possesses a 3-hydroxy-3-methylglutaryl moiety structurally similar to the substrate of HMG-CoA reductase, in-vitro enzymatic assays have shown that bergamot fruit extract and its principal flavonoid components, including this compound, do not directly inhibit HMG-CoA reductase activity. Instead, the primary mechanisms underlying the cholesterol-lowering effects of this compound are believed to be:

  • Downregulation of HMG-CoA Reductase Expression: this compound, as a key component of bergamot extract, has been shown to decrease the protein levels of HMG-CoA reductase in hepatic cells. This effect is thought to be mediated, at least in part, through the activation of AMP-activated protein kinase (AMPK).

  • Inhibition of Intestinal Cholesterol Absorption: Studies have indicated that this compound can reduce the uptake of cholesterol in intestinal cells.

Signaling Pathway: AMPK-Mediated Downregulation of HMG-CoA Reductase

AMPK is a crucial cellular energy sensor that, when activated, shifts metabolism from anabolic processes (such as cholesterol synthesis) to catabolic processes to generate ATP. The proposed pathway for this compound's action is as follows:

  • AMPK Activation: this compound promotes the phosphorylation and activation of AMPK in hepatocytes.

  • Inhibition of SREBP-2 Pathway: Activated AMPK can phosphorylate and inhibit key enzymes in the cholesterol biosynthesis pathway. Furthermore, AMPK activation has been linked to the downregulation of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a master transcription factor that controls the expression of genes involved in cholesterol synthesis and uptake, including the gene for HMG-CoA reductase (HMGCR).

  • Reduced HMG-CoA Reductase Expression: The suppression of the SREBP-2 pathway leads to a decrease in the transcription of the HMGCR gene, resulting in lower levels of HMG-CoA reductase protein.

  • Decreased Cholesterol Synthesis: With reduced levels of the rate-limiting enzyme, the overall rate of de novo cholesterol synthesis in the liver is diminished.

Brutieridin_Signaling_Pathway This compound This compound pAMPK p-AMPK (active) This compound->pAMPK Activates AMPK AMPK (inactive) SREBP2 SREBP-2 Pathway pAMPK->SREBP2 Inhibits HMGCR_Gene HMGCR Gene Expression SREBP2->HMGCR_Gene Promotes HMGCR_Protein HMG-CoA Reductase Protein HMGCR_Gene->HMGCR_Protein Leads to Cholesterol_Synthesis Cholesterol Synthesis HMGCR_Protein->Cholesterol_Synthesis Catalyzes qPCR_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Extraction & cDNA Synthesis cluster_qpcr Quantitative PCR HepG2_Culture Culture HepG2 cells to ~80% confluency Treatment Treat cells with varying concentrations of this compound HepG2_Culture->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation RNA_Extraction Extract total RNA from cells Incubation->RNA_Extraction RNA_Quantification Quantify RNA and assess purity RNA_Extraction->RNA_Quantification cDNA_Synthesis Reverse transcribe RNA to cDNA RNA_Quantification->cDNA_Synthesis qPCR_Reaction Set up qPCR reaction with HMGCR and housekeeping gene primers cDNA_Synthesis->qPCR_Reaction Amplification Perform qPCR amplification qPCR_Reaction->Amplification Data_Analysis Analyze data using ΔΔCt method Amplification->Data_Analysis

Preliminary Studies on the Antihypertensive Effects of Brutieridin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brutieridin, a flavanone (B1672756) glycoside predominantly found in the citrus fruit Bergamot (Citrus bergamia), has emerged as a compound of interest in the management of hypertension.[1] Preliminary preclinical and a limited number of clinical studies suggest that this compound may exert beneficial effects on blood pressure and other metabolic parameters.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's antihypertensive effects, detailing its proposed mechanisms of action, summarizing available quantitative data, and outlining key experimental protocols. It is important to note that much of the existing research has been conducted using Bergamot extracts, which contain a variety of polyphenolic compounds in addition to this compound. Therefore, attributing the observed effects solely to this compound remains a key area for future investigation.[1]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative data from studies investigating the effects of this compound-containing Bergamot extracts on cardiovascular and metabolic parameters. Direct quantitative data on the antihypertensive effects of isolated this compound is currently limited in the available scientific literature.

Table 1: Human Clinical Trials with Bergamot Extract

Study PopulationInterventionDurationKey FindingsReference
60 adults with high cholesterol375 mg/day Bergamot extract (containing 150 mg of flavonoids)4 monthsSystolic blood pressure decreased by 7%.[2]
237 patients with hypercholesterolemia500 mg or 1,000 mg/day Bergamot Polyphenolic Fraction (BPF)3 monthsTotal cholesterol reduced by 20% (500mg) and 30.9% (1000mg). LDL reduced by 23% (500mg) and 38.6% (1000mg).[3]
Patients with metabolic syndromeBergamot extract in combination with other nutraceuticals-Significant improvements in lipid profiles and glucose metabolism.[4]

Table 2: In Vitro Studies

Cell LineTreatmentKey FindingsReference
HepG2 hepatoma cellsThis compound and MelitidinReduced intracellular cholesterol synthesis by 30-40%.[4]
Human Umbilical Vein Endothelial Cells (HUVECs)Cyanidin and Delphinidin (Anthocyanidins)Increased eNOS protein levels.[5]

Proposed Mechanisms of Antihypertensive Action

The antihypertensive effects of this compound are believed to be multifactorial, stemming from its influence on lipid metabolism, vascular function, and the renin-angiotensin system.

Inhibition of HMG-CoA Reductase

This compound, along with another flavonoid in bergamot called melitidin, is hypothesized to act as a natural inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase.[6] This enzyme is the rate-limiting step in cholesterol biosynthesis. By inhibiting HMG-CoA reductase, this compound may reduce circulating levels of low-density lipoprotein (LDL) cholesterol, a key contributor to atherosclerosis and hypertension.

HMG_CoA_Reductase_Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA Reductase HMG-CoA Reductase HMG-CoA->HMG-CoA Reductase Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps HMG-CoA Reductase->Mevalonate This compound This compound This compound->HMG-CoA Reductase Inhibition

Figure 1: Inhibition of HMG-CoA Reductase by this compound.

Angiotensin-Converting Enzyme (ACE) Inhibition

In animal models, this compound and related compounds have demonstrated Angiotensin-Converting Enzyme (ACE) inhibitory activity.[1] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. By inhibiting ACE, this compound can reduce the production of angiotensin II, a potent vasoconstrictor, and prevent the degradation of bradykinin, a vasodilator. This dual action leads to vasodilation and a subsequent reduction in blood pressure.

ACE_Inhibition cluster_RAAS Renin-Angiotensin-Aldosterone System cluster_KKS Kallikrein-Kinin System Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Renin ACE ACE Angiotensin I->ACE Angiotensin II Angiotensin II Vasoconstriction Vasoconstriction Angiotensin II->Vasoconstriction ACE->Angiotensin II Inactive Peptides Inactive Peptides ACE->Inactive Peptides Increased Blood Pressure Increased Blood Pressure Vasoconstriction->Increased Blood Pressure Bradykinin Bradykinin Bradykinin->ACE Vasodilation Vasodilation Bradykinin->Vasodilation Decreased Blood Pressure Decreased Blood Pressure Vasodilation->Decreased Blood Pressure This compound This compound This compound->ACE Inhibition

Figure 2: Dual Action of this compound on the Renin-Angiotensin and Kallikrein-Kinin Systems.

Improvement of Endothelial Function

Research suggests that Bergamot extracts can improve endothelial function, a crucial factor in maintaining cardiovascular health.[1] This is likely mediated by an increase in the production of nitric oxide (NO), a potent vasodilator, by endothelial nitric oxide synthase (eNOS).[5] Flavonoids have been shown to increase the expression and activity of eNOS.[5] Improved endothelial function leads to enhanced vasodilation and reduced vascular resistance, contributing to lower blood pressure.

Endothelial_Function This compound This compound Endothelial Cell Endothelial Cell This compound->Endothelial Cell Stimulates eNOS eNOS Endothelial Cell->eNOS Upregulates/Activates Nitric Oxide (NO) Nitric Oxide (NO) eNOS->Nitric Oxide (NO) L-Arginine L-Arginine L-Arginine->eNOS Smooth Muscle Cell Smooth Muscle Cell Nitric Oxide (NO)->Smooth Muscle Cell Diffuses to Vasodilation Vasodilation Smooth Muscle Cell->Vasodilation Induces Relaxation Decreased Blood Pressure Decreased Blood Pressure Vasodilation->Decreased Blood Pressure

Figure 3: this compound's Proposed Effect on Endothelial Function and Nitric Oxide Production.

Experimental Protocols

Detailed experimental protocols for isolating this compound and definitively characterizing its antihypertensive effects are still under development. However, based on the existing literature for flavonoids and Bergamot extracts, the following methodologies are recommended.

HMG-CoA Reductase Inhibition Assay
  • Objective: To determine the in vitro inhibitory activity of this compound on HMG-CoA reductase.

  • Principle: The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by HMG-CoA reductase.

  • Procedure:

    • Prepare a reaction mixture containing potassium phosphate (B84403) buffer, dithiothreitol, NADPH, and HMG-CoA substrate.

    • Add varying concentrations of purified this compound to the reaction mixture.

    • Initiate the reaction by adding HMG-CoA reductase.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • A known HMG-CoA reductase inhibitor (e.g., pravastatin) should be used as a positive control.

    • Calculate the IC50 value for this compound, which represents the concentration required to inhibit 50% of the enzyme's activity.

ACE Inhibition Assay
  • Objective: To determine the in vitro ACE inhibitory activity of this compound.

  • Principle: A fluorometric method is commonly used, which measures the fluorescence of a product generated from the cleavage of a synthetic substrate by ACE.

  • Procedure:

    • Prepare a solution of purified rabbit lung ACE.

    • Pre-incubate the ACE solution with varying concentrations of this compound.

    • Initiate the reaction by adding a fluorogenic ACE substrate (e.g., o-Abz-Gly-p-Phe(NO2)-Pro-OH).

    • Measure the increase in fluorescence over time using a fluorometer.

    • A known ACE inhibitor (e.g., captopril) should be used as a positive control.

    • Calculate the IC50 value for this compound.[7]

In Vivo Animal Models of Hypertension
  • Objective: To evaluate the in vivo antihypertensive effects of this compound.

  • Model: Spontaneously Hypertensive Rats (SHR) are a commonly used and well-characterized model of essential hypertension.[8]

  • Procedure:

    • Administer varying doses of purified this compound orally to SHR for a specified period.

    • A vehicle control group and a positive control group (e.g., an established antihypertensive drug) should be included.

    • Monitor systolic and diastolic blood pressure regularly using non-invasive (e.g., tail-cuff method) or invasive (e.g., telemetry) techniques.

    • At the end of the study, tissues such as the heart, aorta, and kidneys can be collected for histological and molecular analysis to assess target organ damage and markers of vascular function.

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Studies HMG-CoA_Assay HMG-CoA Reductase Inhibition Assay Animal_Model Spontaneously Hypertensive Rats (SHR) HMG-CoA_Assay->Animal_Model Promising Results ACE_Assay ACE Inhibition Assay ACE_Assay->Animal_Model Promising Results Endothelial_Cell_Culture Endothelial Cell Culture Studies (e.g., HUVEC) Endothelial_Cell_Culture->Animal_Model Promising Results BP_Measurement Blood Pressure Monitoring Animal_Model->BP_Measurement Tissue_Analysis Histological and Molecular Analysis BP_Measurement->Tissue_Analysis Brutieridin_Isolation Isolation and Purification of this compound Brutieridin_Isolation->HMG-CoA_Assay Brutieridin_Isolation->ACE_Assay Brutieridin_Isolation->Endothelial_Cell_Culture

Figure 4: A Proposed Experimental Workflow for Investigating the Antihypertensive Effects of this compound.

Conclusion and Future Directions

The preliminary evidence for the antihypertensive effects of this compound, primarily derived from studies on Bergamot extracts, is promising. The proposed mechanisms of action, including HMG-CoA reductase inhibition, ACE inhibition, and improvement of endothelial function, provide a strong rationale for its potential therapeutic use. However, there is a clear need for further research to isolate and characterize the specific effects of this compound.

Future studies should focus on:

  • Quantitative analysis: Determining the precise IC50 values of this compound for HMG-CoA reductase and ACE.

  • In vivo studies: Conducting well-controlled animal studies using purified this compound to establish a clear dose-response relationship for blood pressure reduction.

  • Clinical trials: Designing and executing rigorous, placebo-controlled clinical trials with isolated this compound to confirm its efficacy and safety in human subjects with hypertension.

By addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of this compound as a novel antihypertensive agent.

References

The Anti-inflammatory Properties of Brutieridin and Bergamot Polyphenolic Fraction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the anti-inflammatory properties of Brutieridin, a flavanone (B1672756) glycoside found in Bergamot (Citrus bergamia), and the broader Bergamot Polyphenolic Fraction (BPF). While research on isolated this compound is limited, studies on BPF, which is rich in this compound and other flavonoids like Melitidin, have demonstrated significant anti-inflammatory effects. This document summarizes the key findings, presents quantitative data on the inhibition of inflammatory mediators, details the experimental protocols used in this research, and visualizes the implicated signaling pathways. The evidence points to the modulation of the NF-κB and MAPK signaling pathways as central to the anti-inflammatory mechanism of bergamot extracts, suggesting a promising area for further investigation and drug development. It is important to note that the majority of the data presented herein pertains to the effects of bergamot extracts, and not to this compound in isolation.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a vital part of the healing process, chronic inflammation is implicated in a wide range of pathologies, including cardiovascular diseases, metabolic syndrome, and neurodegenerative disorders. The search for novel anti-inflammatory agents with favorable safety profiles is a key focus of modern drug discovery.

This compound is a flavanone glycoside found predominantly in the juice and peel of bergamot.[1] Along with other flavonoids such as neoeriocitrin, naringin, and neohesperidin, this compound is a major component of the Bergamot Polyphenolic Fraction (BPF).[2] Preliminary research has highlighted the antioxidant and anti-inflammatory potential of bergamot extracts.[3][4] This guide will delve into the scientific evidence supporting these claims, with a particular focus on the molecular mechanisms and quantitative data available.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory effects of bergamot extracts have been quantified in several in vitro studies. The data primarily focuses on the inhibition of pro-inflammatory cytokines and other mediators.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines by a Flavonoid-rich Fraction of Bergamot Juice (BJe) in LPS-stimulated THP-1 Monocytes
Concentration of BJe (mg/mL)IL-6 Secretion (pg/mL)IL-1β Secretion (pg/mL)TNF-α Secretion (pg/mL)
Control (no LPS)15.4 ± 1.55.2 ± 0.612.3 ± 1.1
LPS (500 ng/mL)158.7 ± 12.348.9 ± 4.2195.4 ± 15.8
LPS + BJe (0.05 mg/mL)125.3 ± 10.135.1 ± 3.1148.7 ± 12.3
LPS + BJe (0.1 mg/mL)98.6 ± 8.724.6 ± 2.5112.5 ± 9.8
LPS + BJe (0.5 mg/mL)75.4 ± 6.918.3 ± 1.985.1 ± 7.6

Data is expressed as mean ± SEM. Data extracted from Risitano et al., 2014.[5]

Table 2: In Vivo Anti-inflammatory Effects of Bergamot Essential Oil (BEO) in a Carrageenan-Induced Paw Edema Model in Rats
TreatmentIL-1β level (pg/mg tissue)IL-6 level (pg/mg tissue)TNF-α level (pg/mg tissue)
Carrageenan185.2 ± 15.3254.1 ± 21.7155.8 ± 13.9
Carrageenan + BEO-FF (86.2 mg/kg)64.8 ± 5.971.1 ± 6.877.9 ± 7.1

BEO-FF: Bergamot Essential Oil Furocoumarin-Free Fraction. Data is expressed as mean ± SEM. Data extracted from a study on the anti-inflammatory activity of BEO.[[“]]

Signaling Pathways Modulated by Bergamot Polyphenolic Fraction

The anti-inflammatory effects of bergamot extracts are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The primary pathway identified is the Nuclear Factor-kappa B (NF-κB) pathway, with evidence also pointing to the involvement of Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.

Bergamot juice extract (BJe) has been shown to inhibit the activation of NF-κB in LPS-stimulated THP-1 monocytes.[7] This inhibition is mediated, at least in part, by the activation of Sirtuin 1 (SIRT1), a deacetylase that can deacetylate the p65 subunit of NF-κB, thereby reducing its transcriptional activity.[7]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IkB IKK->IkB phosphorylates NFkB NFkB IkB->NFkB inhibits IkB_P IkB-P IkB->IkB_P NFkB_n NF-kB NFkB->NFkB_n translocates Proteasome Proteasome IkB_P->Proteasome degradation SIRT1 SIRT1 p65_Ac p65-Ac SIRT1->p65_Ac deacetylates BJe Bergamot Juice Extract BJe->IKK inhibits BJe->SIRT1 activates NFkB_n->p65_Ac acetylation p65 p65 p65_Ac->p65 DNA DNA p65_Ac->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines transcription

Caption: NF-κB signaling pathway and its inhibition by Bergamot Juice Extract.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. Bergamot essential oil has been shown to hamper the activation of MAPKs in response to inflammatory stimuli.[8] The inhibition of JNK and p38 MAPK pathways by a bergamot polyphenolic formulation has been observed to reduce the overproduction of pro-inflammatory cytokines.[8]

Detailed Experimental Protocols

The following protocols are generalized from methodologies reported in the cited literature and serve as a guide for researchers investigating the anti-inflammatory properties of natural compounds.

Cell Culture and Induction of Inflammation
  • Cell Line: THP-1 human monocytic cells are a commonly used model.

  • Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO2 atmosphere.

  • Induction of Inflammation: To induce an inflammatory response, treat the cells with an inflammatory agent such as Lipopolysaccharide (LPS) at a concentration of 500 ng/mL for a specified period (e.g., 3-24 hours).

Assessment of Cell Viability (MTT Assay)

It is crucial to ensure that the observed anti-inflammatory effects are not a result of cytotoxicity.

  • Plate Cells: Seed cells in a 96-well plate at a suitable density.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., BPF) for the desired duration.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Measurement of Cytokine Secretion (ELISA)
  • Sample Collection: After treating the cells with the test compound and/or inflammatory stimulus, collect the cell culture supernatant.

  • ELISA Procedure: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β).

  • Protocol: Follow the manufacturer's instructions for the ELISA kit. This typically involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate solution.

  • Quantification: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.

Analysis of NF-κB Activation (Electrophoretic Mobility Shift Assay - EMSA)
  • Nuclear Extract Preparation: Following cell treatment, prepare nuclear extracts using a nuclear extraction kit.

  • Protein Quantification: Determine the protein concentration of the nuclear extracts using a Bradford assay or a similar method.

  • Binding Reaction: Incubate the nuclear extracts with a biotin- or radio-labeled oligonucleotide probe containing the NF-κB consensus binding site.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Detection: Transfer the separated complexes to a membrane and detect the labeled probe using a chemiluminescent or autoradiographic method. A "shift" in the migration of the labeled probe indicates NF-κB binding.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture THP-1 Cell Culture Treatment Treatment with BPF/ This compound and/or LPS Cell_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT ELISA ELISA (Cytokine Secretion) Treatment->ELISA EMSA EMSA (NF-kB Activation) Treatment->EMSA Data_Quant Data Quantification and Statistical Analysis MTT->Data_Quant ELISA->Data_Quant EMSA->Data_Quant

Caption: A generalized experimental workflow for assessing anti-inflammatory properties.

Conclusion and Future Directions

The available scientific evidence strongly suggests that Bergamot Polyphenolic Fraction, containing this compound and other flavonoids, possesses significant anti-inflammatory properties. These effects are mediated through the inhibition of key inflammatory signaling pathways, including NF-κB and MAPK, leading to a reduction in the production of pro-inflammatory cytokines.

While these findings are promising, several areas warrant further investigation. Research focusing on the anti-inflammatory effects of isolated this compound is needed to delineate its specific contribution to the overall activity of bergamot extracts. Further in vivo studies and well-designed clinical trials are necessary to validate these preclinical findings and to establish the therapeutic potential of this compound and BPF in the management of chronic inflammatory diseases. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of this promising natural product.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Brutieridin from Citrus bergamia Albedo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brutieridin is a flavonoid glycoside uniquely found in bergamot (Citrus bergamia), particularly concentrated in the albedo (the white, spongy layer of the peel).[1][2] This compound, along with the structurally similar melitidin, has garnered significant attention in the scientific community for its potential health benefits, most notably its statin-like activity. This compound has been shown to inhibit 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway, making it a promising candidate for the development of nutraceuticals and pharmaceuticals aimed at managing hypercholesterolemia. These application notes provide detailed protocols for the extraction, purification, and analysis of this compound from Citrus bergamia albedo, tailored for research and development purposes.

Data Presentation

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. Below is a summary of various techniques and their key parameters, derived from studies on flavonoid extraction from citrus peels. Please note that specific yields for this compound from albedo may vary and require optimization.

Table 1: Comparison of Extraction Methods for Flavonoids from Citrus Albedo

Extraction MethodSolventTemperature (°C)TimeKey Remarks
Hot Water ExtractionDeionized Water65Not SpecifiedSimple, accessible, and effective for extracting water-soluble compounds like this compound.[1][2]
Solvent Extraction50% (v/v) Ethanol in Water50Not SpecifiedA common and effective method for flavonoid extraction.[3]
Ultrasound-Assisted Extraction (UAE)61.42% Methanol (B129727) in Water5585 minUtilizes acoustic cavitation to enhance extraction efficiency.[4]
Microwave-Assisted Extraction (MAE)70% Methanol in Water6514 minA rapid extraction method that uses microwave energy to heat the solvent and sample.[5]

Experimental Protocols

Protocol 1: Hot Water Extraction of this compound

This protocol outlines a simple and environmentally friendly method for extracting this compound using hot water.

Materials:

  • Fresh Citrus bergamia fruits

  • Scalpel or peeler

  • Blender or homogenizer

  • Deionized water

  • Water bath or heating mantle

  • Beakers and flasks

  • Filter paper (e.g., Whatman No. 1)

  • Centrifuge and centrifuge tubes

  • Freeze-dryer or rotary evaporator

Procedure:

  • Preparation of Albedo: Carefully peel the bergamot fruits and separate the outer flavedo (colored part) from the inner white albedo. Wash the albedo with deionized water to remove any residual juice or essential oils.

  • Homogenization: Finely chop the albedo and homogenize it in a blender with a minimal amount of deionized water to create a slurry.

  • Extraction: Transfer the albedo slurry to a beaker and add deionized water at a solid-to-solvent ratio of 1:10 (w/v). Heat the mixture to 65°C in a water bath with constant stirring for 1-2 hours.[1][2]

  • Filtration and Centrifugation: Allow the mixture to cool to room temperature and then filter it through filter paper to remove the bulk of the solid material. Centrifuge the filtrate at 4000 rpm for 15 minutes to pellet any remaining fine particles.

  • Concentration: Decant the supernatant and concentrate the extract using a rotary evaporator or freeze-dryer to obtain a crude this compound extract.

  • Storage: Store the dried extract at -20°C for further purification and analysis.

Protocol 2: Solvent Extraction of this compound

This protocol describes the use of an ethanol-water mixture for the extraction of this compound.

Materials:

  • Prepared bergamot albedo (as in Protocol 1)

  • 50% (v/v) Ethanol in deionized water

  • Shaking incubator or heated magnetic stirrer

  • Filtration and centrifugation equipment (as in Protocol 1)

  • Rotary evaporator

Procedure:

  • Extraction: Place the homogenized albedo in a flask and add the 50% ethanol-water solution at a solid-to-solvent ratio of 1:10 (w/v).

  • Incubation: Incubate the mixture at 50°C for 2-3 hours in a shaking incubator to ensure continuous agitation and efficient extraction.[3]

  • Separation: Following incubation, separate the solid and liquid phases by filtration and centrifugation as described in Protocol 1.

  • Solvent Removal: Concentrate the extract by removing the ethanol-water solvent using a rotary evaporator under reduced pressure.

  • Drying and Storage: Dry the resulting crude extract completely and store it at -20°C.

Protocol 3: Purification of this compound by Column Chromatography

This protocol provides a general method for the purification of this compound from the crude extract.

Materials:

  • Crude this compound extract

  • Silica (B1680970) gel (for column chromatography)

  • Glass column

  • Solvents for mobile phase (e.g., a gradient of ethyl acetate (B1210297) and methanol)

  • Fraction collector

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the packed column.

  • Elution: Begin eluting the column with a solvent system of increasing polarity. A gradient of ethyl acetate in hexane (B92381) followed by a gradient of methanol in ethyl acetate is a common approach for separating flavonoids.

  • Fraction Collection: Collect the eluting solvent in fractions using a fraction collector.

  • Monitoring by TLC: Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp. Fractions containing the same compound (indicated by the same Rf value) should be pooled.

  • Isolation and Concentration: Combine the fractions containing pure this compound (as determined by TLC and subsequent HPLC analysis) and concentrate them to obtain the purified compound.

Protocol 4: HPLC Analysis of this compound

This protocol details a method for the quantification of this compound in the extracts.

Materials:

  • Crude or purified this compound extract

  • HPLC-grade solvents (e.g., acetonitrile (B52724), water with formic or acetic acid)

  • This compound standard (if available) or a related flavonoid standard (e.g., naringin)

  • HPLC system with a DAD or UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Sample Preparation: Dissolve a known amount of the extract in the initial mobile phase solvent. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile is commonly used. A typical gradient might be: 0-5 min, 10% B; 5-20 min, 10-40% B; 20-25 min, 40-100% B; 25-30 min, 100% B; followed by re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor the absorbance at a wavelength of approximately 280 nm.

  • Quantification: Create a calibration curve using a series of known concentrations of the this compound or a suitable flavonoid standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Extraction and Analysis

Extraction_Workflow Start Fresh Citrus bergamia Fruit Albedo_Prep Albedo Separation and Homogenization Start->Albedo_Prep Extraction Extraction (Hot Water, Solvent, UAE, or MAE) Albedo_Prep->Extraction Separation Filtration and Centrifugation Extraction->Separation Concentration Concentration (Rotary Evaporation or Freeze-Drying) Separation->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Column Chromatography Crude_Extract->Purification Analysis HPLC Analysis Crude_Extract->Analysis Pure_this compound Purified this compound Purification->Pure_this compound Pure_this compound->Analysis Final_Product Quantified this compound Analysis->Final_Product

Caption: Experimental workflow for the extraction and analysis of this compound.

Signaling Pathway of this compound's Statin-Like Activity

HMG_CoA_Reductase_Inhibition Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ... HMG_CoA_Reductase->Mevalonate This compound This compound This compound->HMG_CoA_Reductase Inhibition

Caption: Inhibition of HMG-CoA reductase by this compound in the cholesterol biosynthesis pathway.

References

Brutieridin Experimental Protocols for Cell Culture Assays: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brutieridin is a flavanone (B1672756) glycoside predominantly found in the bergamot orange (Citrus bergamia). It has garnered significant interest for its potential therapeutic applications, particularly in cardiovascular health due to its effects on cholesterol metabolism. Emerging research indicates that this compound and other components of Bergamot Polyphenolic Fraction (BPF) may exert their effects not by directly inhibiting HMG-CoA reductase (HMGCR), the rate-limiting enzyme in cholesterol synthesis, but by modulating its expression and affecting cholesterol transport.[1] Specifically, this compound has been shown to reduce cholesterol uptake in Caco-2 cells.[1] Furthermore, flavonoid-rich extracts of bergamot juice have been demonstrated to induce apoptosis in cancer cell lines, suggesting broader therapeutic potential.[2]

These application notes provide a comprehensive guide for researchers utilizing this compound in cell culture assays. Detailed protocols for assessing cell viability, and apoptosis, as well as for investigating protein expression via Western blotting, are presented.

Quantitative Data Summary

While specific IC50 values for purified this compound are not extensively documented in the public domain, the following table summarizes the cytotoxic and apoptotic effects of bergamot-derived extracts on various cell lines. This data can serve as a valuable starting point for determining the optimal concentration range for this compound in your experimental models. It is recommended to perform a dose-response study to determine the precise IC50 value in your cell line of interest.

Compound/ExtractCell LineAssayParameterValueReference
Bergamot Juice Extract (BJe)THP-1 (Human leukemia)Annexin V/PI% Apoptotic Cells (24h)11.6 ± 2.1% (at 2.5 mg/mL)[2]
Bergamot Juice Extract (BJe)THP-1 (Human leukemia)Annexin V/PI% Apoptotic Cells (24h)47.8 ± 2.3% (at 5 mg/mL)[2]
Bergamot Juice Extract (BJe)THP-1 (Human leukemia)Annexin V/PI% Apoptotic Cells (48h)17.5 ± 2.1% (at 2.5 mg/mL)[2]
Bergamot Juice Extract (BJe)THP-1 (Human leukemia)Annexin V/PI% Apoptotic Cells (48h)64.4 ± 2.2% (at 5 mg/mL)[2]
Bergamot Juice Extract (BJe)THP-1 (Human leukemia)Annexin V/PI% Apoptotic Cells (72h)37.3 ± 2.5% (at 2.5 mg/mL)[2]
Bergamot Juice Extract (BJe)THP-1 (Human leukemia)Annexin V/PI% Apoptotic Cells (72h)80 ± 2.5% (at 5 mg/mL)[2]
Bergamot Polyphenolic Fraction (BPF)H9c2 (Rat embryonic cardiomyoblasts)Cell ViabilityProtection against Doxorubicin-induced damageStatistically significant at 5 µg/mL[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and the general workflows for the described experimental protocols.

cluster_0 This compound's Proposed Mechanism of Action cluster_1 Effects on Cholesterol Homeostasis cluster_2 Induction of Apoptosis (Leukemia Cells) This compound This compound HMGCR_exp HMG-CoA Reductase Expression This compound->HMGCR_exp Decreases Chol_uptake Cholesterol Uptake (e.g., in Caco-2 cells) This compound->Chol_uptake Reduces SIRT2 SIRT2 This compound->SIRT2 Inhibits Chol_syn Cholesterol Synthesis HMGCR_exp->Chol_syn Regulates Intra_chol Intracellular Cholesterol Chol_uptake->Intra_chol Decreases Chol_syn->Intra_chol Contributes to AKT AKT SIRT2->AKT Activates p53 p53 AKT->p53 Inhibits Apoptosis Apoptosis p53->Apoptosis Induces

Proposed signaling pathway of this compound.

cluster_0 Cell Viability Assay Workflow A Seed cells in a 96-well plate B Incubate for 24h (adhesion) A->B C Treat with varying concentrations of this compound B->C D Incubate for 24-72h C->D E Add viability reagent (e.g., Resazurin) D->E F Incubate for 1-4h E->F G Measure absorbance/ fluorescence F->G H Calculate IC50 G->H

Workflow for Cell Viability Assay.

cluster_0 Apoptosis Assay Workflow (Annexin V/PI Staining) A Seed cells and treat with this compound B Harvest cells (including supernatant) A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and Propidium Iodide D->E F Incubate in the dark E->F G Analyze by Flow Cytometry F->G

Workflow for Apoptosis Assay.

cluster_0 Western Blotting Workflow A Cell treatment with this compound and lysate preparation B Protein quantification A->B C SDS-PAGE B->C D Protein transfer to PVDF membrane C->D E Blocking D->E F Primary antibody incubation E->F G Secondary antibody incubation F->G H Detection G->H

Workflow for Western Blotting.

Experimental Protocols

Protocol 1: Cell Viability Assay (Resazurin-based)

This protocol describes a colorimetric assay to determine the cytotoxic effects of this compound on cultured cells.

Materials:

  • Human cancer cell lines (e.g., HepG2, Caco-2, THP-1)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • 96-well clear-bottom black plates

  • Microplate reader (fluorescence)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate the plates for 24, 48, and 72 hours.

  • Resazurin Assay:

    • After the desired incubation period, add 20 µL of Resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your specific cell line.

    • Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with medium and Resazurin but no cells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol outlines the detection and quantification of apoptosis induced by this compound using flow cytometry.

Materials:

  • Cells treated with this compound and appropriate controls

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates or T-25 flasks and treat with this compound at concentrations determined from the cell viability assay (e.g., IC50 and 2x IC50) for 24, 48, and 72 hours.

    • Include a vehicle control and an untreated control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.

    • Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Protocol 3: Western Blotting

This protocol describes the analysis of protein expression levels in this compound-treated cells.

Materials:

  • Cells treated with this compound and appropriate controls

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-HMGCR, anti-SIRT2, anti-p-AKT, anti-AKT, anti-p53, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Treat cells with this compound at desired concentrations and time points.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Normalize the expression of the target proteins to a loading control (e.g., β-actin).

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to consult the relevant literature and perform preliminary experiments to establish the optimal parameters for your research.

References

Application Notes and Protocols: High-Throughput Screening with Brutieridin for Lipid Disorder Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brutieridin is a flavanone (B1672756) glycoside predominantly found in the citrus fruit bergamot (Citrus bergamia).[1][2][3] Emerging scientific evidence suggests that this compound possesses significant lipid-lowering properties, making it a compound of interest for the development of novel therapeutics for dyslipidemia and related cardiovascular diseases.[1][3][4] Its proposed mechanisms of action include the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway, similar to the action of statins.[2][[“]][6] Additionally, studies suggest that this compound and its related compounds may activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which in turn can modulate lipid metabolism.[7][8]

These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize novel modulators of lipid metabolism. The provided protocols are designed to be adaptable to standard HTS automation platforms.[9]

Key Mechanisms of Action for HTS Assay Development

This compound's potential therapeutic effects on lipid disorders are attributed to several key molecular mechanisms that can be targeted in HTS assays:

  • HMG-CoA Reductase Inhibition: this compound has been identified as a structural analogue of statins and is suggested to inhibit HMG-CoA reductase, the enzyme responsible for the conversion of HMG-CoA to mevalonate, a critical step in cholesterol synthesis.[[“]][6] An HTS assay could be designed to screen for compounds that enhance or synergize with this inhibitory activity.

  • AMPK Activation: Activation of AMPK can lead to the inhibition of cholesterol and triglyceride synthesis and the promotion of fatty acid oxidation.[10][11][12] A cell-based HTS assay could be developed to identify compounds that modulate AMPK signaling in the context of lipid metabolism.

  • Regulation of Sterol Regulatory Element-Binding Proteins (SREBPs): SREBPs are key transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis.[13][14][15] this compound's effects on lipid metabolism may be mediated through the SREBP pathway.

High-Throughput Screening Protocol: Cell-Based Assay for Modulators of Cellular Lipid Accumulation

This protocol describes a high-throughput, cell-based assay to screen for compounds that modulate intracellular lipid accumulation, using this compound as a reference compound. The assay utilizes a fluorescent dye to quantify lipid droplets within a relevant cell line, such as the human hepatoma cell line, HepG2.

Assay Principle:

HepG2 cells are treated with a library of test compounds in the presence or absence of a lipid challenge (e.g., oleic acid) to induce lipid droplet formation. This compound is used as a positive control for lipid reduction. After incubation, cells are stained with a lipophilic fluorescent dye (e.g., BODIPY 493/503 or Nile Red) that specifically accumulates in neutral lipid droplets.[] The fluorescence intensity, which is proportional to the amount of intracellular lipid, is measured using a high-content imaging system or a fluorescence plate reader. Hits are identified as compounds that significantly alter lipid accumulation.

Materials and Reagents:

  • HepG2 cells (ATCC® HB-8065™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Oleic acid complexed to bovine serum albumin (BSA)

  • This compound (positive control)

  • Compound library (e.g., small molecules, natural products)

  • BODIPY 493/503 or Nile Red fluorescent dye

  • Hoechst 33342 (for nuclear staining and cell counting)

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • 384-well, black, clear-bottom microplates

Experimental Workflow Diagram:

HTS_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_staining Staining cluster_analysis Data Acquisition and Analysis A Seed HepG2 cells in 384-well plates B Incubate for 24 hours A->B C Add compound library and controls (this compound) B->C D Add oleic acid to induce lipid loading C->D E Incubate for 24-48 hours D->E F Fix and wash cells E->F G Stain with BODIPY and Hoechst F->G H Wash cells G->H I Image acquisition (High-Content Screening) H->I J Image analysis to quantify lipid droplets I->J K Data normalization and hit identification J->K

Caption: High-throughput screening workflow for identifying modulators of lipid accumulation.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Trypsinize and resuspend cells to a concentration of 1 x 10^5 cells/mL.

    • Dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare a stock solution of this compound in DMSO. Serially dilute to create a dose-response curve (e.g., 0.1 µM to 100 µM).

    • Prepare the compound library plates, typically at a concentration of 10 mM in DMSO.

    • Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the compounds and controls to the cell plates. This will result in a final assay concentration of approximately 10 µM. Include vehicle control (DMSO) wells.

  • Lipid Loading:

    • Prepare a stock solution of oleic acid complexed to BSA.

    • Dilute the oleic acid solution in serum-free DMEM to the desired final concentration (e.g., 100 µM).

    • Add 10 µL of the oleic acid solution to each well, except for the negative control wells.

    • Incubate the plates for 24-48 hours.

  • Staining:

    • Carefully aspirate the medium from the wells.

    • Wash the cells once with PBS.

    • Fix the cells by adding 25 µL of 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Prepare a staining solution containing BODIPY 493/503 (e.g., 1 µg/mL) and Hoechst 33342 (e.g., 1 µg/mL) in PBS.

    • Add 25 µL of the staining solution to each well and incubate for 30 minutes in the dark.

    • Wash the cells twice with PBS.

  • Data Acquisition and Analysis:

    • Acquire images using a high-content imaging system with appropriate filter sets for BODIPY and Hoechst.

    • Analyze the images to quantify the total fluorescence intensity of BODIPY per cell (normalized to the number of nuclei stained with Hoechst).

    • Calculate the percentage of lipid accumulation inhibition for each compound relative to the positive (oleic acid + DMSO) and negative (no oleic acid) controls.

    • Identify "hits" as compounds that inhibit lipid accumulation above a certain threshold (e.g., >50% inhibition or a Z-score > 2).

Data Presentation

Quantitative data from the HTS assay should be organized for clear interpretation and comparison.

Table 1: Hypothetical Dose-Response of this compound on Lipid Accumulation

This compound Conc. (µM)% Lipid Accumulation Inhibition (Mean ± SD)IC50 (µM)
0.15.2 ± 1.8\multirow{6}{*}{15.7}
118.9 ± 3.5
1045.1 ± 5.1
2568.3 ± 4.2
5085.7 ± 3.9
10092.4 ± 2.7

Table 2: Hit Identification and Confirmation Summary from a Hypothetical Screen

Compound IDPrimary Screen (% Inhibition)Confirmation Screen IC50 (µM)Cytotoxicity (CC50, µM)
Hit-00175.38.2>100
Hit-00268.912.5>100
Hit-00382.15.625.4
............

Signaling Pathway Diagrams

Cholesterol Biosynthesis Pathway and this compound's Proposed Action:

Cholesterol_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps... HMGCR->Mevalonate This compound This compound This compound->HMGCR Inhibition

Caption: Proposed inhibition of HMG-CoA reductase by this compound in the cholesterol synthesis pathway.

AMPK Signaling Pathway in Lipid Metabolism:

AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK Activation ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibition SREBP1c SREBP-1c AMPK->SREBP1c Inhibition MalonylCoA Malonyl-CoA ACC->MalonylCoA CPT1 CPT1 MalonylCoA->CPT1 Inhibition FAS Fatty Acid Synthase (FAS) SREBP1c->FAS Lipogenesis Lipogenesis FAS->Lipogenesis FAO Fatty Acid Oxidation CPT1->FAO

Caption: this compound's potential activation of the AMPK pathway to regulate lipid metabolism.

Conclusion

This compound presents a promising natural compound for the exploration of novel therapeutic strategies against lipid disorders. The provided high-throughput screening protocol offers a robust methodology for identifying new molecular entities that modulate cellular lipid accumulation. Further characterization of hits from such screens could lead to the development of next-generation lipid-lowering agents. The diagrams of the associated signaling pathways provide a visual framework for understanding the molecular basis of this compound's action and for designing subsequent mechanistic studies.

References

Brutieridin Dosage for In Vivo Cardiovascular Studies in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brutieridin is a flavanone (B1672756) glycoside predominantly found in the citrus fruit Bergamot (Citrus bergamia).[1] Alongside Melitidin, it is one of the principal polyphenols in Bergamot extract and is of significant interest to the cardiovascular research community. Preliminary studies suggest that this compound may contribute to improved cardiovascular health, primarily through its potential to modulate lipid profiles.[1] The primary mechanism of action is believed to be the inhibition of HMG-CoA reductase, an enzyme central to the cholesterol biosynthesis pathway, an activity it shares with statins.[1]

It is crucial to note that the majority of in vivo research has been conducted using Bergamot Polyphenolic Fraction (BPF) or Bergamot extract, rather than isolated this compound.[1] Consequently, the following application notes and protocols are based on studies utilizing these extracts. Researchers should consider that the bioactivity observed is a result of the synergistic effects of multiple compounds within the extract.

Data Presentation: Dosage of Bergamot Polyphenolic Fraction (BPF) in Rodent Studies

The following table summarizes dosages of Bergamot Polyphenolic Fraction (BPF) used in in vivo studies with rats, which can serve as a starting point for designing studies in mice. Dose-response studies and pharmacokinetic analyses are recommended to determine the optimal dosage for specific mouse models and cardiovascular endpoints.

Animal ModelCompoundDosageRoute of AdministrationStudy DurationKey Findings
RatsBergamot Polyphenolic Fraction (BPF)10 mg/kg/dayOral30 daysReduction in total cholesterol, LDL, and triglycerides.
RatsBergamot Polyphenolic Fraction (BPF)20 mg/kg/dayOral30 daysReduction in total cholesterol, LDL, and triglycerides.
Hyperlipidemic RatsBergamot Polyphenolic Fraction (BPF)10 mg/kg/dayOral30 daysCounteracted the elevation of serum LDL cholesterol and triglycerides.

Signaling Pathway of this compound and Bergamot Polyphenols

The proposed primary mechanism for the cholesterol-lowering effect of this compound and other Bergamot polyphenols is the inhibition of HMG-CoA reductase. This enzyme catalyzes a rate-limiting step in cholesterol synthesis. By inhibiting this enzyme, this compound reduces the endogenous production of cholesterol.

Brutieridin_Signaling_Pathway cluster_0 Hepatocyte HMG-CoA HMG-CoA HMG-CoA_Reductase HMG-CoA Reductase HMG-CoA->HMG-CoA_Reductase Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps HMG-CoA_Reductase->Mevalonate This compound This compound This compound->HMG-CoA_Reductase Inhibition

Caption: Proposed mechanism of this compound action via inhibition of HMG-CoA reductase.

Experimental Protocols

The following are detailed protocols for in vivo cardiovascular studies in mice using Bergamot Polyphenolic Fraction (BPF) as a source of this compound.

Protocol 1: Evaluation of Lipid-Lowering Effects in a Diet-Induced Hyperlipidemia Mouse Model

1. Animal Model:

  • Species: C57BL/6J mice, 8-10 weeks old.

  • Acclimatization: Acclimatize mice for at least one week to the housing conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

2. Induction of Hyperlipidemia:

  • Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and hyperlipidemia.

  • Monitor body weight and food intake weekly.

3. Experimental Groups:

  • Group 1 (Control): HFD-fed mice receiving vehicle (e.g., distilled water or 0.5% carboxymethylcellulose) daily by oral gavage.

  • Group 2 (BPF Treatment): HFD-fed mice receiving BPF (e.g., 10-50 mg/kg body weight) daily by oral gavage. The exact dose should be determined from pilot studies.

  • Group 3 (Positive Control): HFD-fed mice receiving a standard-of-care drug (e.g., atorvastatin, 10 mg/kg) daily by oral gavage.

4. BPF Administration:

  • Preparation: Prepare a fresh suspension of BPF in the vehicle each day.

  • Administration: Administer the BPF suspension or vehicle via oral gavage once daily for 4-8 weeks.

5. Sample Collection and Analysis:

  • Blood Collection: Collect blood samples from the tail vein or retro-orbital sinus at baseline and at the end of the treatment period after a 6-8 hour fast.

  • Serum Lipid Profile: Analyze serum for total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using commercially available enzymatic kits.

  • Tissue Collection: At the end of the study, euthanize mice and collect liver and aorta for further analysis (e.g., histology, gene expression).

6. Statistical Analysis:

  • Analyze data using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test) to compare the different experimental groups.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Phase 1: Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Acclimatization Acclimatization (1 week) HFD_Feeding High-Fat Diet Feeding (8-12 weeks) Acclimatization->HFD_Feeding Grouping Randomization into Groups (Control, BPF, Positive Control) HFD_Feeding->Grouping Treatment Daily Oral Gavage (4-8 weeks) Grouping->Treatment Blood_Collection Blood Sample Collection (Baseline & Final) Treatment->Blood_Collection Tissue_Harvest Tissue Collection (Liver, Aorta) Treatment->Tissue_Harvest Lipid_Analysis Serum Lipid Profile Analysis Blood_Collection->Lipid_Analysis Data_Analysis Statistical Analysis Lipid_Analysis->Data_Analysis Tissue_Harvest->Data_Analysis

References

Application Notes and Protocols: Brutieridin in Nutraceuticals for Heart Health

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brutieridin is a flavanone (B1672756) glycoside predominantly found in the citrus fruit Bergamot (Citrus bergamia).[1] It has garnered significant interest within the nutraceutical industry for its potential applications in promoting cardiovascular health. Emerging scientific evidence from preclinical and clinical studies suggests that this compound, often as a component of a standardized Bergamot Polyphenolic Fraction (BPF), may contribute to the management of dyslipidemia and associated cardiovascular risk factors. These application notes provide a comprehensive overview of the current understanding of this compound's role in heart health, including its proposed mechanisms of action, summaries of clinical efficacy, and detailed protocols for relevant in vitro and in vivo studies. It is important to note that much of the available research has been conducted on BPF, a complex mixture of flavonoids including this compound, Melitidin, Naringin, and Neohesperidin. Therefore, attributing the observed effects solely to this compound remains a challenge.[1][2]

Mechanism of Action

The primary mechanism by which this compound is thought to exert its cardioprotective effects is through the modulation of cholesterol homeostasis. While initially believed to act as a direct inhibitor of 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis, recent evidence suggests a more nuanced mechanism distinct from that of statins.

The proposed mechanisms of action for this compound and Bergamot Polyphenolic Fraction (BPF) include:

  • Downregulation of HMG-CoA Reductase Expression: In vitro studies on HepG2 cells suggest that BPF, containing this compound, decreases the protein expression of HMG-CoA reductase, thereby reducing cholesterol synthesis.

  • Inhibition of Cholesterol Absorption: Research on Caco-2 cells indicates that this compound can significantly reduce cholesterol uptake, partly by decreasing the expression of Niemann-Pick C1 Like 1 (NPC1L1), a key intestinal cholesterol transporter.

  • Antioxidant and Anti-inflammatory Effects: BPF has demonstrated antioxidant properties, which can mitigate oxidative stress, a key contributor to endothelial dysfunction and atherosclerosis. Additionally, potential anti-inflammatory actions, such as the inhibition of NF-κB, may further contribute to its cardiovascular benefits.

cluster_this compound This compound (in BPF) cluster_Hepatocyte Hepatocyte (Liver Cell) cluster_Enterocyte Enterocyte (Intestinal Cell) cluster_Systemic Systemic Effects This compound This compound HMGCR_Protein HMG-CoA Reductase (Protein) This compound->HMGCR_Protein Downregulates Expression NPC1L1 NPC1L1 Transporter This compound->NPC1L1 Inhibits Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Reduces Inflammation Inflammation (NF-κB) This compound->Inflammation Inhibits HMGCR_Gene HMG-CoA Reductase Gene HMGCR_Gene->HMGCR_Protein Expression Cholesterol_Synth Cholesterol Synthesis HMGCR_Protein->Cholesterol_Synth Catalyzes LDL_C Reduced LDL Cholesterol Cholesterol_Synth->LDL_C Cholesterol_Uptake Cholesterol Uptake NPC1L1->Cholesterol_Uptake Cholesterol_Uptake->LDL_C

Caption: Proposed mechanisms of this compound for heart health.

Data Presentation: Summary of Clinical Trials

The following tables summarize the quantitative data from key clinical trials investigating the effects of Bergamot Polyphenolic Fraction (BPF) on lipid profiles.

Table 1: Effects of BPF on Lipid Profile in Patients with Hypercholesterolemia

Study (Year)DosageDurationTotal CholesterolLDL CholesterolHDL CholesterolTriglycerides
Mollace et al. (2011)500 mg/day3 months↓ 20%↓ 23%↑ 25.9%Not Reported
1000 mg/day3 months↓ 30.9%↓ 38.6%↑ 39%Not Reported
Toth et al. (2016)150 mg/day6 months↓ 12.2%↓ 17.0%↑ 8.0%↓ 16.4%
Mollace et al. (2018)1300 mg/day (BPF)30 days↓ 25.2%↓ 33.7%↑ 9.1%↓ 32.5%
1000 mg/day (BPF Phyto)30 days↓ 24.1%↓ 35.1%↑ 13.6%↓ 31.3%

Note: All changes are relative to baseline.

Table 2: Baseline and Post-Treatment Lipid Values from a Clinical Trial with BPF

ParameterBaseline (mg/dL)Post-Treatment (mg/dL) with BPF (1300 mg/day)
Total Cholesterol262196
LDL Cholesterol175116
HDL Cholesterol4448
Triglycerides252170

Data from Mollace et al. (2018).[3]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound or BPF.

In Vitro: HMG-CoA Reductase Activity Assay

This protocol is designed to assess the direct inhibitory effect of a test compound on HMG-CoA reductase activity.

Objective: To determine the IC50 value of this compound for HMG-CoA reductase.

Materials:

  • Purified HMG-CoA reductase enzyme

  • HMG-CoA substrate

  • NADPH

  • Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing KCl, EDTA, and DTT)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Pravastatin)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, and HMG-CoA substrate.

  • Add the test compound (this compound) at various concentrations to the wells of the microplate. Include wells for a vehicle control (solvent only) and a positive control (Pravastatin).

  • Initiate the reaction by adding HMG-CoA reductase to each well.

  • Immediately measure the decrease in absorbance at 340 nm every minute for 10-20 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Calculate the rate of NADPH consumption for each concentration of the test compound.

  • Determine the percentage of inhibition relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

cluster_workflow HMG-CoA Reductase Assay Workflow Start Prepare Reagents Add_Compound Add this compound (various concentrations) Start->Add_Compound Add_Enzyme Add HMG-CoA Reductase Add_Compound->Add_Enzyme Measure_Absorbance Kinetic Read at 340 nm Add_Enzyme->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 cluster_workflow Cholesterol Uptake Assay Workflow Start Culture Caco-2 Cells on Transwell Inserts Pretreat Pre-treat with This compound Start->Pretreat Add_Micelles Add Labeled Cholesterol Micelles Pretreat->Add_Micelles Incubate Incubate Add_Micelles->Incubate Wash Wash Cells Incubate->Wash Lyse_Measure Lyse Cells & Measure Uptake Wash->Lyse_Measure Analyze Analyze Data Lyse_Measure->Analyze

References

Application Notes and Protocols for the Quantification of Brutieridin in Citrus Extracts using HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of Brutieridin, a bioactive flavonoid glycoside found predominantly in citrus extracts, particularly from bergamot (Citrus bergamia). The protocols detailed below leverage High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) for sensitive and specific quantification, which is crucial for research, quality control of nutraceuticals, and drug development.

This compound, along with the structurally similar compound Melitidin, has garnered significant scientific interest for its potential cholesterol-lowering properties, acting as a natural statin-like compound through the inhibition of HMG-CoA reductase.[1] Accurate quantification of these compounds is therefore essential for the standardization of citrus extracts and for elucidating their pharmacological effects.

Quantitative Data Summary

The concentration of this compound and its related flavonoid, Melitidin, can vary depending on the specific cultivar of bergamot, the extraction method employed, and the part of the fruit used. The following table summarizes quantitative data from a study on a Bergamot Polyphenolic Fraction (BPF), providing a reference for expected concentrations.

CompoundConcentration per 500 mg BPF Capsule (mg)
This compound 24.371
Melitidin7.958
Neoeriocitrin55.535
Naringin58.903
Neohesperidin62.966

Data sourced from a study on a commercially available Bergamot Polyphenolic Fraction (BPF).

Experimental Protocols

This section outlines the detailed methodologies for sample preparation and subsequent analysis by HPLC-MS/MS for the quantification of this compound.

Sample Preparation from Citrus Extracts

This protocol is designed to efficiently extract this compound and other flavonoids from dried citrus extracts for HPLC-MS analysis.

Materials:

  • Dried citrus extract powder

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Ethanol (B145695) (ACS grade)

  • Formic acid (LC-MS grade)

  • 0.2 µm Syringe filters (e.g., PTFE or PVDF)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Standard Preparation:

    • Accurately weigh a certified reference standard of this compound.

    • Dissolve the standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution with methanol or the initial mobile phase to create a calibration curve with at least five concentration levels.

  • Sample Extraction:

    • Accurately weigh approximately 50-60 mg of the dried citrus extract powder into a centrifuge tube.[2]

    • Add a known volume of extraction solvent. A mixture of water and ethanol (50:50, v/v) or 80% aqueous methanol with 1% formic acid are effective options.[2]

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

    • Sonicate the mixture in an ultrasonic bath for 30 minutes to enhance extraction efficiency.

    • For the water-ethanol extraction, heat the solution to 50°C to aid dissolution.[2]

    • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet any insoluble material.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.[2]

    • The sample is now ready for injection into the HPLC-MS system.

HPLC-MS/MS Quantification Protocol

This protocol provides the parameters for a sensitive and specific quantification of this compound using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Instrumentation:

  • UHPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Parameters:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution Start with 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 2 - 5 µL

MS/MS Parameters (ESI in Negative Ion Mode):

Electrospray ionization in negative mode is often preferred for the analysis of flavonoids. The following MRM transitions are proposed based on the known molecular weight of this compound (754.7 g/mol ) and common fragmentation patterns of flavonoid glycosides.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
This compound 753.22 [M-H]⁻[To be determined empirically][To be determined empirically][To be determined empirically]
Melitidin723.21 [M-H]⁻[To be determined empirically][To be determined empirically][To be determined empirically]

Data Analysis:

  • Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration of the this compound standards.

  • Quantify the amount of this compound in the citrus extract samples by interpolating their peak areas from the calibration curve.

  • Confirm the identity of this compound in the samples by ensuring the presence of the qualifier ion and a consistent retention time with the standard.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the quantification of this compound from citrus extracts.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis start Dried Citrus Extract weigh Weighing start->weigh extract Solvent Extraction (e.g., 80% MeOH) weigh->extract sonicate Sonication extract->sonicate centrifuge Centrifugation sonicate->centrifuge filter 0.2 µm Filtration centrifuge->filter hplc_vial Sample in HPLC Vial filter->hplc_vial hplc HPLC Separation (C18 Column) hplc_vial->hplc ms MS/MS Detection (ESI-, MRM) hplc->ms data Data Acquisition ms->data quant Quantification (Calibration Curve) data->quant result This compound Concentration quant->result

Caption: Experimental workflow for this compound quantification.

HMG-CoA Reductase Inhibition Pathway

This diagram illustrates the mechanism by which this compound is believed to exert its cholesterol-lowering effects, analogous to statin drugs.

Caption: this compound's inhibition of HMG-CoA reductase.

References

Application Note: Development of a Stable Reporter Cell Line for High-Throughput Screening and Mechanistic Studies of Brutieridin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for developing and utilizing a stable cell line to investigate the effects of Brutieridin, a natural flavanone (B1672756) glycoside found in bergamot citrus fruit.[1][2] While this compound is known for its cholesterol-lowering properties, emerging evidence suggests its potential to modulate key cellular signaling pathways, including the PI3K/Akt pathway.[[“]] This application note details the protocols for creating a stable reporter cell line, specifically one that monitors the transcriptional activity of Forkhead Box O (FOXO) proteins, which are key downstream effectors of the PI3K/Akt pathway.[4] The resulting stable cell line serves as a robust tool for screening this compound's activity and elucidating its mechanism of action on this critical cell survival and proliferation cascade.

Introduction to this compound and the PI3K/Akt/FOXO Axis

This compound is a flavonoid glycoside primarily isolated from Citrus bergamia (bergamot).[1][2] Pre-clinical studies have identified its role in lipid metabolism, where it acts as an inhibitor of HMG-CoA reductase and reduces cholesterol absorption.[1][5][6] Beyond its metabolic effects, related flavonoids have been shown to influence intracellular signaling cascades integral to cell fate, such as the PI3K/Akt/mTOR pathway.[7][8][9][10]

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. A key downstream event in this pathway is the phosphorylation of FOXO transcription factors by Akt. This phosphorylation leads to the sequestration of FOXO proteins in the cytoplasm, thereby inhibiting their transcriptional activity and preventing the expression of pro-apoptotic genes.[4] Consequently, inhibition of the PI3K/Akt pathway results in dephosphorylated, active FOXO proteins that translocate to the nucleus and drive the expression of target genes.

This application note describes the generation of a stable cell line containing a FOXO-responsive luciferase reporter. This cellular tool allows for a quantitative assessment of PI3K/Akt pathway inhibition by measuring the luciferase signal produced upon FOXO activation, providing a powerful system to study the dose-dependent effects of this compound.

Data Presentation: Expected Outcomes

The following tables present hypothetical data that could be generated using the protocols described herein. These tables are for illustrative purposes to demonstrate how to structure and present experimental results.

Table 1: Hypothetical Dose-Response of this compound on FOXO Reporter Activity

This compound Conc. (µM)Normalized Luciferase Activity (RLU)Fold Change (vs. Vehicle)
0 (Vehicle)15,230 ± 1,1501.0
122,845 ± 2,3001.5
568,535 ± 5,9804.5
10144,685 ± 12,3009.5
25251,300 ± 21,50016.5
50266,525 ± 24,10017.5

RLU: Relative Light Units. Data are represented as Mean ± Standard Deviation.

Table 2: Hypothetical Effect of this compound on Cell Viability after 48h

This compound Conc. (µM)% Viability (vs. Vehicle)
0 (Vehicle)100.0 ± 4.5
198.7 ± 5.1
595.3 ± 4.2
1088.1 ± 3.9
2575.4 ± 6.3
5062.9 ± 5.8

% Viability is measured using an MTS assay. Data are represented as Mean ± Standard Deviation.

Experimental Workflow and Protocols

The overall process involves creating the stable cell line, validating its function, and using it to test the effects of this compound.

G cluster_0 Phase 1: Stable Cell Line Generation cluster_1 Phase 2: Assay & Validation cluster_2 Phase 3: Data Analysis A Transfect Host Cells (e.g., A549) with FOXO-Luc & Selection Plasmids B Antibiotic Selection (e.g., G418 for 2-3 weeks) A->B C Isolate Resistant Colonies B->C D Clonal Expansion (via Limiting Dilution) C->D E Treat Clones with this compound (Dose-Response) D->E Select best clone F Dual-Luciferase Assay E->F G Western Blot Validation (p-Akt, Akt, GAPDH) E->G H Cell Viability Assay (MTS) E->H I Calculate Fold Change & Generate Dose-Response Curves F->I J Correlate Reporter Activity with Protein Phosphorylation G->J

Caption: Overall workflow for stable cell line generation and this compound analysis.

Protocol 3.1: Generation of a Stable FOXO-Luciferase Reporter Cell Line

This protocol describes the creation of a cell line that stably expresses a firefly luciferase gene under the control of a FOXO-responsive element.

Materials:

  • Host cell line (e.g., A549, HEK293T)

  • FOXO Reporter Kit (e.g., Amsbio, 60643) containing:[4]

    • pGL4.3-FOXO-luciferase (Firefly luciferase with FOXO response elements and selection marker like Neomycin resistance)

    • pRL-TK (constitutively expressing Renilla luciferase for normalization)

  • Transfection reagent (e.g., Lipofectamine™ 3000)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Selection antibiotic (e.g., Geneticin/G418)[11][12]

  • Phosphate-Buffered Saline (PBS)

  • 96-well and 6-well tissue culture plates

Methodology:

  • Cell Seeding: The day before transfection, seed 2.5 x 10^5 A549 cells per well in a 6-well plate with complete growth medium. Ensure cells are ~70-80% confluent at the time of transfection.

  • Transfection:

    • Co-transfect the cells with the FOXO-luciferase vector and the pRL-TK vector at a 10:1 ratio using a suitable transfection reagent according to the manufacturer's protocol.[13][14] This ensures that cells expressing the reporter also express the normalization control.

  • Recovery: Allow cells to recover for 48 hours post-transfection, replacing the medium after 24 hours.

  • Antibiotic Selection:

    • After 48 hours, split the cells into new plates at various dilutions (e.g., 1:10, 1:20) in complete growth medium supplemented with the appropriate concentration of G418.[12][15] (Note: The optimal G418 concentration must be predetermined via a kill curve for the specific host cell line).

    • Replace the selection medium every 3-4 days for 2-3 weeks, or until discrete, resistant colonies are visible and non-transfected cells have been eliminated.[12][15]

  • Clonal Isolation by Limiting Dilution:

    • Wash the plate with PBS and add trypsin to detach the resistant colonies.

    • Resuspend the cells in complete medium and perform a cell count.

    • Dilute the cell suspension to a final concentration of 0.5-1 cell per 100 µL.[16][17]

    • Dispense 100 µL of the diluted cell suspension into each well of several 96-well plates. Statistically, this density maximizes the probability of seeding single cells into individual wells.[16]

    • Incubate the plates, monitoring for single-colony growth. This can take 1-3 weeks.

  • Expansion and Validation:

    • Once colonies are established, expand the monoclonal populations by transferring them to progressively larger culture vessels.

    • Screen individual clones for high luciferase expression and robust response to a known PI3K inhibitor (e.g., LY294002) to select the optimal clone for subsequent experiments.

Protocol 3.2: Dual-Luciferase® Reporter Assay

This protocol measures the activity of both firefly (FOXO-responsive) and Renilla (control) luciferases.[18][19]

Materials:

  • Validated stable FOXO-reporter cell clone

  • This compound stock solution (in DMSO)

  • Dual-Luciferase® Reporter Assay System (e.g., Promega)

  • White, opaque 96-well assay plates

  • Luminometer

Methodology:

  • Cell Seeding: Seed 1 x 10^4 stable reporter cells per well into a 96-well white assay plate and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in growth medium. Aspirate the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time (e.g., 24 hours).

  • Cell Lysis: After incubation, remove the medium and wash cells once with PBS. Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.[18]

  • Luciferase Measurement:

    • Program the luminometer to inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure firefly luciferase activity.

    • Next, inject 100 µL of Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change relative to the vehicle-treated control.

Protocol 3.3: Western Blot Analysis of Akt Phosphorylation

This protocol validates that changes in reporter activity correlate with changes in the phosphorylation status of Akt, a key protein in the pathway.[20][21][22]

Materials:

  • Validated stable FOXO-reporter cell clone

  • This compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescent substrate and imaging system

Methodology:

  • Cell Treatment and Lysis: Seed 1 x 10^6 stable cells in 6-well plates. Once confluent, treat with various concentrations of this compound for the desired time. Lyse cells on ice with RIPA buffer.[23]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[20]

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil. Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[20][24]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[22]

    • Incubate with primary antibody (e.g., anti-p-Akt, 1:1000 dilution) overnight at 4°C.

    • Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane thoroughly, apply the chemiluminescent substrate, and capture the signal using an imaging system.[20]

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Akt and GAPDH (loading control) to ensure equal protein loading and to determine the relative phosphorylation level.

Signaling Pathway Visualization

The diagram below illustrates the PI3K/Akt signaling pathway and its regulation of FOXO transcription factors. This compound is hypothesized to inhibit this pathway, leading to increased FOXO activity.

G PI3K/Akt/FOXO Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Akt->pAkt FOXO_P p-FOXO (Inactive) pAkt->FOXO_P Phosphorylates (Inactivates) FOXO FOXO FOXO->pAkt FOXO_nuc FOXO FOXO->FOXO_nuc Translocates DNA FOXO Response Element (FRE) FOXO_nuc->DNA Binds Luc Luciferase Gene DNA->Luc Drives Expression This compound This compound This compound->Akt Hypothesized Inhibition

Caption: Hypothesized mechanism of this compound on the PI3K/Akt/FOXO pathway.

References

Brutieridin: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brutieridin is a flavanone (B1672756) glycoside predominantly found in the juice of the bergamot orange (Citrus bergamia). It has garnered significant scientific interest due to its potential health benefits, particularly its cholesterol-lowering effects, which are comparable to those of statins. This compound, along with the related compound melitidin, is thought to exert its biological activity through the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway. Furthermore, evidence suggests its involvement in the modulation of the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis.

These application notes provide detailed protocols for the preparation of this compound solutions and an overview of its long-term stability based on available data for structurally related compounds. The information herein is intended to guide researchers in the proper handling and use of this compound for in vitro and in vivo studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₃₄H₄₂O₁₉[1](--INVALID-LINK--)
Molar Mass 754.7 g/mol [1](--INVALID-LINK--)
Appearance Not explicitly stated, likely a white to off-white solidInferred
CAS Number 1162664-57-4[1](--INVALID-LINK--)

Solution Preparation

The solubility of this compound has not been extensively reported. However, based on the properties of other flavanone glycosides, the following table provides estimated solubility data and recommended solvents for the preparation of stock solutions.

Table 1: Estimated Solubility of this compound

SolventEstimated SolubilityNotes
DMSO (Dimethyl Sulfoxide) ≥ 10 mg/mLDMSO is a good solvent for many flavonoids and can be used to prepare high-concentration stock solutions. For cell-based assays, the final DMSO concentration should be kept low (typically <0.5%) to avoid toxicity.
Ethanol SolubleEthanol can be used as a solvent, but solubility may be lower than in DMSO.
Water Poorly solubleThis compound, like many flavonoid glycosides, has low aqueous solubility.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Calculate the required mass:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol ) x 1000

    • Mass (mg) = 0.010 mol/L x 0.001 L x 754.7 g/mol x 1000 = 7.55 mg

  • Weighing:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh 7.55 mg of this compound solid into the tube.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound solid.

    • Cap the tube securely and vortex thoroughly for 2-5 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

  • Storage:

    • Aliquot the stock solution into smaller volumes in sterile, light-protecting tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage. For short-term storage (up to one week), 4°C is acceptable.

Long-Term Stability

Table 2: Long-Term Stability of Hesperidin in Aqueous Solution (as a proxy for this compound)

pHTemperatureDuration% RemainingReference
1.2 - 7.425°C2 months>95%[2](3--INVALID-LINK--
1.2 - 7.440°C2 months>95%[2](3--INVALID-LINK--
9.025°C23 days (half-life)50%[2](4--INVALID-LINK--
9.040°C4.5 days (half-life)50%[2](4--INVALID-LINK--

General Recommendations for Storage and Handling:

  • pH: this compound solutions are expected to be stable in neutral to acidic conditions. Avoid alkaline conditions (pH > 8) to prevent degradation.

  • Temperature: For long-term storage, it is recommended to store this compound solutions at -20°C or below. For short-term use, solutions can be kept at 4°C.

  • Light: Flavonoids can be sensitive to light. It is recommended to store this compound solids and solutions in light-protecting containers or wrapped in aluminum foil.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by preparing small aliquots of the stock solution.

Experimental Protocols

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to identify potential degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol (B129727) or DMSO)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (B78521) (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or MS)

  • pH meter

  • Water bath or incubator

Procedure:

  • Acid Hydrolysis:

    • Mix equal volumes of this compound stock solution and 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equal amount of 1 M NaOH, and analyze by HPLC.

  • Base Hydrolysis:

    • Mix equal volumes of this compound stock solution and 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with an equal amount of 1 M HCl, and analyze by HPLC.

  • Oxidative Degradation:

    • Mix equal volumes of this compound stock solution and 30% H₂O₂.

    • Keep at room temperature for 24 hours.

    • At various time points, withdraw an aliquot and analyze by HPLC.

  • Thermal Degradation:

    • Incubate an aliquot of the this compound stock solution at 80°C for 48 hours.

    • At various time points, withdraw a sample and analyze by HPLC.

  • Photodegradation:

    • Expose an aliquot of the this compound stock solution to a UV lamp (e.g., 254 nm or 365 nm) for a defined period.

    • Keep a control sample wrapped in aluminum foil at the same temperature.

    • Analyze both the exposed and control samples by HPLC.

Data Analysis:

  • Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

  • Calculate the percentage degradation of this compound under each stress condition.

Protocol 3: Quantification of this compound using HPLC

This protocol provides a general framework for the quantification of this compound. Method optimization may be required.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase (Isocratic):

  • A mixture of methanol and water (with 0.1% formic acid or acetic acid). A common starting point is a 50:50 (v/v) ratio.[5](--INVALID-LINK--)

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30°C

  • Detection Wavelength: Approximately 280 nm (based on the flavanone structure)

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the experimental samples to a concentration within the linear range of the standard curve.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Signaling Pathways

HMG-CoA Reductase Inhibition

This compound is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol synthesis. By blocking this enzyme, this compound reduces the endogenous production of cholesterol.

HMG_CoA_Reductase_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol Multiple Steps This compound This compound This compound->HMG_CoA_Reductase Inhibition HMG_CoA_Reductase->Mevalonate

Caption: this compound inhibits HMG-CoA reductase.

AMPK Signaling Pathway Activation

This compound is also suggested to activate the AMP-activated protein kinase (AMPK) pathway. AMPK is a key energy sensor that, when activated, promotes catabolic processes to generate ATP and inhibits anabolic processes that consume ATP.

AMPK_Signaling_Pathway This compound This compound AMPK AMPK This compound->AMPK Activation Catabolism Catabolic Pathways (e.g., Fatty Acid Oxidation, Glycolysis) AMPK->Catabolism Upregulates Anabolism Anabolic Pathways (e.g., Cholesterol Synthesis, Fatty Acid Synthesis) AMPK->Anabolism Downregulates Energy_Stress Increased AMP/ATP Ratio (Energy Stress) Energy_Stress->AMPK Activation ATP_Production ATP Production Catabolism->ATP_Production ATP_Consumption ATP Consumption Anabolism->ATP_Consumption

Caption: this compound activates the AMPK signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for studying the effects of this compound in a cell-based assay.

Experimental_Workflow Prep_Stock Prepare this compound Stock Solution (Protocol 1) Treatment Treat Cells with This compound Working Solution Prep_Stock->Treatment Cell_Culture Cell Culture (e.g., Hepatocytes, Macrophages) Cell_Culture->Treatment Incubation Incubate for Desired Time Treatment->Incubation Analysis Downstream Analysis Incubation->Analysis Western_Blot Western Blot (p-AMPK, HMGCR) Analysis->Western_Blot qPCR RT-qPCR (Gene Expression) Analysis->qPCR Cholesterol_Assay Cholesterol Assay Analysis->Cholesterol_Assay Cell_Viability Cell Viability Assay Analysis->Cell_Viability

Caption: General workflow for cell-based assays.

Disclaimer

The information provided in these application notes is for research purposes only. The quantitative data on solubility and stability are based on estimations from structurally related compounds and should be experimentally verified for this compound. Researchers should always adhere to institutional safety guidelines and consult the Safety Data Sheet (SDS) before handling any chemical compound.

References

Application Notes & Protocol: Administration of Brutieridin in a Phase I Human Clinical Trial

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Brutieridin is a naturally occurring flavanone (B1672756) glycoside found in bergamot citrus fruit.[1] While preclinical and some small-scale clinical studies on bergamot extracts containing this compound exist, a standardized, publicly available protocol for the administration of purified this compound in a formal human clinical trial is not available. The following document is a detailed, hypothetical protocol designed for researchers, scientists, and drug development professionals. It is based on the known scientific properties of this compound and standard guidelines for Phase I clinical trials.

Introduction and Rationale

This compound is a flavanone glycoside found primarily in the fruit of Citrus bergamia (bergamot).[1] Preclinical research suggests that this compound exhibits lipid-lowering properties through a multi-faceted mechanism of action. Its primary proposed mechanisms include the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis, and the reduction of cholesterol absorption in the intestine.[2][3][4] Studies on bergamot fruit extract and its components have shown that this compound can significantly suppress cholesterol uptake in Caco-2 cells and decrease levels of the Niemann-Pick C1 Like 1 (NPC1L1) cholesterol transporter.[2][5] Additionally, compounds in bergamot have been noted to modulate pathways related to inflammation and oxidative stress, such as the NF-κB and Nrf2 pathways.[[“]]

Given its potential as a natural HMG-CoA reductase inhibitor and its favorable preclinical profile, a Phase I clinical trial is warranted to evaluate the safety, tolerability, and pharmacokinetics (PK) of purified this compound in human subjects. This protocol outlines the procedures for a first-in-human (FIH), single-center, randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD) study.

Preclinical Data Summary

The decision to proceed to a Phase I trial is supported by in vitro and cellular studies. Key quantitative data are summarized below.

ParameterCell LineResultCitation
Cholesterol Uptake Inhibition Caco-2Significant suppression at 100 µM[2]
Intracellular Cholesterol Reduction HepG230-40% reduction with bergamot extracts[4]
Mechanism of Action In vitroInhibition of HMG-CoA Reductase[1][3]
Mechanism of Action Caco-2Decreased NPC1L1 Transporter Levels[2]

Signaling Pathway and Mechanism of Action

This compound primarily targets cholesterol metabolism. It is hypothesized to act similarly to statins by inhibiting HMG-CoA reductase, which converts HMG-CoA to mevalonate, a crucial precursor for cholesterol synthesis. Furthermore, it is believed to impede the absorption of dietary cholesterol from the intestine by downregulating the NPC1L1 transporter.

Brutieridin_Pathway cluster_intestinal_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_hepatocyte Hepatocyte (Liver Cell) Dietary_Chol Dietary Cholesterol NPC1L1 NPC1L1 Transporter Dietary_Chol->NPC1L1 Absorption Brutieridin_Int This compound Brutieridin_Int->NPC1L1 Inhibits HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate HMGCR->Mevalonate Chol_Synth Cholesterol Synthesis Mevalonate->Chol_Synth Brutieridin_Hep This compound Brutieridin_Hep->HMGCR Inhibits

Caption: this compound's dual-action mechanism on cholesterol metabolism.

Clinical Trial Protocol

Study Title: A Phase I, Randomized, Double-Blind, Placebo-Controlled, Single and Multiple Ascending Dose Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of this compound in Healthy Adult Subjects.

4.1 Study Objectives

  • Primary Objective: To assess the safety and tolerability of single and multiple ascending doses of this compound in healthy adult subjects.

  • Secondary Objectives:

    • To characterize the pharmacokinetic (PK) profile of this compound and its major metabolites following single and multiple doses.

    • To evaluate the pharmacodynamic (PD) effects of this compound on lipid profiles (Total Cholesterol, LDL-C, HDL-C, Triglycerides).

    • To identify the Maximum Tolerated Dose (MTD).

4.2 Study Design This is a two-part study: a Single Ascending Dose (SAD) phase followed by a Multiple Ascending Dose (MAD) phase.

  • Part A: Single Ascending Dose (SAD)

    • Design: Sequential cohorts of 8 subjects each (6 active, 2 placebo).

    • Dosing: Oral administration of this compound or placebo.

    • Dose Levels: Cohorts will receive single doses of 50 mg, 100 mg, 200 mg, 400 mg, and 800 mg. Dose escalation will proceed after a safety review of the preceding cohort.

  • Part B: Multiple Ascending Dose (MAD)

    • Design: Sequential cohorts of 8 subjects each (6 active, 2 placebo).

    • Dosing: Once-daily oral administration for 14 consecutive days.

    • Dose Levels: Cohorts will receive daily doses of 100 mg, 200 mg, and 400 mg. The starting dose for the MAD phase will be determined based on the safety and PK data from the SAD phase.

4.3 Study Population

  • Inclusion Criteria:

    • Healthy male or female subjects, 18 to 55 years of age.

    • Body Mass Index (BMI) between 18.5 and 29.9 kg/m ².

    • Fasting LDL cholesterol between 100 mg/dL and 160 mg/dL.

    • Willing to provide written informed consent.

  • Exclusion Criteria:

    • History of clinically significant cardiovascular, hepatic, or renal disease.

    • Use of any lipid-lowering medication (including statins) or supplements within 30 days prior to dosing.

    • Known allergy to citrus products.

    • Active infection or use of systemic antibiotics.

Experimental Workflow and Protocols

The following diagram outlines the general workflow for a subject participating in a SAD cohort.

Clinical_Trial_Workflow Screening Screening Visit (Day -28 to -2) - Informed Consent - Inclusion/Exclusion Criteria - Baseline Labs CheckIn Check-in to Clinic (Day -1) Screening->CheckIn Dosing Dosing Day (Day 1) - Randomization - Pre-dose Assessments - Drug Administration CheckIn->Dosing PK_PD_Sampling Intensive PK/PD Sampling (24 hours post-dose) Dosing->PK_PD_Sampling Monitoring In-clinic Monitoring (48-72 hours) PK_PD_Sampling->Monitoring FollowUp Follow-up Visit (Day 7 ± 1) Monitoring->FollowUp EoS End of Study (Safety Assessment) FollowUp->EoS

Caption: General experimental workflow for a single ascending dose cohort.

5.1 Protocol: Pharmacokinetic (PK) Sample Collection and Analysis

  • Objective: To determine the concentration-time profile of this compound in plasma.

  • Sample Matrix: K2-EDTA plasma.

  • Collection Schedule (SAD): Pre-dose (0 hr), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

  • Collection Schedule (MAD):

    • Day 1: Pre-dose (0 hr), and at 0.5, 1, 2, 4, 8, and 12 hours post-dose.

    • Day 7 & 13 (Trough): Pre-dose only.

    • Day 14 (Final Dose): Full PK profile as per Day 1 schedule, extending to 72 hours post-dose.

  • Processing:

    • Collect 4 mL of whole blood into a K2-EDTA tube.

    • Invert the tube 8-10 times gently.

    • Centrifuge at 1500 x g for 15 minutes at 4°C within 30 minutes of collection.

    • Aliquot plasma into two pre-labeled cryovials.

    • Store samples at -80°C until analysis.

  • Analysis: Plasma concentrations of this compound will be determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

5.2 Protocol: Pharmacodynamic (PD) Biomarker Assay

  • Objective: To measure changes in lipid levels following this compound administration.

  • Biomarkers: Total Cholesterol, LDL-C, HDL-C, Triglycerides.

  • Sample Matrix: Serum.

  • Collection Schedule (SAD): Pre-dose (0 hr) and at 24, 48, and 72 hours post-dose.

  • Collection Schedule (MAD): Pre-dose on Day 1, Day 7, Day 14, and at the Follow-up visit (Day 21).

  • Processing:

    • Collect 5 mL of whole blood into a Serum Separator Tube (SST).

    • Allow blood to clot at room temperature for 30-60 minutes.

    • Centrifuge at 1200 x g for 10 minutes at room temperature.

    • Aliquot serum into a pre-labeled tube.

    • Analyze fresh or store at 4°C for up to 24 hours. For longer storage, freeze at -80°C.

  • Analysis: Samples will be analyzed in a certified clinical laboratory using standard enzymatic colorimetric assays on an automated chemistry analyzer.

5.3 Protocol: Safety and Tolerability Monitoring

  • Objective: To monitor subject safety throughout the trial.

  • Assessments:

    • Adverse Event (AE) Monitoring: Continuous monitoring and recording of all AEs, graded according to CTCAE v5.0.

    • Vital Signs: Measured at pre-dose and at regular intervals post-dose, corresponding with PK sample times. Includes blood pressure, heart rate, respiratory rate, and temperature.

    • 12-Lead Electrocardiograms (ECGs): Performed at screening, pre-dose, and at specified time points post-dose to monitor for cardiac effects.

    • Clinical Laboratory Tests: Standard hematology, clinical chemistry, and urinalysis panels will be assessed at screening, pre-dose, and at the end of the study.

Data Presentation and Analysis

All quantitative data will be summarized using descriptive statistics. Safety data will be tabulated by dose cohort. PK parameters (e.g., Cmax, Tmax, AUC, t1/2) will be calculated using non-compartmental analysis. PD data will be summarized as mean change and percent change from baseline for each lipid parameter.

Table 6.1: Proposed Dose Escalation Scheme and Cohort Size

Phase Cohort Dose Level N (Active) N (Placebo) Total N
SAD 1 50 mg 6 2 8
2 100 mg 6 2 8
3 200 mg 6 2 8
4 400 mg 6 2 8
5 800 mg 6 2 8
MAD 6 100 mg QD 6 2 8
7 200 mg QD 6 2 8
8 400 mg QD 6 2 8

| Total | | | 48 | 16 | 64 |

References

Application Notes and Protocols for Brutieridin in Metabolic Syndrome Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Brutieridin, a flavanone (B1672756) glycoside predominantly found in the citrus fruit bergamot (Citrus bergamia), has garnered scientific interest for its potential therapeutic effects on metabolic syndrome.[1][2] Often studied in conjunction with its sister compound, melitidin, this compound is a key component of Bergamot Polyphenolic Fraction (BPF), a standardized extract used in numerous preclinical and clinical investigations.[3] These application notes provide a summary of the current understanding of this compound's role in metabolic syndrome and detailed protocols for its study.

Mechanism of Action

This compound is believed to exert its beneficial effects on metabolic syndrome through a multi-targeted mechanism. The primary proposed mechanisms include:

  • Inhibition of HMG-CoA Reductase: this compound, along with melitidin, is suggested to act as a natural inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][4][5][6] This "statin-like" activity is attributed to the structural similarity of these flavonoids to the HMG moiety of statins.[4]

  • Activation of AMP-activated Protein Kinase (AMPK): Bergamot polyphenols, including this compound, may activate AMPK, a central regulator of glucose and fatty acid metabolism.[3][7][8] AMPK activation can lead to increased fatty acid oxidation and decreased synthesis of very-low-density lipoprotein (VLDL).[7]

  • Inhibition of Cholesterol Absorption: Recent studies suggest that this compound may also inhibit the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical cholesterol transporter in the intestine, thereby reducing cholesterol uptake.[9]

  • Antioxidant and Anti-inflammatory Effects: this compound and other bergamot flavonoids have demonstrated antioxidant and anti-inflammatory properties, which are beneficial for vascular health and may help mitigate the chronic low-grade inflammation associated with metabolic syndrome.[5][10][[“]]

Data Presentation

The following tables summarize the quantitative data from clinical studies investigating the effects of bergamot extracts containing this compound on key metabolic parameters. It is important to note that these studies utilized bergamot extracts (BPF) rather than isolated this compound.

Table 1: Effects of Bergamot Polyphenolic Fraction (BPF) on Lipid Profile in Humans

Study ReferenceBPF Daily DoseDurationTotal Cholesterol ReductionLDL Cholesterol ReductionTriglyceride ReductionHDL Cholesterol Increase
Systematic Review[7]500-1500 mgVaried12.3% to 31.3%7.6% to 40.8%11.5% to 39.5%Reported in 8 trials
Gliozzi et al. (2014)[7]1300 mg120 days25.7%37.7%31.0%Not specified
Clinical Trial[12]1 tablet/day12 weeks14.6%19.9%13.1%6.9%

Table 2: Effects of Bergamot Polyphenolic Fraction (BPF) on Glucose Metabolism and Liver Enzymes in Humans

Study ReferenceBPF Daily DoseDurationFasting Plasma Glucose ReductionGOT ReductionGPT ReductionγGT Reduction
Clinical Trial[12]1 tablet/day12 weeks5.1%7.8%7.3%34.4%

Experimental Protocols

In Vitro Experiment: HMG-CoA Reductase Activity Assay

This protocol is designed to assess the direct inhibitory effect of this compound on HMG-CoA reductase activity.

Materials:

  • Purified, active HMG-CoA reductase enzyme

  • HMG-CoA substrate

  • NADPH

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing DTT)

  • This compound (isolated and purified)

  • Positive control (e.g., pravastatin)

  • Negative control (vehicle, e.g., DMSO)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer.

  • Add varying concentrations of this compound to the wells. Include wells for the positive and negative controls.

  • Add HMG-CoA reductase enzyme to all wells and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding a mixture of HMG-CoA and NADPH.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Calculate the rate of NADPH oxidation for each concentration of this compound and the controls.

  • Determine the IC50 value of this compound for HMG-CoA reductase inhibition.

In Vivo Experiment: Animal Model of Metabolic Syndrome

This protocol describes the induction of metabolic syndrome in a rodent model and subsequent treatment with this compound.

Animal Model:

  • Species: C57BL/6 mice or Sprague-Dawley rats are commonly used.[13][14]

  • Induction of Metabolic Syndrome: Feed the animals a high-fat, high-sugar diet (HFHS) for a period of 16-20 weeks to induce obesity, insulin (B600854) resistance, and dyslipidemia.[13][14]

Treatment Protocol:

  • After the induction period, divide the animals into groups:

    • Control group (standard chow)

    • Metabolic syndrome group (HFHS diet + vehicle)

    • Treatment group(s) (HFHS diet + varying doses of this compound or BPF)

  • Administer this compound or BPF daily via oral gavage for a specified duration (e.g., 8-12 weeks).

  • Monitor body weight, food intake, and water consumption regularly.

  • At the end of the treatment period, collect blood samples for analysis of:

    • Lipid profile (total cholesterol, LDL-C, HDL-C, triglycerides)

    • Glucose metabolism markers (fasting glucose, insulin, HbA1c)

    • Inflammatory markers (e.g., TNF-α, IL-6)

  • Collect and weigh adipose tissue and liver for histological analysis and measurement of lipid accumulation.

Biochemical Assays
  • Lipid Profile: Use commercially available enzymatic colorimetric assay kits to measure total cholesterol, triglycerides, LDL-C, and HDL-C in plasma or serum.

  • Glucose and Insulin: Measure fasting blood glucose using a glucometer. Determine plasma insulin levels using an ELISA kit. Calculate the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR).

  • Inflammatory Cytokines: Quantify plasma levels of TNF-α and IL-6 using specific ELISA kits.

Visualizations

Signaling_Pathway_of_Brutieridin_in_Lipid_Metabolism This compound This compound HMG_CoA_Reductase HMG-CoA Reductase This compound->HMG_CoA_Reductase Inhibits AMPK AMPK This compound->AMPK Activates Cholesterol_Synthesis Cholesterol Synthesis HMG_CoA_Reductase->Cholesterol_Synthesis Catalyzes Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Promotes VLDL_Synthesis VLDL Synthesis AMPK->VLDL_Synthesis Inhibits

Caption: Proposed signaling pathway of this compound in lipid metabolism.

Experimental_Workflow_for_In_Vivo_Study Start Start: Select Animal Model (e.g., C57BL/6 mice) Induction Induce Metabolic Syndrome (High-Fat, High-Sugar Diet) Start->Induction Grouping Group Allocation: - Control - MetS + Vehicle - MetS + this compound Induction->Grouping Treatment Daily Oral Gavage (8-12 weeks) Grouping->Treatment Monitoring Monitor: - Body Weight - Food Intake Treatment->Monitoring Endpoint Endpoint Analysis: - Blood Collection - Tissue Harvesting Treatment->Endpoint Analysis Biochemical & Histological Analysis Endpoint->Analysis

Caption: Experimental workflow for an in vivo study of this compound.

Conclusion

This compound, a key flavonoid in bergamot, shows significant promise as a nutraceutical agent for the management of metabolic syndrome. Its multi-faceted mechanism of action, particularly its effects on lipid and glucose metabolism, warrants further investigation. The protocols and data presented in these application notes provide a framework for researchers to explore the therapeutic potential of this compound and to develop novel strategies for combating metabolic diseases. Further studies using isolated this compound are necessary to delineate its specific contributions to the observed effects of bergamot extracts.

References

Brutieridin: A Potential Therapeutic Agent for Atherosclerosis - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques within the arteries, is a leading cause of cardiovascular disease. Brutieridin, a flavanone (B1672756) glycoside found predominantly in bergamot (Citrus bergamia), has emerged as a promising natural compound for the potential therapeutic intervention in atherosclerosis.[1][2][3] Preclinical and a limited number of clinical studies on bergamot extracts, rich in this compound and other flavonoids like Melitidin, suggest significant lipid-lowering and vasoprotective effects.[1] This document provides a comprehensive overview of the current understanding of this compound's role in combating atherosclerosis, including its proposed mechanisms of action, quantitative data from relevant studies, and detailed experimental protocols for its investigation.

It is important to note that while this compound is a key active compound, much of the existing research has been conducted using Bergamot Polyphenolic Fraction (BPF), a standardized extract containing a variety of flavonoids.[1][2][3] Therefore, the presented data largely reflects the effects of this extract, and the precise contribution of this compound alone requires further investigation.[1][2]

II. Proposed Mechanisms of Action

This compound is hypothesized to exert its anti-atherosclerotic effects through multiple pathways, primarily centered around lipid metabolism and modulation of key enzymatic activities.

A. Inhibition of HMG-CoA Reductase

Similar to statins, the cornerstone of current cholesterol-lowering therapy, this compound is believed to inhibit 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase.[1][3] This enzyme catalyzes the rate-limiting step in cholesterol biosynthesis.[4][5] By inhibiting HMG-CoA reductase, this compound is thought to reduce endogenous cholesterol production, leading to an upregulation of LDL receptors in the liver and subsequently lower circulating LDL cholesterol levels.[4]

HMG_CoA_Reductase_Inhibition cluster_0 Cholesterol Biosynthesis Pathway cluster_1 Therapeutic Intervention HMG-CoA HMG-CoA HMG-CoA_Reductase HMG-CoA Reductase HMG-CoA->HMG-CoA_Reductase Mevalonate Mevalonate HMG-CoA_Reductase->Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ... This compound This compound Inhibition This compound->Inhibition Inhibition->HMG-CoA_Reductase

Inhibition of HMG-CoA Reductase by this compound.
B. Activation of AMP-Activated Protein Kinase (AMPK)

In vitro studies suggest that polyphenols from bergamot can activate AMP-activated protein kinase (AMPK).[6] AMPK is a master regulator of cellular energy homeostasis and its activation has several anti-atherosclerotic effects.[7] Activated AMPK can inhibit cholesterol synthesis, reduce inflammation, and suppress the proliferation of vascular smooth muscle cells, all of which are key events in the development of atherosclerosis.[7][8]

AMPK_Activation cluster_effects Downstream Anti-Atherosclerotic Effects This compound This compound AMPK AMPK This compound->AMPK Activates p-AMPK Phosphorylated AMPK (Active) AMPK->p-AMPK Phosphorylation Inhibit_Cholesterol_Synthesis Inhibition of Cholesterol Synthesis p-AMPK->Inhibit_Cholesterol_Synthesis Reduce_Inflammation Reduction of Inflammation p-AMPK->Reduce_Inflammation Inhibit_VSMC_Proliferation Inhibition of VSMC Proliferation p-AMPK->Inhibit_VSMC_Proliferation

AMPK activation by this compound and its downstream effects.
C. Inhibition of Pancreatic Cholesterol Ester Hydrolase (pCEH)

Bergamot polyphenols have also been shown to alter the function of pancreatic cholesterol ester hydrolase (pCEH).[6] This enzyme is crucial for the hydrolysis of dietary cholesterol esters in the intestine, a necessary step for cholesterol absorption.[9][10] By inhibiting pCEH, this compound may reduce the absorption of dietary cholesterol, thereby contributing to lower plasma cholesterol levels.[9]

pCEH_Inhibition cluster_lumen Intestinal Lumen Dietary_CE Dietary Cholesterol Esters pCEH Pancreatic Cholesterol Ester Hydrolase Dietary_CE->pCEH Free_Cholesterol Free Cholesterol pCEH->Free_Cholesterol Hydrolysis Absorption Cholesterol Absorption Free_Cholesterol->Absorption This compound This compound Inhibition This compound->Inhibition Inhibition->pCEH

Inhibition of pancreatic cholesterol ester hydrolase by this compound.

III. Quantitative Data from Clinical Studies

The following tables summarize the quantitative data from clinical trials investigating the effects of Bergamot Polyphenolic Fraction (BPF) on lipid profiles. It is crucial to reiterate that these studies used a standardized extract and not isolated this compound.

Table 1: Effect of Bergamot Polyphenolic Fraction (BPF) on Lipid Profiles (Mollace et al., 2011) [2]

ParameterDosageDurationBaseline (Mean)Post-treatment (Mean)Percentage Change
Total Cholesterol 500 mg/day3 months--↓ 20%
1,000 mg/day3 months--↓ 30.9%
LDL Cholesterol 500 mg/day3 months--↓ 23%
1,000 mg/day3 months--↓ 38.6%
HDL Cholesterol 500 mg/day3 months--↑ 25.9%
1,000 mg/day3 months--↑ 39%

Table 2: Effect of Bergamot Flavonoids on Lipid Profiles (Toth et al., 2016) [2]

ParameterDosageDurationBaseline (Mean, mg/dL)Post-treatment (Mean, mg/dL)
Total Cholesterol 150 mg/day6 months255224
LDL Cholesterol 150 mg/day6 months159132
Triglycerides 150 mg/day6 months159133
HDL Cholesterol 150 mg/day6 months5054

IV. Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the therapeutic potential of this compound.

Experimental_Workflow Start Start: Investigate this compound In_Vitro In Vitro Studies Start->In_Vitro HMG_CoA_Assay HMG-CoA Reductase Activity Assay In_Vitro->HMG_CoA_Assay AMPK_Assay AMPK Activation Assay In_Vitro->AMPK_Assay pCEH_Assay pCEH Activity Assay In_Vitro->pCEH_Assay In_Vivo In Vivo Studies (Animal Models) HMG_CoA_Assay->In_Vivo AMPK_Assay->In_Vivo pCEH_Assay->In_Vivo Atherosclerosis_Model Induce Atherosclerosis (e.g., ApoE-/- mice) In_Vivo->Atherosclerosis_Model Treatment This compound Administration Atherosclerosis_Model->Treatment Analysis Analysis of: - Lipid Profile - Plaque Size - Inflammatory Markers Treatment->Analysis End Conclusion: Evaluate Therapeutic Potential Analysis->End

General experimental workflow for investigating this compound.
A. HMG-CoA Reductase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and literature.[11][12][13]

Principle: The activity of HMG-CoA reductase is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.

Materials:

  • Purified HMG-CoA Reductase enzyme

  • HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM DTT, 1 mM EDTA)

  • HMG-CoA substrate solution

  • NADPH solution

  • This compound (or test compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of HMG-CoA and NADPH in the assay buffer. Prepare serial dilutions of this compound.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • HMG-CoA Reductase Assay Buffer

    • HMG-CoA Reductase enzyme

    • This compound solution (or solvent control)

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the NADPH solution to each well to start the reaction.

  • Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every 30-60 seconds for 10-20 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in A340/min) for each concentration of this compound.

    • Determine the percentage of inhibition relative to the solvent control.

    • Plot the percent inhibition against the this compound concentration to calculate the IC50 value.

B. AMPK Activation Assay (Western Blot)

This protocol is a standard method for assessing protein phosphorylation.

Principle: The activation of AMPK is determined by detecting the phosphorylation of its catalytic subunit (at Threonine 172) and/or its downstream target, Acetyl-CoA Carboxylase (ACC), using specific antibodies.

Materials:

  • Cell line (e.g., HepG2 human hepatoma cells, or primary hepatocytes)

  • Cell culture medium and supplements

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC, anti-ACC, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency and then treat with various concentrations of this compound for a specified time.

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

C. Pancreatic Cholesterol Ester Hydrolase (pCEH) Activity Assay

This protocol is based on the use of a chromogenic substrate.[14]

Principle: The activity of pCEH is measured by the hydrolysis of a chromogenic substrate, such as p-nitrophenyl butyrate (B1204436) (pNPB), which releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm.

Materials:

  • Porcine pancreatic cholesterol esterase

  • Assay buffer (e.g., 100 mM sodium phosphate, 100 mM NaCl, pH 7.0)

  • p-Nitrophenyl butyrate (pNPB) solution in acetonitrile

  • Triton X-100 solution

  • This compound (or test compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, Triton X-100, and pNPB solution.

  • Inhibitor Addition: Add different concentrations of this compound to the wells and pre-incubate for 5-10 minutes at 25°C.

  • Enzyme Addition: Initiate the reaction by adding the pCEH enzyme solution to each well.

  • Measurement: Immediately measure the increase in absorbance at 405 nm over time.

  • Data Analysis:

    • Calculate the reaction rate for each this compound concentration.

    • Determine the percentage of inhibition compared to the control without the inhibitor.

    • Calculate the IC50 value of this compound for pCEH inhibition.

V. Conclusion and Future Directions

This compound, a key flavonoid in bergamot, shows significant promise as a therapeutic agent for atherosclerosis. Its multi-target mechanism, potentially involving the inhibition of HMG-CoA reductase and pancreatic cholesterol esterase, alongside the activation of AMPK, makes it an attractive candidate for further research. The available data, primarily from studies on bergamot extracts, is encouraging and demonstrates a tangible impact on lipid profiles.

Future research should focus on:

  • Studies with Purified this compound: To definitively establish its specific contribution to the observed anti-atherosclerotic effects.

  • In-depth Mechanistic Studies: To fully elucidate the signaling pathways and molecular targets of this compound.

  • Long-term Animal Studies: To evaluate the efficacy and safety of this compound in preclinical models of atherosclerosis.

  • Well-designed Clinical Trials: To translate the promising preclinical findings into human applications for the prevention and treatment of atherosclerosis.

The application notes and protocols provided herein offer a framework for researchers to further investigate the therapeutic potential of this compound and contribute to the development of novel, natural-product-based strategies to combat cardiovascular disease.

References

Troubleshooting & Optimization

Technical Support Center: Brutieridin Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working on the extraction and purification of Brutieridin. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during your experiments.

I. Understanding this compound

This compound is a 3-hydroxy-3-methylglutaryl (HMG) flavanone (B1672756) glycoside found in the fruit of Bergamot (Citrus bergamia)[1][2]. Along with a similar compound, Melitidin, it is noted for its statin-like cholesterol-lowering properties[2][3]. These compounds are particularly concentrated in the albedo (the white tissue between the peel and the pulp) and juice of the bergamot fruit[4]. The extraction and purification of these flavonoid compounds are crucial for further research and development.

This guide is based on established methods for citrus flavonoid isolation and addresses common issues that may arise.

II. Frequently Asked Questions (FAQs)

Extraction FAQs

Q1: My initial crude extract has a very low yield of this compound. What are the likely causes?

A1: Low yield from an initial extraction can stem from several factors:

  • Raw Material Quality: The concentration of this compound can vary based on the bergamot cultivar, ripeness, and storage conditions of the fruit[5]. Using fresh or properly dried albedo and peel is recommended.

  • Particle Size: The plant material should be finely ground to maximize the surface area for solvent penetration. However, a particle size that is too fine can complicate filtration[6].

  • Inadequate Solvent: The choice of solvent is critical. Methanol (B129727) and ethanol (B145695) mixtures are commonly used for extracting citrus flavonoids.[7][8] Hot water extraction has also been shown to be effective and is a greener alternative[4].

  • Extraction Parameters: Time, temperature, and the solid-to-solvent ratio are key. Insufficient extraction time or a low temperature might not allow for complete extraction[6]. Conversely, excessively high temperatures can lead to the degradation of thermolabile compounds[6].

Q2: My extract is a complex mixture with many impurities. How can I improve the initial purity?

A2: Citrus extracts are inherently complex[7]. To reduce impurities from the start:

  • Pre-extraction/Defatting: If you are working with dried peel, a pre-extraction step with a non-polar solvent like hexane (B92381) can remove lipids and waxes.

  • Solvent Partitioning: A liquid-liquid extraction can be performed on the crude extract to partition compounds based on their polarity, which helps in removing highly polar or non-polar impurities[9].

  • Solid-Phase Extraction (SPE): SPE can be used to clean up the crude extract before further purification, effectively removing interfering substances[5].

Purification FAQs

Q1: I'm experiencing poor separation of this compound during column chromatography. What should I adjust?

A1: Poor chromatographic separation is a common hurdle. Consider the following adjustments:

  • Mobile Phase Optimization: The solvent system (eluent) might be too polar or not polar enough. It's crucial to first optimize the solvent system using Thin-Layer Chromatography (TLC) to achieve a good separation of your target compound[10].

  • Stationary Phase Choice: While silica (B1680970) gel is common, this compound's glycosidic and acidic nature might lead to strong, irreversible adsorption or degradation. If you suspect this, consider using a different stationary phase like reversed-phase C18 silica or alumina[10][11].

  • Column Overloading: Loading too much crude extract onto the column will inevitably lead to poor separation and overlapping bands[10].

  • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective for separating compounds with different polarities in a complex mixture[10].

Q2: My this compound seems to be degrading during the purification process. How can I prevent this?

A2: Flavonoids can be sensitive to pH, light, and heat.

  • Temperature Control: Work at lower temperatures whenever possible. Evaporate solvents under reduced pressure to avoid excessive heat.

  • pH Control: The use of acidic modifiers in the mobile phase during chromatography can sometimes improve peak shape and stability, but extreme pH should be avoided.

  • Protection from Light and Air: Store extracts and fractions in amber vials and consider working under an inert atmosphere (e.g., nitrogen or argon) if the compound is particularly sensitive to oxidation.

III. Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues.

Issue 1: Low Recovery After Column Chromatography

  • Question: I have a good yield of crude extract, but I'm losing most of my this compound during column chromatography. What's happening?

  • Answer: Significant product loss during chromatography often points to irreversible adsorption to the stationary phase or co-elution with other compounds.

    • Troubleshooting Steps:

      • Check for Irreversible Adsorption: After running the column, try flushing it with a very strong solvent (like methanol with a small amount of acid) to see if your compound elutes. If it does, it was sticking to the column. Consider switching to a less active stationary phase (e.g., C18).

      • Analyze All Fractions: Ensure you are analyzing all collected fractions by TLC or HPLC. Your compound may be eluting earlier or later than expected.

      • Collect Smaller Fractions: Collecting smaller fraction volumes can prevent the mixing of your pure compound with adjacent impurities[10].

Issue 2: Co-elution of this compound and Melitidin

  • Question: this compound and Melitidin are structurally very similar and are co-eluting during my purification. How can I separate them?

  • Answer: Separating structurally similar compounds is challenging and often requires higher resolution techniques.

    • Troubleshooting Steps:

      • Fine-tune the Mobile Phase: Use TLC to test very subtle changes in your solvent system. Sometimes adding a third solvent in a small percentage can improve resolution.

      • Consider Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers significantly higher resolution than standard flash chromatography and is often necessary for separating closely related flavonoids[7][8]. A reversed-phase C18 column is a good starting point.

      • Alternative Chromatography: Techniques like High-Speed Counter-Current Chromatography (HSCCC) have been used successfully for separating similar flavonoid glycosides from citrus[5].

IV. Data Presentation

The efficiency of extraction is highly dependent on the solvent used. Below is a table summarizing the relative efficiency of common solvents for flavonoid extraction.

Table 1: Comparison of Solvents for Citrus Flavonoid Extraction

Solvent SystemPolarityRelative Yield of FlavonoidsPurity of Crude ExtractNotes
100% HexaneNon-polarVery LowVery LowPrimarily extracts lipids and essential oils.
100% Ethyl AcetateModerately PolarModerateModerateExtracts a range of less polar flavonoids.
80% Ethanol (aq)PolarHighModerateGood for a broad range of flavonoid glycosides.
80% Methanol (aq)PolarVery HighModerateOften gives the highest yield for polar flavonoids[7].
Hot Water (65-85°C)Very PolarHighLowA green and effective method, but may extract more impurities like sugars[4][12].

V. Experimental Protocols

Protocol 1: Hot Water Extraction of this compound from Bergamot Albedo

This protocol is based on methods shown to be effective for extracting this compound and Melitidin[4].

  • Preparation of Material: Use fresh or freeze-dried bergamot albedo. Grind the material to a fine powder (e.g., 20-40 mesh).

  • Extraction:

    • Add the powdered albedo to distilled water in a 1:20 (w/v) ratio in an Erlenmeyer flask.

    • Heat the mixture in a water bath at 65°C with constant stirring for 1 hour.

  • Filtration:

    • Filter the hot mixture through cheesecloth to remove the bulk solid material.

    • Perform a second filtration of the liquid extract through Whatman No. 1 filter paper to remove finer particles.

  • Concentration:

    • Concentrate the aqueous extract using a rotary evaporator at a temperature not exceeding 50°C to reduce the volume.

    • For long-term storage and further purification, the concentrated extract can be freeze-dried.

Protocol 2: General Procedure for Flash Column Chromatography

This protocol provides a general workflow for purifying the crude extract.

  • Select the Solvent System: Use TLC to determine an appropriate mobile phase. For flavonoids, systems like ethyl acetate/methanol/water or dichloromethane/methanol are common starting points. Aim for a retention factor (Rf) of ~0.3 for this compound[10].

  • Pack the Column:

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

  • Load the Sample:

    • Dissolve the crude extract in a minimal amount of the mobile phase or a suitable solvent.

    • Alternatively, for samples not soluble in the mobile phase, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column[13].

  • Elute and Collect:

    • Carefully add the mobile phase to the top of the column and begin elution.

    • Collect fractions of a consistent volume.

  • Analyze Fractions:

    • Analyze the collected fractions using TLC to identify which ones contain the pure this compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

VI. Visualizations

Diagrams

Below are diagrams illustrating key workflows and logical relationships relevant to the extraction and purification of this compound.

G cluster_0 Extraction Workflow A Bergamot Fruit (Albedo/Peel) B Grinding & Drying A->B C Solvent Extraction (e.g., Hot Water, 80% MeOH) B->C D Filtration C->D E Solvent Evaporation (Rotary Evaporator) D->E F Crude this compound Extract E->F

Caption: General experimental workflow for the extraction of this compound.

G cluster_1 Purification Workflow G Crude Extract H Column Chromatography (Silica or C18) G->H I Fraction Collection H->I J TLC/HPLC Analysis I->J K Combine Pure Fractions J->K L Solvent Removal K->L M Pure this compound L->M

Caption: Standard workflow for the purification of this compound.

G start Low Yield After Column Chromatography? check_adsorption Compound Irreversibly Adsorbed? start->check_adsorption Investigate check_elution Compound Eluted Unexpectedly? start->check_elution check_loading Column Overloaded? start->check_loading action_change_phase Action: Change Stationary Phase (e.g., C18, Alumina) check_adsorption->action_change_phase Yes action_analyze_all Action: Analyze All Fractions (Including initial and final) check_elution->action_analyze_all Possible action_reduce_load Action: Reduce Sample Load and Rerun check_loading->action_reduce_load Yes

Caption: Troubleshooting decision tree for low yield during purification.

References

Technical Support Center: Optimizing Brutieridin Concentration for Anti-Proliferative Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Brutieridin concentration for anti-proliferative assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action in cancer?

This compound is a flavanone (B1672756) glycoside naturally found in bergamot.[1] While its primary research focus has been on its statin-like, cholesterol-lowering properties, emerging evidence suggests it may also possess anti-cancer capabilities.[1] One study has shown that a 2:1 mixture of this compound and Melitidin (termed "BMF") exhibits statin-like properties by inhibiting HMG-CoA reductase (HMGR), a key enzyme in the mevalonate (B85504) pathway. This inhibition can block several key characteristics of cancer stem cells (CSCs).[1] Additionally, related flavonoids like hesperidin (B1673128) and naringenin (B18129) have been shown to induce apoptosis and cell cycle arrest in cancer cells through modulation of signaling pathways such as PI3K/Akt, NF-κB, and MAPK.[2][3][4]

Q2: What is a suitable starting concentration range for this compound in an anti-proliferative assay?

Direct data on the optimal concentration of this compound for anti-proliferative assays is limited. However, based on studies of structurally similar flavonoids like hesperidin and naringenin, a broad starting range is recommended. It is advisable to perform a dose-response experiment with a wide range of concentrations to determine the optimal range for your specific cell line.

FlavonoidTypical Concentration RangeCell Line ExamplesIC50 Values
Hesperidin 10 µM - 1000 µM[5]A549, H460 (Non-small cell lung cancer)[5], HeLa (Cervical cancer)[6], A431 (Melanoma)[7]108.4 µM (A431)[7], Not toxic up to 100 µM in A549 and H460[5]
Naringenin 25 µM - 100 µM[4]MCF-7 (Breast cancer)[8], A549 (Lung cancer)[9]49 µM (MCF-7, 48h)[8], 37.63 µg/mL (A549)[9]

Q3: How should I prepare a this compound stock solution for cell culture experiments?

Like many natural flavonoids, this compound may have poor aqueous solubility. It is recommended to dissolve this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be serially diluted in the cell culture medium to achieve the desired final concentrations. It is critical to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) and consistent across all wells, including vehicle controls, to avoid solvent-induced cytotoxicity.[10]

Q4: Can this compound interfere with the anti-proliferative assay readout?

Some natural compounds can interfere with common assay readouts. For instance, they might have intrinsic color that interferes with absorbance-based assays (like MTT) or directly inhibit enzymes used in the assay (like luciferase in some viability assays).[10] It is crucial to include proper controls, such as wells with this compound in cell-free media, to check for any direct effect on the assay reagents.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Ensure a single-cell suspension before seeding.- Calibrate pipettes regularly.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
No significant anti-proliferative effect observed - Concentration range is too low- Cell line is resistant- Insufficient incubation time- Test a wider and higher range of this compound concentrations.- Consider using a different cancer cell line.- Extend the incubation period (e.g., 24h, 48h, 72h).
High background signal in absorbance/fluorescence assays - this compound has intrinsic color or fluorescence- Contamination- Run a control plate with this compound in cell-free medium to measure its intrinsic signal and subtract it from the experimental values.- Regularly test for mycoplasma contamination.
Inconsistent results between experiments - Variation in cell passage number- Inconsistent reagent preparation- Use cells within a consistent and low passage number range.- Prepare fresh reagents for each experiment and ensure proper storage.

Experimental Protocols

MTT Anti-Proliferative Assay

This protocol provides a general framework for assessing cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO) and blank wells (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[11][12]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Visualizations

experimental_workflow Experimental Workflow for Anti-Proliferative Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells (96-well plate) cell_culture->cell_seeding brutieridin_prep This compound Stock Preparation (in DMSO) treatment Treat with this compound (Serial Dilutions) brutieridin_prep->treatment cell_seeding->treatment incubation Incubate (24h, 48h, 72h) treatment->incubation viability_assay Perform Viability Assay (e.g., MTT) incubation->viability_assay readout Measure Absorbance/ Fluorescence/Luminescence viability_assay->readout data_processing Calculate % Viability readout->data_processing ic50 Determine IC50 data_processing->ic50

Caption: A generalized workflow for conducting an anti-proliferative assay with this compound.

signaling_pathway Potential Signaling Pathways Targeted by this compound-related Flavonoids cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_outcome Cellular Outcome This compound This compound & Related Flavonoids PI3K PI3K This compound->PI3K Inhibits IKK IKK This compound->IKK Inhibits ERK ERK This compound->ERK Modulates JNK JNK This compound->JNK Modulates p38 p38 This compound->p38 Modulates Apoptosis Apoptosis This compound->Apoptosis Induces CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest Induces Akt Akt PI3K->Akt PI3K->Apoptosis Inhibits mTOR mTOR Akt->mTOR Akt->Apoptosis Inhibits mTOR->CellCycleArrest Promotes Progression Proliferation Decreased Proliferation mTOR->Proliferation Promotes NFkB NF-κB IKK->NFkB NFkB->Apoptosis Inhibits NFkB->Proliferation Promotes ERK->Proliferation Promotes

Caption: Potential signaling pathways implicated in the anti-proliferative effects of this compound and related flavonoids.

References

common issues with Brutieridin stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Brutieridin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues related to the stability of this compound in aqueous solutions. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.

Disclaimer: "this compound" is a hypothetical compound name. The following stability data and protocols are based on studies of Ibrutinib (B1684441), a well-characterized Bruton's tyrosine kinase (BTK) inhibitor, and are provided as a representative guide for a compound of this class.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or forms a precipitate after dilution in an aqueous buffer. What is the cause?

A1: This is likely due to the poor aqueous solubility of this compound, a common characteristic of many kinase inhibitors. This compound exhibits pH-dependent solubility and is practically insoluble in aqueous solutions with a pH range of 3 to 8.[1] It is only slightly soluble at a very low pH of 1.2.[1][2] When a stock solution, typically prepared in an organic solvent like DMSO, is diluted into an aqueous buffer (e.g., PBS at pH 7.2), the compound can crash out of solution, leading to turbidity or precipitation.[3]

Q2: What is the best way to prepare an aqueous working solution of this compound?

A2: To maximize solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent such as DMSO to create a concentrated stock solution.[3] The solubility in DMSO is approximately 30 mg/mL.[3] This stock solution should then be diluted with the desired aqueous buffer. For instance, a 1:3 dilution of a DMSO stock solution in PBS (pH 7.2) can yield a final this compound concentration of approximately 0.25 mg/mL.[3] It is important to note that aqueous solutions of this nature are not recommended for storage for more than one day.[3]

Q3: How stable is this compound in aqueous solutions under different pH conditions?

A3: this compound is susceptible to degradation under both acidic and alkaline hydrolytic conditions, particularly at elevated temperatures.[4] It is highly sensitive to alkaline hydrolysis and also degrades in acidic conditions when heated.[5] Conversely, the compound is relatively stable in neutral aqueous solutions, even with heating.

Q4: I am observing new peaks in my HPLC/LC-MS analysis of a this compound solution. What could they be?

A4: The appearance of new peaks strongly suggests the degradation of this compound. Degradation can occur through several pathways, including hydrolysis and oxidation.[]

  • Hydrolysis: Under acidic and alkaline conditions, this compound can undergo hydrolysis, leading to the formation of several degradation products.[4]

  • Oxidation: this compound is extremely sensitive to oxidative degradation, even at room temperature.[4][5] Exposure to oxidizing agents, such as hydrogen peroxide (H₂O₂), can generate multiple degradation products.[7]

Q5: How should I store my this compound solutions to minimize degradation?

A5:

  • Solid Form: As a solid, this compound is stable for at least 4 years when stored at -20°C.[3]

  • Organic Stock Solutions: Stock solutions in DMSO can be stored at -80°C for up to 6 months.[8] It is crucial to avoid repeated freeze-thaw cycles.[8]

  • Aqueous Working Solutions: Aqueous solutions are not recommended for long-term storage and should ideally be prepared fresh for each experiment. Storage for more than one day is not advised.[3]

Troubleshooting Guides

This section provides systematic approaches to troubleshoot common stability-related issues.

Issue 1: Poor Solubility and Precipitation

If you observe precipitation or cloudiness in your aqueous this compound solution, follow this troubleshooting workflow:

G cluster_0 Troubleshooting Precipitation start Precipitation Observed in Aqueous Solution q1 Is the final concentration too high? start->q1 a1_yes Reduce final concentration. Increase proportion of organic co-solvent if assay permits. q1->a1_yes Yes q2 Was the stock solution added too quickly to the buffer? q1->q2 No a1_yes->q2 a2_yes Add stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing. q2->a2_yes Yes q3 Is the buffer pH between 3 and 8? q2->q3 No a2_yes->q3 a3_yes Consider adjusting buffer pH to < 2 if the experiment allows. Note potential for acid hydrolysis. q3->a3_yes Yes end_node Prepare fresh solution using optimized protocol. q3->end_node No a3_yes->end_node

Caption: Workflow for troubleshooting this compound precipitation.

Issue 2: Unexpected Degradation

If you suspect your this compound sample is degrading, use the following guide to identify the cause:

Observation Potential Cause Recommended Action
New peaks in HPLC after storing solution at room temperature.Oxidative Degradation: this compound is highly sensitive to oxidation.Prepare solutions in degassed buffers. Purge stock solution vials with an inert gas (e.g., argon or nitrogen). Prepare solutions fresh and use immediately.[3]
Degradation observed in acidic or alkaline buffers.Hydrolysis: The compound is unstable at low or high pH, especially with heat.If possible, perform experiments in a neutral pH buffer (pH 6-7). Avoid heating acidic or alkaline solutions.
Degradation after exposure to light.Photodegradation: While some studies suggest stability under photolytic conditions, it's a potential stress factor.Protect solutions from light by using amber vials or covering containers with aluminum foil.

Quantitative Stability Data

The stability of this compound under various stress conditions has been investigated. The following table summarizes the degradation behavior based on studies of Ibrutinib.

Stress Condition Reagent/Parameters Temperature Duration Outcome Reference
Acid Hydrolysis 1 M HCl80°C8 hoursSusceptible to degradation; one major degradation product formed.
Alkaline Hydrolysis 1 M NaOH80°C8 hoursHighly sensitive to degradation; five degradation products formed.
Neutral Hydrolysis Water80°C8 hoursStable; no degradation observed.
Oxidative Degradation 10% H₂O₂Room Temp.8 hoursExtremely sensitive; five degradation products formed.
Thermal Degradation Solid State105°C24 hoursStable; no degradation observed.
Photolytic Stability ---Stable; no degradation observed.

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study to assess the intrinsic stability of this compound. This is crucial for identifying potential degradation products and developing stability-indicating analytical methods.

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions prep Prepare this compound Stock Solution (e.g., 1 mg/mL in Acetonitrile (B52724) or DMSO) acid Acid Hydrolysis (e.g., 1 M HCl, 80°C, 8h) prep->acid base Alkaline Hydrolysis (e.g., 1 M NaOH, 80°C, 8h) prep->base oxid Oxidation (e.g., 10% H₂O₂, RT, 8h) prep->oxid thermal Thermal Stress (Solid, 105°C, 24h) prep->thermal neutralize Neutralize/Quench Reactions (If applicable) acid->neutralize base->neutralize oxid->neutralize dilute Dilute Samples to Final Concentration (e.g., 100 µg/mL) thermal->dilute neutralize->dilute analyze Analyze by Stability-Indicating Method (e.g., UPLC-UV/MS) dilute->analyze

Caption: Workflow for a forced degradation study of this compound.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Application of Stress Conditions: [9]

    • Acid Hydrolysis: Mix the stock solution with 1 M HCl. Incubate the mixture at 80°C for 8 hours.

    • Alkaline Hydrolysis: Mix the stock solution with 1 M NaOH. Incubate the mixture at 80°C for 8 hours.

    • Oxidative Degradation: Mix the stock solution with 10% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 8 hours.

    • Thermal Degradation: Place the solid this compound powder in a hot air oven at 105°C for 24 hours. After exposure, dissolve the solid in the chosen solvent.

  • Sample Processing:

    • After the specified duration, cool the hydrolyzed and oxidized samples to room temperature.

    • Neutralize the acidic and alkaline samples with an appropriate volume of base or acid, respectively.

    • Dilute all samples (including the dissolved thermal sample and an unstressed control) with a suitable diluent (e.g., a mixture of mobile phases) to a final concentration of approximately 100 µg/mL.

  • Analysis:

    • Filter the samples through a 0.22 µm filter.

    • Inject the samples into a validated stability-indicating UPLC or HPLC system, often coupled with a mass spectrometer (MS), to separate and identify the parent drug and any degradation products.[4] An example of chromatographic conditions involves a C18 column with a gradient elution using ammonium (B1175870) acetate (B1210297) buffer and acetonitrile as mobile phases, with UV detection around 215 nm.

References

Brutieridin Dosage Refinement: A Technical Support Guide to Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on refining Brutieridin dosage to minimize off-target effects. The following troubleshooting guides and frequently asked questions (FAQs) address specific experimental issues, offering detailed protocols and data interpretation strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action for this compound?

This compound is a flavanone (B1672756) glycoside primarily found in bergamot orange juice.[1] Its principal mechanism of action is the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[[“]][3][4] This activity is attributed to the structural similarity of its 3-hydroxy-3-methylglutaryl moiety to the natural substrate of HMG-CoA reductase, HMG-CoA, leading to competitive inhibition.[5]

Q2: Beyond HMG-CoA reductase, what other cellular pathways are known to be affected by this compound or related extracts?

Studies on this compound, often in combination with Melitidin or as part of a flavonoid-rich bergamot extract, have revealed effects on several cancer-related signaling pathways. While these are considered anti-cancer effects in oncology research, in other contexts, they could be viewed as potential off-targets. These pathways include:

  • Cancer Stem Cell (CSC) Signaling: A mixture of this compound and Melitidin has been shown to inhibit CSC-associated pathways such as STAT1/3, Notch, and Wnt/β-catenin.

  • SIRT2/AKT/p53 Pathway: A flavonoid-rich extract of bergamot juice has been found to inhibit SIRT2, leading to increased p53 acetylation and apoptosis in leukemic cells.[6][7]

  • Mitochondrial Metabolism: this compound and Melitidin have been observed to inhibit mitochondrial respiration and fatty acid oxidation.

Q3: My in vitro experiments show higher cytotoxicity than expected at concentrations intended to be selective for HMG-CoA reductase. What could be the cause?

Unexpectedly high cytotoxicity can be indicative of off-target effects. While this compound is a known HMG-CoA reductase inhibitor, it may interact with other cellular targets, particularly at higher concentrations. This can lead to cellular responses not directly related to the cholesterol synthesis pathway. To investigate this, a systematic off-target profiling and dose-response analysis is recommended.

Q4: How can I proactively screen for potential off-target effects of this compound?

A tiered approach is recommended for systematic off-target screening. This typically involves:

  • In Vitro Kinase Profiling: Screen this compound against a broad panel of kinases to identify any unintended interactions. Kinases are a common source of off-target effects for many small molecules.

  • Broad Cell Line Screening: Utilize a panel of diverse cancer cell lines, such as the NCI-60, to understand the compound's effect across different genetic backgrounds and identify patterns of sensitivity that may suggest a particular off-target.

  • Cytotoxicity Profiling: Perform cytotoxicity assays (e.g., MTT assay) across a range of cell types, both cancerous and non-cancerous, to determine the therapeutic window and identify cell lines that are particularly sensitive.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound in different cell lines.
  • Possible Cause: The cellular context, including the expression levels of the primary target and potential off-targets, can significantly influence the apparent potency of a compound. Different cell lines have varying dependencies on specific signaling pathways.

  • Troubleshooting Steps:

    • Characterize Target Expression: Quantify the expression level of HMG-CoA reductase in your panel of cell lines.

    • Correlate with Sensitivity: Analyze if there is a correlation between HMG-CoA reductase expression and this compound sensitivity. A lack of correlation may suggest the involvement of off-targets.

    • Perform Broad Profiling: If inconsistencies persist, consider a broader screen, such as the NCI-60 panel, to identify patterns of activity that may point towards a specific off-target or mechanism.

Issue 2: Observed cellular phenotype is not consistent with HMG-CoA reductase inhibition.
  • Possible Cause: this compound may be engaging other cellular targets that lead to the observed phenotype. For example, effects on cell cycle or apoptosis may be mediated by off-target kinases or other signaling proteins.

  • Troubleshooting Steps:

    • Pathway Analysis: Based on the observed phenotype, hypothesize which signaling pathways might be involved.

    • Targeted Western Blotting: Analyze the phosphorylation status of key proteins in the suspected off-target pathways (e.g., STAT3, AKT, p53) in response to this compound treatment.

    • In Vitro Kinase Profiling: Conduct a broad kinase screen to identify potential off-target kinases that could be responsible for the observed signaling changes.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for this compound

Kinase TargetIC50 (nM)% Inhibition @ 1 µM
HMG-CoA Reductase5095%
Kinase A (Off-target)85060%
Kinase B (Off-target)2,50025%
Kinase C (Off-target)>10,000<10%

Table 2: Example Cytotoxicity Data for this compound across a Panel of Cell Lines

Cell LineTissue of OriginGI50 (µM)
HepG2Liver Cancer15
MCF-7Breast Cancer25
A549Lung Cancer18
HUVECNormal Endothelial>100

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling using a Competitive Binding Assay

This protocol provides a general method for assessing the interaction of this compound with a large panel of kinases.

  • Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a kinase. The amount of kinase bound to the solid support is quantified.

  • Methodology:

    • A panel of DNA-tagged kinases is used.

    • For each kinase, the kinase is incubated with this compound at various concentrations and an immobilized ligand specific for that kinase.

    • After incubation, unbound kinase is washed away.

    • The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag.

    • The results are expressed as the percentage of kinase bound to the control, and IC50 values are determined from the dose-response curve.

Protocol 2: NCI-60 Human Tumor Cell Line Screen

This protocol outlines the general procedure for screening a compound against the NCI-60 panel of 60 human cancer cell lines.

  • Principle: The NCI-60 screen assesses the growth inhibitory effects of a compound across a diverse set of cancer cell lines, providing insights into its spectrum of activity and potential mechanisms of action.

  • Methodology:

    • The 60 cell lines are grown in RPMI 1640 medium with 5% fetal bovine serum.

    • Cells are inoculated into 96-well microtiter plates.

    • After 24 hours, this compound is added at five 10-fold dilutions (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • The plates are incubated for an additional 48 hours.

    • Cell viability is determined using the sulforhodamine B (SRB) assay, which stains total cellular protein.

    • The absorbance is read, and dose-response curves are generated to calculate the GI50 (concentration causing 50% growth inhibition).

Protocol 3: MTT Cytotoxicity Assay

This protocol describes a colorimetric assay to determine the cytotoxicity of this compound.[8][9][10][11][12]

  • Principle: This assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[8][10][11] The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of this compound concentrations and incubate for the desired duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Visualizations

cluster_0 This compound Signaling Pathways This compound This compound HMGCR HMG-CoA Reductase This compound->HMGCR Inhibits SIRT2 SIRT2 This compound->SIRT2 Inhibits AKT AKT This compound->AKT Inhibits Phosphorylation STAT3 STAT3 This compound->STAT3 Inhibits Notch Notch This compound->Notch Inhibits Wnt Wnt/β-catenin This compound->Wnt Inhibits Cholesterol Cholesterol Synthesis HMGCR->Cholesterol Decreases p53 p53 SIRT2->p53 Deacetylates (Inhibited) Apoptosis Apoptosis p53->Apoptosis Induces CSC Cancer Stem Cell Propagation STAT3->CSC Notch->CSC Wnt->CSC

Caption: Known signaling pathways affected by this compound and related extracts.

cluster_1 Off-Target Screening Workflow Start Start with This compound Kinase_Screen In Vitro Kinase Profiling Start->Kinase_Screen NCI60_Screen NCI-60 Cell Line Screen Start->NCI60_Screen Cytotoxicity_Screen Broad Cytotoxicity Profiling (MTT) Start->Cytotoxicity_Screen Identify_Hits Identify Potential Off-Targets Kinase_Screen->Identify_Hits NCI60_Screen->Identify_Hits Cytotoxicity_Screen->Identify_Hits Validate_Hits Validate Hits in Cell-Based Assays Identify_Hits->Validate_Hits Dose_Refine Refine Dosage for Selectivity Validate_Hits->Dose_Refine

Caption: A logical workflow for identifying and validating off-target effects.

References

Technical Support Center: Brutieridin In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals working with Brutieridin in in vitro settings. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during in vitro assays with this compound in a question-and-answer format.

Compound Handling and Solubility

Q1: My this compound solution is precipitating after dilution in cell culture media. How can I resolve this?

A1: This is a common issue with flavonoid compounds like this compound, which often have limited aqueous solubility. Here are some steps to troubleshoot this:

  • Optimize DMSO Concentration: While this compound is soluble in DMSO, "solvent shock" can occur upon rapid dilution into aqueous media, causing precipitation. Ensure the final DMSO concentration in your cell culture medium is as low as possible, ideally below 0.1%, and not exceeding 0.5%, to minimize cytotoxicity.[1] Always include a vehicle control with the same final DMSO concentration in your experiments.[1]

  • Pre-warm Media: Add the this compound stock solution to pre-warmed (37°C) cell culture media. Adding it to cold media can decrease its solubility.[1]

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in pre-warmed media to gradually lower the organic solvent concentration.

  • Vortexing/Mixing: When diluting, vortex the media gently to ensure rapid and thorough mixing, which can prevent localized high concentrations that lead to precipitation.

HMG-CoA Reductase Inhibition Assays

Q2: I am not observing significant inhibition of HMG-CoA reductase activity with this compound. What could be the problem?

A2: Several factors can lead to a lack of inhibitory activity in an HMG-CoA reductase assay. Consider the following:

  • Enzyme Activity: Confirm that the HMG-CoA reductase enzyme is active. Run a positive control with a known inhibitor, such as pravastatin (B1207561) or atorvastatin (B1662188), to validate the assay setup.[2]

  • Substrate and Cofactor Integrity: Ensure that the HMG-CoA substrate and the NADPH cofactor have not degraded. Prepare these solutions fresh and keep them on ice during the experiment.[3]

  • Assay Conditions: The assay is typically spectrophotometric, measuring the decrease in absorbance at 340 nm as NADPH is consumed.[2] Ensure the plate reader is set to the correct wavelength and that the reaction is monitored within the linear range.

  • This compound Concentration: You may need to test a wider range of this compound concentrations. While in silico studies suggest a strong binding affinity, the effective concentration in an in vitro enzymatic assay may vary.[2]

Cholesterol Uptake Assays (Caco-2 cells)

Q3: I am seeing high variability in my cholesterol uptake assay results with Caco-2 cells.

A3: High variability in cell-based assays can stem from several sources. Here's a checklist for troubleshooting:

  • Cell Monolayer Integrity: Caco-2 cells need to form a differentiated and polarized monolayer to properly model the intestinal barrier. This typically takes about 21 days post-confluency.[4] Ensure the integrity of the monolayer by measuring transepithelial electrical resistance (TEER).

  • Micelle Preparation: The cholesterol should be delivered to the cells in mixed micelles (e.g., with taurocholate and phosphatidylcholine) to mimic physiological conditions.[5] Inconsistent micelle preparation can lead to variable cholesterol delivery.

  • Washing Steps: Incomplete washing to remove unincorporated labeled cholesterol can lead to high background and variability. Be thorough but gentle to avoid dislodging the cell monolayer.[1]

  • Positive Control: Use a known inhibitor of cholesterol uptake, such as ezetimibe, to validate that the assay can detect inhibition.[6]

AMPK Activation (Western Blotting)

Q4: I am unable to detect an increase in phosphorylated AMPK (p-AMPK) after treating cells with this compound.

A4: Detecting changes in protein phosphorylation can be challenging. Here are some critical points to consider:

  • Use Phosphatase Inhibitors: It is crucial to include phosphatase inhibitors in your lysis buffer to prevent the rapid dephosphorylation of AMPK upon cell lysis.[7]

  • Keep Samples Cold: Perform all protein extraction steps on ice with pre-chilled buffers to minimize enzyme activity.[7]

  • Blocking Agent: Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can increase background. Use Bovine Serum Albumin (BSA) instead.[7]

  • Antibody Quality: Ensure your primary antibody for p-AMPK is specific and validated for Western blotting. Run a positive control (e.g., cells treated with AICAR or metformin) to confirm the antibody is working.

  • Total Protein Control: Always probe the same blot for total AMPK to ensure that the observed changes in p-AMPK are not due to variations in the total amount of AMPK protein. The results should be presented as a ratio of p-AMPK to total AMPK.

  • Loading Amount: You may need to load a higher amount of total protein (e.g., 30-40 µg) to detect the phosphorylated form, which is often less abundant than the total protein.[8]

Quantitative Data Summary

While extensive comparative studies on this compound are still emerging, in silico and in vitro studies have begun to quantify its effects.

Assay TypeTarget/Cell LineKey FindingsReference(s)
HMG-CoA Reductase Inhibition HMG-CoA Reductase (In Silico)This compound showed a better binding affinity (-9.5 to -10.0 kcal/mol) compared to the conventional inhibitor atorvastatin (-9.2 kcal/mol), suggesting strong inhibitory potential.[2]
Cholesterol Uptake Caco-2 CellsAt a concentration of 100 µM, this compound significantly suppressed cholesterol absorption.N/A
AMPK Activation HepG2 CellsBergamot Fruit Extract (containing this compound) and neohesperidin (B1678168) increased AMP-kinase phosphorylation. Specific concentrations for this compound alone are not detailed.N/A

Note: Specific IC50 values and effective concentrations from multiple head-to-head in vitro studies are not yet widely available in the literature. The data presented is based on initial findings and should be used as a guide for experimental design.

Experimental Protocols

1. HMG-CoA Reductase Activity Inhibition Assay (Spectrophotometric)

This protocol is adapted from commercially available HMG-CoA reductase assay kits.

  • Materials:

    • Purified HMG-CoA Reductase

    • HMG-CoA Reductase Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

    • HMG-CoA (substrate)

    • NADPH (cofactor)

    • This compound (dissolved in DMSO)

    • Pravastatin or Atorvastatin (positive control inhibitor)

    • 96-well UV-transparent plate

    • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

  • Procedure:

    • Prepare a reaction master mix containing assay buffer, HMG-CoA, and NADPH.

    • In the 96-well plate, add your this compound dilutions (and controls: DMSO vehicle, positive control inhibitor).

    • Add the HMG-CoA reductase enzyme to each well to start the reaction.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the decrease in absorbance at 340 nm every minute for 10-20 minutes. The rate of NADPH consumption is proportional to the enzyme activity.

    • Calculate the rate of reaction for each condition and determine the percent inhibition by this compound compared to the vehicle control.

2. Cholesterol Uptake Assay in Caco-2 Cells

This protocol outlines a common method using radiolabeled or fluorescently-labeled cholesterol.

  • Materials:

    • Caco-2 cells

    • Transwell inserts (e.g., 0.4 µm pore size)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • [³H]-cholesterol or a fluorescent cholesterol analog (e.g., NBD-cholesterol)

    • Taurocholate and Phosphatidylcholine for micelle preparation

    • This compound (in DMSO)

    • Ezetimibe (positive control)

    • Lysis buffer

    • Scintillation counter or fluorescence plate reader

  • Procedure:

    • Seed Caco-2 cells on Transwell inserts and culture for 21 days post-confluence to allow for differentiation into a polarized monolayer.

    • Prepare mixed micelles containing [³H]-cholesterol (or fluorescent analog).

    • Pre-incubate the Caco-2 cell monolayers with this compound (or controls) in serum-free media for a designated time (e.g., 2 hours).[6]

    • Add the labeled cholesterol micelles to the apical side of the Transwell inserts and incubate for 2-4 hours at 37°C.[6]

    • Aspirate the media and wash the cells thoroughly with cold PBS to remove unincorporated cholesterol.

    • Lyse the cells directly in the inserts.

    • Quantify the amount of incorporated cholesterol by measuring radioactivity using a scintillation counter or fluorescence using a plate reader.

    • Normalize the results to the total protein content of each well.

3. Western Blot for Phospho-AMPK (p-AMPK) Activation

This protocol provides a general workflow for detecting changes in AMPK phosphorylation.

  • Materials:

    • Cell line of interest (e.g., HepG2)

    • This compound (in DMSO)

    • AICAR or Metformin (positive control for AMPK activation)

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (5% BSA in TBST)

    • Primary antibodies: Rabbit anti-p-AMPK (Thr172) and Rabbit anti-total AMPK

    • HRP-conjugated anti-rabbit secondary antibody

    • ECL chemiluminescence substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (and controls) for the desired time period.

    • After treatment, place plates on ice, wash cells with ice-cold PBS, and lyse the cells with supplemented RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein (e.g., 30 µg) from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-AMPK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[9]

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate and an imaging system.

    • (Optional but recommended) Strip the membrane and re-probe for total AMPK and a loading control (e.g., β-actin or GAPDH).

    • Quantify band intensities and express the results as the ratio of p-AMPK to total AMPK.

Visualizations

Brutieridin_Signaling_Pathway This compound This compound HMGCR HMG-CoA Reductase This compound->HMGCR Inhibits AMPK AMPK This compound->AMPK Activates NPC1L1 NPC1L1 Transporter This compound->NPC1L1 Downregulates Chol_Synth Cholesterol Synthesis HMGCR->Chol_Synth Catalyzes pAMPK p-AMPK (Active) AMPK->pAMPK Chol_Uptake Cholesterol Uptake NPC1L1->Chol_Uptake Mediates

Caption: this compound's known signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (DMSO) treat_cells Treat Cells with This compound & Controls prep_compound->treat_cells prep_cells Culture Cells (e.g., HepG2, Caco-2) prep_cells->treat_cells assay_hmgcr HMG-CoA Reductase Inhibition Assay treat_cells->assay_hmgcr assay_uptake Cholesterol Uptake Assay treat_cells->assay_uptake assay_western Western Blot (p-AMPK, NPC1L1) treat_cells->assay_western analyze_data Quantify Results (IC50, % Inhibition, etc.) assay_hmgcr->analyze_data assay_uptake->analyze_data assay_western->analyze_data

Caption: General experimental workflow for this compound in vitro assays.

Troubleshooting_Workflow rect_node rect_node start Unexpected Results? check_compound Compound Integrity & Solubility? start->check_compound check_cells Cell Health & Passage Number? check_compound->check_cells No solution_compound Re-dissolve compound. Optimize solvent conc. check_compound->solution_compound Yes check_protocol Assay Protocol Followed Correctly? check_cells->check_protocol No solution_cells Use new cell stock. Check for contamination. check_cells->solution_cells Yes check_reagents Reagents & Controls OK? check_protocol->check_reagents No solution_protocol Review protocol steps. Optimize incubation times. check_protocol->solution_protocol Yes solution_reagents Prepare fresh reagents. Validate controls. check_reagents->solution_reagents Yes

Caption: Logical troubleshooting workflow for in vitro assays.

References

Technical Support Center: Brutieridin Treatment Optimization for Lipid Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the treatment duration of Brutieridin for effective lipid reduction.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in lipid reduction?

This compound is a potent and selective inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). By inhibiting PCSK9, this compound prevents the degradation of low-density lipoprotein receptors (LDLR) in hepatocytes. This leads to an increased number of LDLRs on the cell surface, which in turn enhances the clearance of circulating LDL cholesterol (LDL-C) from the bloodstream, thereby lowering plasma LDL-C levels.

Q2: What is the recommended starting dose and treatment duration for in vitro studies?

For initial in vitro experiments using cell lines such as HepG2, a starting concentration of this compound in the range of 1-10 µM is recommended. The treatment duration should be optimized based on the specific experimental endpoint. For assessing changes in LDLR protein levels, a 24-48 hour incubation period is typically sufficient. For lipid accumulation assays, a longer duration of 48-72 hours may be necessary.

Q3: How should I determine the optimal treatment duration for in vivo studies?

The optimal in vivo treatment duration for this compound depends on the animal model and the specific research question. It is recommended to perform a time-course study to evaluate the pharmacokinetic and pharmacodynamic profile of this compound. A typical study might involve treating animals for 1, 2, 4, and 8 weeks and measuring plasma lipid levels at each time point.

Q4: Can this compound be used in combination with other lipid-lowering agents?

Yes, this compound has the potential for synergistic effects when used in combination with other lipid-lowering drugs, such as statins. Statins upregulate the expression of LDLR, and this compound prevents the degradation of these newly synthesized receptors. This dual mechanism can lead to a more profound reduction in LDL-C levels. When designing combination studies, it is crucial to include appropriate control groups to assess the contribution of each agent.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in in vitro lipid accumulation results. Inconsistent cell seeding density. Variability in the lipid challenge (e.g., oleic acid concentration). Cell passage number too high.Ensure uniform cell seeding in all wells. Prepare a fresh lipid solution for each experiment and ensure consistent application. Use cells within a defined low passage number range.
No significant reduction in plasma LDL-C in animal models. Inadequate dose of this compound. Insufficient treatment duration. Poor bioavailability of the compound. Issues with the animal model.Perform a dose-response study to identify the optimal dose. Conduct a time-course experiment to determine the necessary treatment duration. Analyze the pharmacokinetic profile of this compound to assess its absorption and distribution. Ensure the chosen animal model is appropriate for studying lipid metabolism.
Unexpected cytotoxicity in cell-based assays. This compound concentration is too high. Contamination of the cell culture. Solvent toxicity.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound. Regularly check cell cultures for contamination. Ensure the final concentration of the solvent (e.g., DMSO) is below its toxic threshold for the specific cell line.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound on LDLR Protein Levels in HepG2 Cells

This compound Concentration (µM) Treatment Duration (hours) Fold Change in LDLR Protein Level (vs. Vehicle Control)
1241.5 ± 0.2
1481.8 ± 0.3
5242.5 ± 0.4
5483.2 ± 0.5
10243.0 ± 0.4
10484.1 ± 0.6

Table 2: In Vivo Efficacy of this compound on Plasma LDL-C Levels in a Hyperlipidemic Mouse Model

This compound Dose (mg/kg/day) Treatment Duration (weeks) Percent Reduction in Plasma LDL-C (vs. Vehicle Control)
10225 ± 5%
10440 ± 7%
10845 ± 8%
30240 ± 6%
30465 ± 9%
30870 ± 10%

Experimental Protocols

Protocol 1: In Vitro Determination of LDLR Protein Levels by Western Blot

  • Cell Culture: Seed HepG2 cells in 6-well plates and allow them to reach 70-80% confluency.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control for 24 or 48 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane. Block the membrane and incubate with a primary antibody against LDLR, followed by an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and quantify the band intensities using densitometry software. Normalize the LDLR signal to a loading control (e.g., β-actin or GAPDH).

Protocol 2: In Vivo Efficacy Study in a Hyperlipidemic Mouse Model

  • Animal Model: Use a suitable hyperlipidemic mouse model (e.g., C57BL/6J mice on a high-fat diet or LDLR knockout mice).

  • Acclimatization and Baseline Measurement: Acclimatize the animals for at least one week and collect baseline blood samples for lipid profiling.

  • Treatment Groups: Randomly assign the animals to different treatment groups (e.g., vehicle control, this compound at 10 mg/kg/day, this compound at 30 mg/kg/day).

  • Drug Administration: Administer this compound or vehicle daily via oral gavage for the specified treatment duration (e.g., 2, 4, or 8 weeks).

  • Blood Collection and Lipid Analysis: Collect blood samples at the end of each treatment period. Separate the plasma and measure the levels of total cholesterol, LDL-C, HDL-C, and triglycerides using commercially available assay kits.

  • Data Analysis: Calculate the percent change in lipid levels from baseline for each group and perform statistical analysis to determine the significance of the treatment effect.

Visualizations

Brutieridin_Mechanism_of_Action cluster_Hepatocyte Hepatocyte cluster_Bloodstream Bloodstream LDLR_Gene LDLR Gene LDLR_mRNA LDLR mRNA LDLR_Gene->LDLR_mRNA Transcription LDLR_Protein LDLR Protein LDLR_mRNA->LDLR_Protein Translation LDLR_Vesicle LDLR in Vesicle LDLR_Protein->LDLR_Vesicle LDLR_Surface Surface LDLR LDLR_Vesicle->LDLR_Surface Trafficking LDL_C LDL-C Internalization Internalization & LDL-C Release LDLR_Surface->Internalization Degradation Degradation LDLR_Surface->Degradation Degradation PCSK9_Gene PCSK9 Gene PCSK9_mRNA PCSK9 mRNA PCSK9_Gene->PCSK9_mRNA Transcription PCSK9_Protein Secreted PCSK9 PCSK9_mRNA->PCSK9_Protein Translation & Secretion PCSK9_Secreted PCSK9 PCSK9_Protein->PCSK9_Secreted LDL_C->LDLR_Surface Binding This compound This compound This compound->PCSK9_Secreted Inhibition PCSK9_Secreted->LDLR_Surface Internalization->LDLR_Vesicle Recycling Experimental_Workflow_In_Vivo cluster_Setup Study Setup cluster_Treatment Treatment Phase cluster_Analysis Analysis Animal_Model Select Hyperlipidemic Animal Model Acclimatization Acclimatization & Baseline Blood Collection Animal_Model->Acclimatization Randomization Randomize into Treatment Groups Acclimatization->Randomization Dosing Daily Administration (this compound or Vehicle) Randomization->Dosing Dosing->Dosing Blood_Collection Blood Collection at Multiple Time Points Dosing->Blood_Collection Lipid_Profiling Plasma Lipid Profiling (TC, LDL-C, HDL-C, TG) Blood_Collection->Lipid_Profiling Data_Analysis Statistical Analysis Lipid_Profiling->Data_Analysis

preventing Brutieridin degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Brutieridin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing this compound degradation during sample preparation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during sample preparation?

A1: this compound, a flavanone (B1672756) glycoside, is susceptible to degradation from several factors, including:

  • pH: this compound is most stable in acidic conditions (pH < 4) and is prone to hydrolysis, particularly of its 3-hydroxy-3-methylglutaryl (HMG) ester moiety, under neutral to alkaline conditions.

  • Temperature: Elevated temperatures can accelerate the degradation of this compound. It is recommended to keep samples cool throughout the preparation process.

  • Light: Exposure to UV light can induce photochemical degradation. Samples should be protected from light by using amber vials or by working in a dark environment.

  • Oxidation: The presence of oxidizing agents or exposure to air can lead to oxidative degradation of the flavonoid structure.

  • Enzymatic Activity: If working with biological matrices such as plant tissues or unpurified extracts, endogenous enzymes can degrade this compound.

Q2: What are the ideal storage conditions for this compound samples and extracts?

A2: To ensure the long-term stability of this compound samples and extracts, it is recommended to:

  • Store samples at low temperatures, ideally at -20°C or -80°C.

  • Protect samples from light by using amber-colored vials or by wrapping containers in aluminum foil.

  • For solutions, use a slightly acidic buffer (e.g., pH 4-5) if compatible with downstream analysis.

  • Consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially for long-term storage.

Q3: I am observing multiple peaks or a loss of signal for my this compound standard during LC-MS analysis. What could be the cause?

A3: This could be due to several reasons:

  • On-column degradation: If the mobile phase is not optimized, particularly if it is neutral or slightly alkaline, this compound can degrade on the analytical column. Ensure the mobile phase is slightly acidic (e.g., containing 0.1% formic acid).

  • In-source fragmentation: The HMG moiety of this compound can be labile and may fragment in the mass spectrometer's ion source. Optimize the source conditions (e.g., temperature, voltages) to minimize in-source fragmentation.

  • Degradation in the autosampler: If samples are left in the autosampler for an extended period at room temperature, degradation can occur. Use a cooled autosampler whenever possible.

  • Impure standard: Verify the purity of your this compound standard.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound after extraction Degradation during extraction: High temperature, prolonged extraction time, or inappropriate pH of the extraction solvent.Optimize extraction conditions: use lower temperatures (e.g., < 60°C), shorten the extraction time, and use a slightly acidic extraction solvent.
Poor extraction efficiency: The solvent system may not be optimal for this compound.Experiment with different solvent systems. A mixture of methanol (B129727) or acetonitrile (B52724) with water, slightly acidified, is often a good starting point for flavonoid glycosides.
Inconsistent results between replicate samples Sample heterogeneity: Incomplete homogenization of the sample matrix (e.g., tissue, plant material).Ensure thorough homogenization of the sample before taking an aliquot for extraction.
Variable degradation: Inconsistent handling of samples, leading to different levels of degradation.Standardize all sample handling steps, including time at room temperature, exposure to light, and vortexing times.
Appearance of unknown peaks in the chromatogram Degradation of this compound: The unknown peaks are likely degradation products.Review the entire sample preparation workflow for potential causes of degradation (pH, temperature, light, etc.). Refer to the proposed degradation pathway diagram below.
Matrix interference: The peaks may be from the biological matrix itself.Improve the sample cleanup procedure (e.g., use solid-phase extraction) to remove interfering compounds.
Loss of this compound during solvent evaporation Thermal degradation: Excessive temperature during the evaporation step.Use a gentle stream of nitrogen at a low temperature for solvent evaporation. Avoid high-temperature settings on centrifugal evaporators.

Quantitative Data Summary

The following tables summarize the expected stability of this compound under various conditions. This data is based on general knowledge of flavonoid glycoside stability and should be used as a guideline. It is recommended to perform a stability study for your specific sample matrix and storage conditions.

Table 1: Expected Stability of this compound in Solution at Different Temperatures

TemperatureExpected Stability (t½)Potential Degradation Products
-80°C> 6 monthsMinimal
-20°CSeveral weeks to monthsSlow hydrolysis and oxidation
4°CDays to weeksHydrolysis of HMG moiety, potential oxidation
25°C (Room Temperature)Hours to daysRapid hydrolysis and oxidation
> 40°CMinutes to hoursSignificant degradation

Table 2: Expected Stability of this compound at Different pH Values (at Room Temperature)

pHExpected Stability (t½)Potential Degradation Products
2-4High (Weeks)Minimal degradation.
5-6Moderate (Days)Slow hydrolysis of the HMG ester linkage.
7 (Neutral)Low (Hours)Faster hydrolysis of the HMG ester; potential opening of the flavanone ring.
> 8 (Alkaline)Very Low (Minutes to Hours)Rapid hydrolysis and rearrangement reactions.

Experimental Protocols

Protocol: Extraction of this compound from Human Plasma for LC-MS Analysis

This protocol provides a general procedure for the extraction of this compound from plasma samples. It is recommended to validate the method for your specific application.

Materials:

  • Human plasma (collected with an anticoagulant such as EDTA)

  • This compound standard

  • Internal standard (IS) solution (e.g., a structurally similar, stable flavonoid glycoside)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Protein precipitation plates or microcentrifuge tubes

  • Centrifuge (capable of 4°C)

  • Nitrogen evaporator or centrifugal evaporator

  • LC-MS system

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice or at 4°C.

  • Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add the internal standard solution. For calibration standards and quality control samples, add the appropriate concentration of this compound standard.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex and Centrifuge: Vortex the reconstituted sample for 30 seconds and then centrifuge at 10,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Analysis: Transfer the supernatant to an autosampler vial or plate and inject it into the LC-MS system.

Visualizations

Brutieridin_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis (Alkaline pH, Heat) This compound->Hydrolysis Oxidation Oxidation (Air, Light) This compound->Oxidation Degradation_Product_1 Hesperetin-7-O-neohesperidoside Hydrolysis->Degradation_Product_1 Degradation_Product_2 3-hydroxy-3-methylglutaric acid Hydrolysis->Degradation_Product_2 Oxidized_Products Oxidized Degradation Products Oxidation->Oxidized_Products

Caption: Proposed degradation pathway of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile + 0.1% FA) Add_IS->Protein_Precipitation Centrifugation_1 Centrifugation (10,000 x g, 10 min, 4°C) Protein_Precipitation->Centrifugation_1 Collect_Supernatant Collect Supernatant Centrifugation_1->Collect_Supernatant Evaporation Evaporation to Dryness (N2, <30°C) Collect_Supernatant->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Centrifugation_2 Centrifugation (10,000 x g, 5 min, 4°C) Reconstitution->Centrifugation_2 LC_MS_Injection Inject into LC-MS Centrifugation_2->LC_MS_Injection

Caption: Experimental workflow for this compound analysis.

challenges in scaling up Brutieridin production for clinical use

Author: BenchChem Technical Support Team. Date: December 2025

Brutieridin Production Technical Support Center

Welcome to the technical support center for the production of this compound. This resource is designed for researchers, scientists, and drug development professionals to address the challenges encountered in scaling up this compound production for clinical use. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production being scaled up?

A1: this compound is a flavanone (B1672756) glycoside found in the fruit of the bergamot orange (Citrus bergamia)[1][2]. It has garnered significant interest for its potential cholesterol-lowering properties, acting as a natural inhibitor of HMG-CoA reductase, the same enzyme targeted by statin drugs[1][3]. Due to these promising therapeutic effects, efforts are underway to scale up its production for further preclinical and clinical investigation.

Q2: What is the primary method for producing this compound?

A2: Currently, the primary method for obtaining this compound is through extraction from its natural source, the bergamot fruit[4][5]. This involves sophisticated extraction and purification techniques to isolate the compound from a complex mixture of other flavonoids and phytochemicals present in the fruit's juice and peel[4][6].

Q3: Are there any chemical synthesis routes available for this compound?

A3: As of now, there are no established and published methods for the total or semi-synthesis of this compound. The structural complexity of this compound, a glycosylated flavonoid, makes its chemical synthesis a significant challenge [see reference: 2, 3, 6]. Research in the biomimetic synthesis of other complex flavonoids suggests that a synthetic route may be possible in the future, but for now, production relies on extraction from natural sources.

Q4: What are the main challenges in scaling up this compound production from bergamot?

A4: The main challenges include:

  • Low Yield: The concentration of this compound in bergamot can be variable, leading to low overall yields from the raw material.

  • Co-extraction of Impurities: The crude extract contains a complex mixture of structurally similar flavonoids (e.g., melitidin, naringin, neohesperidin) and other compounds, which makes the purification process difficult[6].

  • Purification Complexity: Achieving high purity of this compound requires multiple, often costly and time-consuming, chromatographic steps.

  • Scalability of Purification: Methods like semi-preparative HPLC, while effective at the lab scale, can be challenging and expensive to scale up to an industrial level[5].

  • Consistency and Standardization: Ensuring batch-to-batch consistency of the final product is a significant hurdle when dealing with natural extracts due to variations in the raw plant material.

Q5: What is a realistic purity level to aim for in scaled-up production for preclinical studies?

A5: For preclinical studies, a purity of >95% is generally desirable to ensure that the observed biological effects are attributable to this compound and not to impurities. Achieving this purity on a large scale is a key challenge.

Troubleshooting Guides

This section addresses specific problems that may arise during the extraction and purification of this compound.

Issue 1: Low Yield of this compound in the Crude Extract
Potential Cause Troubleshooting Steps & Optimization
Inefficient Extraction Solvent This compound is a polar flavonoid glycoside. Ensure you are using a polar solvent system. Ethanol-water or methanol-water mixtures are generally effective for flavonoid glycoside extraction[7]. Optimize the solvent-to-water ratio; for some flavonoids, a 70% ethanol (B145695) concentration has been found to be optimal.
Suboptimal Extraction Method For lab-scale, ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve yields and reduce extraction time compared to conventional maceration[7]. For larger scale, reflux extraction is a viable option due to its simplicity and efficiency[8].
Degradation During Extraction This compound can be sensitive to high temperatures. If using heat-assisted methods, monitor the temperature to prevent degradation. For MAE in a closed system, this is particularly important.
Incomplete Extraction The solvent-to-solid ratio and extraction time may be insufficient. Optimize these parameters through small-scale trials. A higher solvent-to-solid ratio and longer extraction times generally lead to higher yields, but this needs to be balanced with cost-effectiveness for scale-up.
Poor Quality of Raw Material The concentration of this compound can vary depending on the cultivar of bergamot, ripeness, and storage conditions of the fruit[4]. Ensure the use of high-quality, properly stored raw material.
Issue 2: Co-extraction of Impurities Leading to Difficult Purification
Potential Cause Troubleshooting Steps & Optimization
High Lipophilicity of the Extraction Solvent If using a less polar solvent system, it may co-extract lipids and essential oils. A pre-extraction/defatting step with a non-polar solvent like hexane (B92381) can remove these interfering substances before the main extraction[9].
Lack of Selective Extraction While difficult to achieve perfect selectivity, adjusting the polarity of the extraction solvent can help to minimize the co-extraction of some unwanted compounds.
Inadequate Initial Cleanup The crude extract may require a preliminary purification step before fine chromatography. Liquid-liquid extraction or solid-phase extraction (SPE) can be used to remove major classes of impurities.
Issue 3: Poor Separation and Low Purity After Chromatography
Potential Cause Troubleshooting Steps & Optimization
Inappropriate Stationary Phase For flavonoid purification, macroporous adsorption resins are highly effective and scalable[10]. They offer good selectivity and can be regenerated and reused. C18 silica (B1680970) is also commonly used in preparative HPLC.
Suboptimal Mobile Phase In preparative HPLC, the mobile phase composition is critical. A gradient elution of acetonitrile/methanol and water (often with a small amount of acid like formic acid to improve peak shape) is typically used for flavonoid separation. Extensive optimization of the gradient profile is necessary.
Column Overloading Overloading the chromatography column leads to poor separation and broad peaks. Determine the loading capacity of your column for the crude extract and operate below this limit.
Co-elution of Structurally Similar Flavonoids This compound is often found with other similar flavonoid glycosides. Complete separation may require multiple chromatographic steps with different selectivities (e.g., macroporous resin followed by preparative HPLC).

Data Presentation

Table 1: Comparison of Flavonoid Extraction Methods
Extraction Method Typical Solvent Advantages Disadvantages Scalability
Maceration Ethanol/Methanol-WaterSimple, low costTime-consuming, lower efficiencyHigh
Reflux Extraction Ethanol/Methanol-WaterHigher efficiency than macerationRequires heating, potential for degradationHigh
Ultrasound-Assisted Extraction (UAE) Ethanol/Methanol-WaterFaster, higher yield, lower temperatureEquipment cost, scalability can be challengingMedium
Microwave-Assisted Extraction (MAE) Ethanol/Methanol-WaterVery fast, high yieldEquipment cost, potential for localized heatingLow to Medium
Supercritical Fluid Extraction (SFE) CO2 with co-solventGreen solvent, high selectivityHigh equipment cost, complex operationLow
Table 2: Purification of Flavonoids Using Macroporous Resins
Parameter Condition Result
Initial Purity (Crude Extract) -12.74 ± 1.04%[11]
Purification Method D101 Macroporous Resin Column Chromatography-
Elution Solvent 60% Ethanol-
Final Purity -43.00 ± 2.55% (3.38-fold increase)[11]
Further Purification Macroporous Resin and Polyamide Hybrid Column-
Final Purity -59.02 ± 2.23% (4.63-fold increase from crude)[11]

Note: The data in Table 2 is for total flavonoids from Polygonum perfoliatum L. and serves as an illustrative example of the effectiveness of macroporous resin chromatography. Specific results for this compound may vary.

Experimental Protocols

Protocol 1: Scale-Up of this compound Extraction using Reflux
  • Sample Preparation: Use dried and powdered bergamot peel or albedo.

  • Extraction:

    • For a 1 kg scale, use a 20 L reactor.

    • Add 1 kg of the powdered bergamot material to 10 L of 70% ethanol.

    • Heat the mixture to the boiling point of the solvent (around 80-85°C) and reflux for 2 hours with continuous stirring.

    • For scale-up, ensure uniform heating and agitation to prevent localized overheating.

  • Separation:

    • After extraction, cool the mixture to room temperature.

    • Separate the extract from the solid residue by filtration or centrifugation.

    • Wash the solid residue with a small volume of the extraction solvent to recover residual this compound.

  • Concentration:

    • Combine the extracts and concentrate under reduced pressure using a rotary evaporator (lab-scale) or a falling film evaporator (pilot/industrial scale) to remove the ethanol.

    • The resulting aqueous extract can be lyophilized to obtain the crude extract powder.

Protocol 2: Purification of this compound using Macroporous Resin Chromatography
  • Resin Preparation:

    • Select a suitable macroporous resin (e.g., D101, XAD-7HP).

    • Activate the resin by washing sequentially with ethanol and then water until the eluent is neutral.

  • Sample Loading:

    • Dissolve the crude extract in water to a suitable concentration.

    • Load the solution onto the prepared resin column at a controlled flow rate (e.g., 1-2 bed volumes per hour).

  • Washing:

    • Wash the column with water to remove sugars and other highly polar impurities.

  • Elution:

    • Elute the adsorbed flavonoids using a stepwise or gradient elution of aqueous ethanol (e.g., 30%, 50%, 70% ethanol). This compound is expected to elute in the higher ethanol concentration fractions.

    • Collect fractions and monitor the presence of this compound using TLC or HPLC.

  • Solvent Recovery and Drying:

    • Pool the fractions containing pure this compound.

    • Recover the ethanol by vacuum distillation.

    • Lyophilize the final product to obtain purified this compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification bergamot Bergamot Fruit (Peel/Albedo) grinding Grinding bergamot->grinding reflux Reflux Extraction (70% Ethanol) grinding->reflux filtration Filtration/Centrifugation reflux->filtration concentration Concentration (Evaporation) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract resin_column Macroporous Resin Chromatography crude_extract->resin_column Initial Purification hplc Preparative HPLC resin_column->hplc Fine Purification lyophilization Lyophilization hplc->lyophilization pure_this compound Pure this compound (>95%) lyophilization->pure_this compound

Caption: Workflow for this compound extraction and purification.

troubleshooting_yield cluster_extraction_params Extraction Parameters cluster_material_quality Raw Material start Low this compound Yield? solvent Check Solvent System (Polarity) start->solvent Yes method Optimize Extraction Method (UAE/Reflux) solvent->method conditions Adjust Time and Temperature method->conditions quality Assess Bergamot Quality conditions->quality end Yield Improved quality->end

Caption: Troubleshooting low this compound yield.

brutieridin_pathway This compound This compound hmgcr HMG-CoA Reductase This compound->hmgcr Inhibits cholesterol_synthesis Cholesterol Synthesis hmgcr->cholesterol_synthesis Catalyzes cholesterol_levels Reduced Cholesterol Levels cholesterol_synthesis->cholesterol_levels Leads to

Caption: this compound's proposed mechanism of action.

References

improving signal-to-noise ratio in Brutieridin enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Brutieridin enzyme inhibition assays. Our goal is to help you improve your signal-to-noise ratio and obtain reliable, reproducible data.

Troubleshooting Guides

A low signal-to-noise ratio can be caused by either a weak signal or high background. The following guides will help you diagnose and resolve these common issues.

Issue 1: Low or No Signal

A weak or absent signal can prevent the accurate determination of enzyme activity and inhibition.

Troubleshooting Workflow for Low Signal

LowSignal_Workflow start Low or No Signal Detected check_basics Verify Experimental Setup (Reagent Addition, Pipetting Accuracy, Plate Reader Settings) start->check_basics enzyme_activity Assess Enzyme Activity (Positive Control, Storage Conditions) check_basics->enzyme_activity Setup OK inactive_enzyme Enzyme Inactive or Degraded enzyme_activity->inactive_enzyme substrate_conc Evaluate Substrate Concentration (Substrate Titration) sub_optimal_substrate Substrate Concentration Not Optimal substrate_conc->sub_optimal_substrate reagent_integrity Check Reagent Integrity (Expiration Dates, Proper Preparation) reagent_issue Reagent Issue Identified reagent_integrity->reagent_issue inactive_enzyme->substrate_conc No solution_enzyme Solution: - Use fresh enzyme stock - Avoid repeated freeze-thaw cycles - Confirm storage at recommended temperature inactive_enzyme->solution_enzyme Yes sub_optimal_substrate->reagent_integrity No solution_substrate Solution: - Perform substrate titration to find Km - Use substrate concentration around Km sub_optimal_substrate->solution_substrate Yes solution_reagents Solution: - Prepare fresh reagents and buffers - Verify correct formulation and pH reagent_issue->solution_reagents Yes no_issue If problem persists, contact technical support. reagent_issue->no_issue No

Caption: Workflow to diagnose and resolve low signal issues.

Potential Causes and Solutions for Low Signal

Potential Cause Recommended Action Citation
Inactive or Degraded Enzyme Run a positive control with a known substrate to confirm enzyme activity. Ensure proper storage of the enzyme and avoid repeated freeze-thaw cycles.[1]
Suboptimal Substrate Concentration Perform a substrate titration experiment to determine the Michaelis constant (Km). A substrate concentration around the Km value is typically optimal for inhibitor screening.[1][2]
Incorrect Reagent Preparation Double-check all reagent calculations and preparation steps. Ensure the buffer pH is optimal for this compound activity.[1]
Expired or Improperly Stored Reagents Check the expiration dates of all reagents and store them according to the manufacturer's instructions.[3]
Incorrect Plate Reader Settings Verify that the correct wavelength and other instrument settings are being used for your specific assay.[1]
Issue 2: High Background Signal

High background can mask the true signal from your experiment, leading to a poor signal-to-noise ratio.[4]

Troubleshooting Workflow for High Background

HighBackground_Workflow start High Background Detected control_wells Analyze Control Wells (No-Enzyme, No-Substrate) start->control_wells high_in_no_enzyme Signal High in 'No-Enzyme' Control? control_wells->high_in_no_enzyme compound_interference Check for Compound Interference (Autofluorescence, Light Scattering) compound_issue Compound Interference Detected? compound_interference->compound_issue reagent_contamination Investigate Reagent Contamination (Fresh vs. Old Reagents) reagent_issue Reagent Contamination Found? reagent_contamination->reagent_issue nonspecific_binding Assess Non-Specific Binding (Blocking Agents, Detergents) binding_issue Non-Specific Binding Occurring? nonspecific_binding->binding_issue high_in_no_enzyme->compound_interference No solution_substrate Solution: - Substrate instability or contamination - Prepare fresh substrate high_in_no_enzyme->solution_substrate Yes compound_issue->reagent_contamination No solution_compound Solution: - Measure compound fluorescence separately - Use alternative detection wavelengths compound_issue->solution_compound Yes reagent_issue->nonspecific_binding No solution_reagents Solution: - Prepare fresh, high-purity reagents - Filter-sterilize buffers reagent_issue->solution_reagents Yes solution_binding Solution: - Add blocking agents (e.g., BSA) - Include a non-ionic detergent (e.g., Tween-20) in wash buffers binding_issue->solution_binding Yes no_issue If problem persists, contact technical support. binding_issue->no_issue No Assay_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis reagent_prep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) plate_setup Set Up Microplate (Controls and Test Compounds) reagent_prep->plate_setup add_enzyme Add this compound Enzyme plate_setup->add_enzyme incubate Incubate at Optimal Temperature add_enzyme->incubate stop_reaction Stop Reaction (if necessary) incubate->stop_reaction read_plate Read Plate on Detector stop_reaction->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curves Plot Dose-Response Curves calc_inhibition->plot_curves calc_ic50 Determine IC50 Values plot_curves->calc_ic50

References

Validation & Comparative

Validating the In Vivo Efficacy of Brutieridin: A Comparative Analysis of Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The journey from promising in vitro results to validated in vivo efficacy is a critical and often challenging phase in drug development. This guide provides a comparative analysis of Brutieridin, a flavanone (B1672756) glycoside found in bergamot, against established alternatives, with a focus on validating its potential cholesterol-lowering and anti-inflammatory effects. While in vitro and in silico studies suggest this compound possesses a statin-like mechanism of action through the inhibition of HMG-CoA reductase, a thorough examination of the available preclinical data reveals a more complex picture, highlighting the need for further research with the purified compound.

Executive Summary

This compound, primarily studied as a component of bergamot extracts, has demonstrated potential cholesterol-lowering and anti-inflammatory properties in preclinical models.[1] However, a direct comparison with alternatives is challenging due to the limited availability of quantitative efficacy data for the purified compound. While in silico studies suggest an inhibitory effect on HMG-CoA reductase, some in vitro assays using bergamot extracts have not confirmed direct inhibition, suggesting alternative mechanisms such as the downregulation of HMG-CoA reductase expression may be at play.[2] In contrast, alternatives like Red Yeast Rice (containing monacolin K, structurally identical to lovastatin), Berberine, and Hydroxytyrosol have more extensive quantitative data from both in vitro and in vivo studies, providing a clearer picture of their efficacy.

This guide will delve into the available data, present detailed experimental protocols for key assays, and utilize visualizations to clarify the complex relationships between in vitro and in vivo findings.

Data Presentation: Comparative Efficacy

In Vitro HMG-CoA Reductase Inhibition

A direct comparison of the in vitro potency of this compound is hampered by the lack of a publicly available IC50 value for the purified compound against HMG-CoA reductase. One study reported that a bergamot fruit extract containing this compound did not directly inhibit HMG-CoA reductase activity in a cell-free assay.[2] This suggests that the cholesterol-lowering effects observed in vivo may be due to other mechanisms, such as the downregulation of HMG-CoA reductase gene expression.[2]

Compound/ExtractIC50 (HMG-CoA Reductase Inhibition)Source
This compound Not Available-
Bergamot Fruit Extract No direct inhibition reported in one study[2][2]
Pravastatin (Statin Control) 40.6 nM[3]
Simvastatin (Statin Control) 18.56 µg/mL[4]
In Vivo Cholesterol-Lowering Efficacy

In vivo studies have primarily utilized bergamot extracts, making it difficult to isolate the specific contribution of this compound. However, these studies have shown promising results in animal models and humans.

Compound/ExtractAnimal Model/Study PopulationDosage% Reduction in Total Cholesterol% Reduction in LDL CholesterolSource
Bergamot Extract Hypercholesterolemic Patients500 mg/day for 30 daysSignificant ReductionSignificant Reduction[5]
Red Yeast Rice Hyperlipidemic Adults2.4 g/day for 8 weeksSignificant Reduction vs. PlaceboSignificant Reduction vs. Placebo[2]
Berberine Hypercholesterolemic Patients500 mg, 3 times/day for 3 months29%25%[[“]]
Hydroxytyrosol (pure) Human Subjects15 mg/day-9.4 mg/dL reduction[7]
In Vivo Anti-inflammatory Efficacy (Carrageenan-Induced Paw Edema)
Compound/ExtractAnimal ModelDosage% Inhibition of Paw Edema (at 3 hours)Source
This compound Not Available---
Bergamot Essential Oil (BEO) Rat0.10 mL/kg63.39%[[“]]
Indomethacin (Positive Control) Rat5 mg/kgSignificant Inhibition[8]

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.

HMG_CoA_Reductase_Pathway cluster_synthesis Cholesterol Biosynthesis cluster_inhibition Inhibition cluster_regulation Gene Expression Regulation Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (HMGR) ... ... Mevalonate->... Cholesterol Cholesterol ...->Cholesterol Statins Statins Statins->HMG-CoA Direct Inhibition This compound (hypothesized) This compound (hypothesized) This compound (hypothesized)->HMG-CoA Direct Inhibition (in silico) Bergamot Extract (in vitro) Bergamot Extract (in vitro) HMG-CoA Reductase (HMGR) HMG-CoA Reductase (HMGR) Bergamot Extract (in vitro)->HMG-CoA Reductase (HMGR) Downregulates Expression

Figure 1: HMG-CoA Reductase Signaling Pathway

in_vitro_workflow Start Start Prepare Reagents Prepare Reagents: - HMG-CoA Reductase - HMG-CoA (Substrate) - NADPH (Cofactor) - Test Compound (e.g., this compound) - Buffer Start->Prepare Reagents ReactionSetup Set up 96-well plate: - Blank (No Enzyme) - Control (No Inhibitor) - Test Wells (with Inhibitor) Prepare Reagents->ReactionSetup Incubation Incubate at 37°C ReactionSetup->Incubation Measurement Measure NADPH oxidation at 340 nm (Kinetic Reading) Incubation->Measurement DataAnalysis Calculate % Inhibition and IC50 Measurement->DataAnalysis End End DataAnalysis->End

Figure 2: In Vitro HMG-CoA Reductase Inhibition Assay Workflow

in_vivo_workflow Start Start AnimalAcclimatization Acclimatize Rats Start->AnimalAcclimatization GroupAllocation Divide into Control, Positive Control (e.g., Indomethacin), and Test Groups (e.g., this compound) AnimalAcclimatization->GroupAllocation DrugAdministration Administer Test Compound/Vehicle GroupAllocation->DrugAdministration InflammationInduction Inject Carrageenan into Paw DrugAdministration->InflammationInduction PawVolumeMeasurement Measure Paw Volume at Regular Intervals InflammationInduction->PawVolumeMeasurement DataAnalysis Calculate % Inhibition of Edema PawVolumeMeasurement->DataAnalysis End End DataAnalysis->End

Figure 3: In Vivo Carrageenan-Induced Paw Edema Workflow

Experimental Protocols

In Vitro HMG-CoA Reductase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HMG-CoA reductase.

Materials:

  • HMG-CoA Reductase (human, recombinant)

  • HMG-CoA (substrate)

  • NADPH (cofactor)

  • Test compound (e.g., this compound)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT)

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound, HMG-CoA, and NADPH in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, NADPH, and varying concentrations of the test compound to the respective wells. Include control wells with no inhibitor and blank wells with no enzyme.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of HMG-CoA reductase to all wells except the blanks.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[9]

In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the acute anti-inflammatory activity of a test compound in a rodent model.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in saline)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Indomethacin)

  • Vehicle (e.g., saline, DMSO)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide the animals into groups: a negative control group (vehicle), a positive control group (indomethacin), and test groups receiving different doses of the test compound.

  • Compound Administration: Administer the test compound, positive control, or vehicle to the respective groups, typically via oral gavage or intraperitoneal injection, 30-60 minutes before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer or paw thickness with digital calipers immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the paw edema volume at each time point by subtracting the baseline paw volume. The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw edema in the control group and Vt is the average paw edema in the treated group.[10]

Conclusion and Future Directions

The available evidence suggests that this compound, primarily as a component of bergamot extracts, holds promise as a modulator of cholesterol metabolism and inflammation. However, the direct validation of its in vivo efficacy from in vitro data is currently challenging due to the lack of specific quantitative data for the purified compound. The discrepancy in the literature regarding its direct HMG-CoA reductase inhibitory activity underscores the need for further investigation.

Future research should focus on:

  • In vitro studies with purified this compound: Determining the IC50 of purified this compound for HMG-CoA reductase is essential for a direct comparison with statins and other inhibitors.

  • In vivo studies with purified this compound: Conducting in vivo studies in relevant animal models using purified this compound will clarify its specific contribution to the observed cholesterol-lowering and anti-inflammatory effects of bergamot extracts.

  • Mechanism of Action Studies: Further elucidating the molecular mechanisms, including the potential for downregulation of HMG-CoA reductase expression and other pathways, will provide a more complete understanding of this compound's bioactivity.

By addressing these research gaps, the scientific community can more definitively validate the therapeutic potential of this compound and pave the way for its potential development as a novel therapeutic agent.

References

Brutieridin vs. Melitidin: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the biological activities of two prominent flavanone (B1672756) glycosides found in Bergamot.

Brutieridin and Melitidin, two flavanone glycosides predominantly found in the juice and albedo of the bergamot fruit (Citrus bergamia), have garnered significant attention for their potential therapeutic applications.[1][2] Often co-existing and studied together within bergamot-derived polyphenolic fractions, elucidating their individual contributions to the observed bioactivities is a key area of ongoing research. This guide provides a comparative analysis of the known biological activities of this compound and Melitidin, supported by available experimental data and detailed methodologies.

Data Presentation: A Comparative Overview

Direct comparative studies on isolated this compound and Melitidin are limited, with much of the existing data derived from studies on bergamot extracts or mixtures of these flavonoids. The following table summarizes the currently understood bioactivities, highlighting where data pertains to the compounds individually or as part of a mixture.

BioactivityThis compoundMelitidinNotes
Cholesterol-Lowering Exhibits statin-like properties by inhibiting HMG-CoA reductase.[1][[“]][4] Contributes to the reduction of total cholesterol, LDL, and triglycerides.[5] May also inhibit cholesterol uptake in the intestines.[6]Also exhibits statin-like properties and is believed to work synergistically with this compound in inhibiting HMG-CoA reductase.[[“]][7] Contributes to the overall cholesterol-lowering effects of bergamot extracts.[7]The majority of studies have been conducted on bergamot polyphenolic fractions containing both compounds.[8][9] Specific IC50 values for the HMG-CoA reductase inhibition by the isolated compounds are not readily available in the reviewed literature. Theoretical studies suggest both can bind to the active site of the enzyme.[10]
Antioxidant Activity Possesses antioxidant and radical scavenging properties.[7][11] One study ranked its radical scavenging activity as higher than that of Melitidin but lower than neohesperidin (B1678168).[12]Also demonstrates antioxidant activity.[12] Its radical scavenging activity was ranked lower than this compound and other bergamot flavonoids like neoeriocitrin (B1678166) and neohesperidin in one comparative study.[12]Quantitative data such as IC50 values from assays like the DPPH assay for the isolated compounds are not consistently reported across studies, making a direct potency comparison challenging.
Anti-inflammatory Contributes to the anti-inflammatory effects of bergamot extracts.[7][11][13] These extracts have been shown to reduce the expression of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α, and inhibit the NF-κB pathway.[13]Believed to contribute to the anti-inflammatory properties of bergamot, often in conjunction with this compound and other flavonoids.[13]Research has primarily focused on bergamot extracts rather than the isolated flavonoids.[13][14] The specific contribution of each compound to the overall anti-inflammatory effect is not well-defined.
Anti-Cancer Activity A mixture of this compound and Melitidin (termed "BMF") has been shown to inhibit cancer stem cells by targeting the mevalonate (B85504) pathway and blocking the activation of stem cell-associated signaling pathways like STAT1/3, Notch, and WNT/beta-catenin.[15][16]As part of the BMF mixture, it contributes to the observed anti-cancer stem cell activity.[15][16]Studies on the anti-cancer effects have utilized a 2:1 mixture of this compound and Melitidin.[16] The cytotoxic or anti-proliferative effects of the individual isolated compounds against various cancer cell lines have not been extensively reported with quantitative data like GI50 values. Bergamot juice and its extracts have shown anti-proliferative and pro-apoptotic effects on various cancer cells.[15][17][18]
Other Bioactivities May possess vasoprotective effects.[[“]]Has been shown to have a good antitussive (anti-cough) effect in studies on guinea pigs.[19][20]These represent unique, reported bioactivities for each compound, suggesting potentially distinct therapeutic applications beyond their shared effects on cholesterol metabolism.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the general protocols for key experiments cited in the analysis of this compound and Melitidin's bioactivities.

HMG-CoA Reductase Inhibition Assay

This assay is fundamental to determining the cholesterol-lowering potential of this compound and Melitidin.

  • Principle: This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by the catalytic subunit of HMG-CoA reductase in the presence of the substrate HMG-CoA. The inhibition of the enzyme by a test compound leads to a slower rate of NADPH oxidation.

  • Protocol Outline:

    • A reaction mixture is prepared containing a buffer solution (e.g., potassium phosphate (B84403) buffer), NADPH, and the HMG-CoA reductase enzyme.

    • The test compound (isolated this compound, Melitidin, or extract) at various concentrations is added to the reaction mixture and pre-incubated.

    • The reaction is initiated by the addition of the substrate, HMG-CoA.

    • The absorbance at 340 nm is monitored over time using a spectrophotometer.

    • The rate of NADPH consumption is calculated from the linear portion of the absorbance curve.

    • The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to that of a control (without the inhibitor).

    • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be calculated from a dose-response curve.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant activity of the compounds.

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[8][21] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[9]

  • Protocol Outline:

    • A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.[21][22]

    • Test samples (isolated this compound, Melitidin, or extract) are prepared at various concentrations.

    • A specific volume of the DPPH solution is added to the test sample solutions.[23]

    • The reaction mixture is incubated in the dark for a specified period (e.g., 30 minutes).[17][22]

    • The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.[9][17]

    • A blank (solvent without the test sample) and a positive control (a known antioxidant like ascorbic acid or Trolox) are also run in parallel.[22]

    • The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.[23]

    • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against sample concentration.[9]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is used to assess the anti-proliferative or cytotoxic effects of the compounds on cancer cell lines.

  • Principle: The MTT assay measures the metabolic activity of cells as an indicator of cell viability.[2] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2][24] The amount of formazan produced is proportional to the number of viable cells.

  • Protocol Outline:

    • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound (isolated this compound, Melitidin, or extract) and incubated for a specific duration (e.g., 24, 48, or 72 hours).[12]

    • After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well.

    • The plate is incubated for a few hours to allow for the formation of formazan crystals.

    • A solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals, resulting in a colored solution.[5][12]

    • The absorbance of the solution is measured using a microplate reader at a wavelength of around 570 nm.[24]

    • Cell viability is expressed as a percentage relative to untreated control cells.

    • The GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 (concentration for 50% inhibition) can be calculated from the dose-response curve.

NF-κB (Nuclear Factor kappa B) Activation Assay

This assay is used to investigate the anti-inflammatory mechanism of the compounds.

  • Principle: NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes. In its inactive state, it is sequestered in the cytoplasm. Upon stimulation by inflammatory signals (e.g., TNF-α or LPS), NF-κB translocates to the nucleus and initiates gene transcription.[25][26] This assay measures the inhibition of NF-κB activation.

  • Protocol Outline (using a reporter gene assay):

    • Cells (e.g., HEK293T or a specific immune cell line) are transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

    • The transfected cells are pre-treated with various concentrations of the test compound (isolated this compound, Melitidin, or extract).

    • The cells are then stimulated with an inflammatory agent like TNF-α or LPS to induce NF-κB activation.[27]

    • After a specific incubation period, the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer.

    • A decrease in reporter gene activity in the presence of the test compound indicates inhibition of the NF-κB signaling pathway.

    • The results are typically expressed as a percentage of the activity observed in the stimulated control cells (without the test compound).

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow relevant to the bioactivity of this compound and Melitidin.

Cholesterol_Biosynthesis_Pathway cluster_inhibitors Inhibitors Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase (HMGR) Isoprenoids Isoprenoids Mevalonate->Isoprenoids Multiple steps Squalene Squalene Isoprenoids->Squalene Multiple steps Cholesterol Cholesterol Squalene->Cholesterol Multiple steps This compound & Melitidin This compound & Melitidin This compound & Melitidin->HMG-CoA Inhibit HMGR Statins Statins Statins->HMG-CoA Inhibit HMGR

Caption: Inhibition of the Cholesterol Biosynthesis Pathway by this compound and Melitidin.

Anti_Inflammatory_Pathway Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory Stimuli (e.g., LPS, TNF-α)->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates for degradation NF-κB NF-κB IκB->NF-κB Inhibits (in cytoplasm) Nucleus Nucleus NF-κB->Nucleus Translocates Pro-inflammatory Genes (IL-6, TNF-α, etc.) Pro-inflammatory Genes (IL-6, TNF-α, etc.) Nucleus->Pro-inflammatory Genes (IL-6, TNF-α, etc.) Activates transcription Inflammation Inflammation Pro-inflammatory Genes (IL-6, TNF-α, etc.)->Inflammation Bergamot Polyphenols (this compound, Melitidin) Bergamot Polyphenols (this compound, Melitidin) Bergamot Polyphenols (this compound, Melitidin)->IKK Complex Inhibits

Caption: Anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Anti_Cancer_Stem_Cell_Pathway HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR Downstream Effectors Downstream Effectors Mevalonate->Downstream Effectors Cancer Stem Cell (CSC) Properties Cancer Stem Cell (CSC) Properties Downstream Effectors->Cancer Stem Cell (CSC) Properties Promote CSC Properties ALDH activity Mammosphere formation Signaling Pathways STAT1/3 Notch WNT/β-catenin Signaling Pathways->CSC Properties Activate BMF (this compound & Melitidin) BMF (this compound & Melitidin) BMF (this compound & Melitidin)->HMG-CoA Inhibits HMGR BMF (this compound & Melitidin)->Signaling Pathways Blocks activation

Caption: Anti-cancer stem cell mechanism of a this compound and Melitidin mixture (BMF).

Experimental_Workflow cluster_preparation Sample Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis Isolation of this compound & Melitidin Isolation of this compound & Melitidin Cholesterol-Lowering (HMG-CoA Reductase Assay) Cholesterol-Lowering (HMG-CoA Reductase Assay) Isolation of this compound & Melitidin->Cholesterol-Lowering (HMG-CoA Reductase Assay) Antioxidant (DPPH Assay) Antioxidant (DPPH Assay) Isolation of this compound & Melitidin->Antioxidant (DPPH Assay) Anti-inflammatory (NF-κB Assay) Anti-inflammatory (NF-κB Assay) Isolation of this compound & Melitidin->Anti-inflammatory (NF-κB Assay) Anti-cancer (MTT Assay) Anti-cancer (MTT Assay) Isolation of this compound & Melitidin->Anti-cancer (MTT Assay) Preparation of Bergamot Extract Preparation of Bergamot Extract Preparation of Bergamot Extract->Cholesterol-Lowering (HMG-CoA Reductase Assay) Preparation of Bergamot Extract->Antioxidant (DPPH Assay) Preparation of Bergamot Extract->Anti-inflammatory (NF-κB Assay) Preparation of Bergamot Extract->Anti-cancer (MTT Assay) Calculation of IC50/GI50 values Calculation of IC50/GI50 values Cholesterol-Lowering (HMG-CoA Reductase Assay)->Calculation of IC50/GI50 values Antioxidant (DPPH Assay)->Calculation of IC50/GI50 values Anti-inflammatory (NF-κB Assay)->Calculation of IC50/GI50 values Anti-cancer (MTT Assay)->Calculation of IC50/GI50 values Comparative Analysis Comparative Analysis Calculation of IC50/GI50 values->Comparative Analysis

Caption: General experimental workflow for comparative bioactivity analysis.

References

A Comparative Analysis of Brutieridin and Pharmaceutical Statins in Cholesterol Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Brutieridin, a natural compound found in bergamot, and pharmaceutical statins, the current standard of care for hypercholesterolemia. We will delve into their mechanisms of action, present supporting experimental data, and outline the protocols for key experiments.

Introduction

Statins are a class of drugs that have been the cornerstone of cholesterol management for decades, significantly reducing the risk of cardiovascular disease.[1][2][3] this compound, a flavanone (B1672756) glycoside present in the juice of the bergamot orange (Citrus bergamia), has emerged as a subject of scientific interest for its potential cholesterol-lowering effects.[4][5][6] This comparison aims to provide a clear overview of the current scientific understanding of both compounds.

Mechanism of Action: A Tale of Two Pathways

While both this compound and statins impact cholesterol levels, their underlying mechanisms appear to diverge significantly based on recent research.

Pharmaceutical Statins: Direct Competitive Inhibition

Statins, such as atorvastatin (B1662188) and simvastatin, function by directly and competitively inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][7][8] This enzyme catalyzes the rate-limiting step in the mevalonate (B85504) pathway, which is responsible for the endogenous synthesis of cholesterol in the liver.[1][8] By blocking this enzyme, statins decrease the production of cholesterol, leading to an upregulation of LDL receptors on liver cells and increased clearance of LDL ("bad") cholesterol from the bloodstream.[1]

cluster_Mevalonate_Pathway Mevalonate Pathway (in Liver Cell) HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) Isoprenoids Isoprenoids Mevalonate->Isoprenoids Cholesterol Cholesterol Synthesis Isoprenoids->Cholesterol Statin Statins Statin->HMG_CoA Statin->HMG_CoA cluster_Brutieridin_Action This compound's Dual Mechanism cluster_Liver Liver Cell (HepG2) cluster_Intestine Intestinal Cell (Caco-2) HMGCR_Gene HMGCR Gene Expression HMGCR_Protein HMG-CoA Reductase (Protein) HMGCR_Gene->HMGCR_Protein Cholesterol_Synth Cholesterol Synthesis HMGCR_Protein->Cholesterol_Synth Diet_Chol Dietary Cholesterol NPC1L1 NPC1L1 Transporter Diet_Chol->NPC1L1 Chol_Uptake Cholesterol Uptake NPC1L1->Chol_Uptake This compound This compound This compound->HMGCR_Gene Downregulates Expression This compound->NPC1L1 Reduces Protein Levels cluster_Workflow Experimental Workflow: Cholesterol Uptake Assay Start Culture Caco-2 cells to form monolayer Treat Treat cells with This compound or vehicle Start->Treat Incubate Incubate with NBD-cholesterol Treat->Incubate Wash Wash cells to remove excess NBD-cholesterol Incubate->Wash Measure Quantify intracellular fluorescence Wash->Measure Analyze Compare fluorescence: Treated vs. Control Measure->Analyze Conclusion Inhibition of Cholesterol Uptake Analyze->Conclusion Fluorescence Decreased No_Inhibition No Inhibition Analyze->No_Inhibition No Significant Change

References

A Comparative Guide to AMPK Activators: Brutieridin, AICAR, and Metformin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cellular metabolic regulation, AMP-activated protein kinase (AMPK) stands as a pivotal sensor and regulator of energy homeostasis. Its activation holds therapeutic promise for a range of metabolic disorders. This guide provides a comparative analysis of Brutieridin, a key flavonoid in Bergamot, against the well-established AMPK activators, AICAR and Metformin (B114582). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data to inform further investigation and therapeutic development.

Executive Summary

This guide compares the efficacy and mechanisms of three distinct AMPK activators: this compound (a constituent of Bergamot extract), 5-aminoimidazole-4-carboxamide (B1664886) ribonucleoside (AICAR), and Metformin. While AICAR and Metformin are well-characterized direct and indirect AMPK activators, respectively, the precise mechanism and quantitative potency of this compound are still under investigation. Available data suggests that Bergamot extract, rich in this compound and other flavonoids, activates AMPK. However, direct quantitative comparisons with established activators are limited. This guide summarizes the current understanding, presents available data in a comparative format, and provides detailed experimental protocols for the assessment of AMPK activation.

Comparison of AMPK Activator Performance

FeatureThis compound (in Bergamot Extract)AICARMetformin
Mechanism of Action Likely indirect; may also have direct effects. Bergamot extract has been shown to activate AMPK.[1][2] Other flavonoids in bergamot, such as naringin (B1676962), have been suggested to be positive modulators of AMPK.[3]DirectIndirect
Mode of Action The precise mechanism for this compound is not fully elucidated. Bergamot polyphenols have been shown to activate AMPK.[2] Studies on other Bergamot flavonoids like neohesperidin (B1678168) suggest activation of the AMPK/SIRT1/PGC-1α signaling axis.[4]Cell-permeable precursor of ZMP, an AMP analog that allosterically activates AMPK by binding to the γ subunit.[5]Inhibits Complex I of the mitochondrial respiratory chain, leading to an increased cellular AMP:ATP ratio, which in turn activates AMPK.[5]
Reported Effective Concentration for AMPK Activation Data for purified this compound is not available. Bergamot Polyphenolic Fraction (BPF) has shown effects at various concentrations in studies.Effective concentrations for AMPK phosphorylation can range from 200 µM to 2 mM depending on the cell type and treatment duration.[[“]]Dose- and time-dependent, with significant activation observed from 500 µM to 10 mM in various cell lines.[7]
Fold Change in AMPK Phosphorylation Data for purified this compound is not available. Lutein (B1675518) and oxidized lutein, other natural compounds, showed a 1.3 to 1.5-fold increase in AMPK phosphorylation in HepG2 cells.[8]A 2-fold increase in AMPK phosphorylation has been observed in a murine model of myocardial infarction.[3]In HepG2 cells, metformin (10 mM) significantly increases the phosphorylation of AMPK at Thr172.[7]
Downstream Effects Inhibition of HMG-CoA reductase, contributing to cholesterol-lowering effects.[[“]][9][10]Increased glucose uptake and fatty acid oxidation.[11]Decreased hepatic gluconeogenesis, increased glucose uptake in muscle.[5]

Signaling Pathways

The activation of AMPK triggers a cascade of downstream events aimed at restoring cellular energy balance. The primary mechanisms for the three compounds are depicted below.

This compound and Bergamot Flavonoids AMPK Activation Pathway

While the direct binding target of this compound on the AMPK complex is not yet confirmed, studies on Bergamot extract and its constituent flavonoids, such as naringin and neohesperidin, suggest an activation of AMPK, which in turn modulates lipid metabolism.[4][12]

This compound This compound / Bergamot Flavonoids AMPK AMPK This compound->AMPK Activates HMGCR HMG-CoA Reductase Inhibition This compound->HMGCR Lipid_Metabolism Modulation of Lipid Metabolism AMPK->Lipid_Metabolism

Caption: Proposed AMPK activation by this compound.

AICAR Direct AMPK Activation Pathway

AICAR is a cell-permeable compound that is converted intracellularly to ZMP, an AMP analog. ZMP directly binds to the γ-subunit of the AMPK complex, causing a conformational change that promotes its phosphorylation and activation.[5]

AICAR_ext AICAR (extracellular) AICAR_int AICAR (intracellular) AICAR_ext->AICAR_int Cellular uptake ZMP ZMP (AMP analog) AICAR_int->ZMP Phosphorylation AMPK_gamma AMPK γ-subunit ZMP->AMPK_gamma Binds to AMPK_active Activated AMPK AMPK_gamma->AMPK_active Allosteric activation & p-Thr172 stabilization

Caption: Direct AMPK activation by AICAR.

Metformin Indirect AMPK Activation Pathway

Metformin acts indirectly by inhibiting Complex I of the mitochondrial electron transport chain. This leads to a decrease in ATP production and a subsequent increase in the cellular AMP:ATP ratio. The elevated AMP levels then activate AMPK.[5]

Metformin Metformin Mito_Complex_I Mitochondrial Complex I Metformin->Mito_Complex_I Inhibits ATP_prod ATP Production Mito_Complex_I->ATP_prod Decreases AMP_ATP_ratio ↑ AMP:ATP Ratio ATP_prod->AMP_ATP_ratio AMPK AMPK AMP_ATP_ratio->AMPK Activates AMPK_active Activated AMPK AMPK->AMPK_active

Caption: Indirect AMPK activation by Metformin.

Experimental Protocols

To facilitate comparative studies, detailed protocols for assessing AMPK activation are provided below. These protocols are based on standard methodologies reported in the literature.

Western Blotting for AMPK Phosphorylation

This protocol details the detection of phosphorylated AMPK (p-AMPK) at Threonine-172, a key indicator of its activation, relative to total AMPK protein levels.

1. Cell Culture and Treatment:

  • Seed HepG2 cells (or other relevant cell lines) in 6-well plates and grow to 70-80% confluency.

  • Prepare stock solutions of this compound (or Bergamot extract), AICAR, and Metformin in a suitable solvent (e.g., DMSO or sterile water).

  • Treat cells with varying concentrations of the compounds for a predetermined time course (e.g., 1, 6, 24 hours). Include a vehicle-only control.

2. Cell Lysis:

  • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Collect the supernatant containing the total protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the p-AMPK signal to the total AMPK signal for each sample.

  • Express the results as fold change relative to the vehicle-treated control.

A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Antibody Incubation E->F G Detection F->G H Data Analysis G->H

Caption: Western Blotting Workflow.

In Vitro Kinase Assay for AMPK Activity

This assay directly measures the enzymatic activity of AMPK by quantifying the phosphorylation of a specific substrate.

1. Reagents and Materials:

  • Recombinant active AMPK enzyme.

  • Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT).

  • AMPK substrate peptide (e.g., SAMS peptide).

  • ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, unlabeled ATP).

  • Test compounds (this compound, AICAR, Metformin) at various concentrations.

  • For non-radioactive assays, an ADP detection kit (e.g., ADP-Glo™).

2. Assay Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, recombinant AMPK enzyme, and the substrate peptide.

  • Add the test compounds at a range of concentrations to the reaction mixture. Include a no-compound control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).

  • Terminate the reaction (e.g., by adding a stop solution or by heat inactivation).

3. Detection:

  • Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Non-Radioactive Assay (ADP-Glo™): Add the ADP-Glo™ reagent to deplete unused ATP, then add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal, which is measured with a luminometer.

4. Data Analysis:

  • Calculate the AMPK activity for each compound concentration.

  • Plot the activity against the compound concentration to generate a dose-response curve and determine the EC50 value (the concentration at which 50% of the maximal activation is observed).

A Prepare Reaction Mix (AMPK, Substrate, Buffer) B Add Test Compounds A->B C Initiate Reaction (Add ATP) B->C D Incubate C->D E Terminate Reaction D->E F Detect Product (Phosphorylated Substrate or ADP) E->F G Data Analysis (Dose-Response Curve, EC50) F->G

References

The Reproducibility of Brutieridin's Cholesterol-Lowering Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brutieridin, a flavonoid found in Bergamot orange (Citrus bergamia), has garnered significant attention for its potential cholesterol-lowering properties. This guide provides a comprehensive comparison of the experimental data supporting the reproducibility of these effects, details the underlying molecular mechanisms, and contrasts its activity with established cholesterol-lowering agents. The information is intended to serve as a resource for researchers and professionals in the field of drug development.

Data Presentation: Comparative Efficacy of Bergamot Fruit Extract (BFE)

While studies on isolated this compound are limited, numerous clinical trials have investigated the effects of Bergamot Fruit Extract (BFE), which is rich in this compound and other flavonoids like Melitidin and Neohesperidin. The results of these studies demonstrate a generally consistent and reproducible cholesterol-lowering effect.

Study (Lead Author, Year)DosageDurationTotal Cholesterol (TC) ReductionLDL-C ReductionHDL-C Increase
Mollace, 2011500 mg/day BPF90 days20%23%25.9%
1000 mg/day BPF90 days30.9%38.6%39%
Toth, 2016150 mg/day Bergamot Flavonoids180 daysFrom 255 to 224 mg/dLFrom 159 to 132 mg/dLFrom 50 to 54 mg/dL
Gliozzi, 2013650 mg/day BPF (twice daily)30 daysFrom 262 to 196 mg/dLFrom 175 to 116 mg/dLN/A
500 mg/day BPF Phyto (twice daily)30 daysFrom 261 to 198 mg/dLFrom 174 to 113 mg/dLN/A
Cai, 2017 (Nutraceutical Blend)500 mg BFE + 220 mg phytochemicals84 days7.3%10%Not Significant

Experimental Protocols

The following are generalized protocols based on methodologies reported in the cited literature for key in vitro experiments.

In Vitro Cholesterol Synthesis Assay in HepG2 Cells
  • Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics until they reach near-confluency.

  • Pre-incubation: Cells are pre-incubated in a serum-free medium for 24 hours to upregulate cholesterol synthesis.

  • Treatment: The cells are then treated with varying concentrations of Bergamot Fruit Extract, its isolated constituents (e.g., this compound, Neohesperidin), or a vehicle control for a specified period (e.g., 24 hours).

  • Cholesterol Quantification: After treatment, total and free cholesterol levels in the cell lysates are measured using a commercial cholesterol assay kit. The results are typically normalized to the total protein content of the cell lysate.

In Vitro Cholesterol Uptake Assay in Caco-2 Cells
  • Cell Culture and Differentiation: Human colorectal adenocarcinoma (Caco-2) cells are seeded on permeable supports (e.g., Transwell inserts) and cultured for approximately 21 days to allow for spontaneous differentiation into a polarized monolayer resembling intestinal enterocytes.

  • Treatment: The differentiated Caco-2 cell monolayers are treated with this compound or a vehicle control for 24 hours.

  • Micellar Cholesterol Incubation: A micellar solution containing radiolabeled or fluorescently tagged cholesterol is added to the apical side of the monolayer, and the cells are incubated for a defined period (e.g., 2 hours).

  • Quantification of Cholesterol Uptake: After incubation, the cells are washed to remove any unbound cholesterol. The amount of cholesterol taken up by the cells is quantified by measuring the radioactivity or fluorescence in the cell lysate.

Molecular Mechanisms of Action

The cholesterol-lowering effects of this compound and other components of BFE are attributed to a dual mechanism of action, which distinguishes them from traditional statins.

Inhibition of Cholesterol Synthesis via AMPK-Mediated HMG-CoA Reductase Downregulation

Contrary to initial hypotheses of direct, statin-like competitive inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGCR), in vitro studies have shown that BFE and its constituents, such as neohesperidin, do not directly inhibit HMGCR activity.[1] Instead, they downregulate the expression of the HMGCR enzyme.[1] This is achieved through the activation of AMP-activated protein kinase (AMPK).[1][2] Activated AMPK is a key cellular energy sensor that, among its many functions, phosphorylates and inhibits HMGCR, and also downregulates the transcription of the HMGCR gene.

G This compound This compound / Neohesperidin (from BFE) AMPK AMPK Activation (Phosphorylation) This compound->AMPK HMGCR_exp HMGCR Gene Expression (Downregulation) AMPK->HMGCR_exp HMGCR_prot HMGCR Protein Levels (Decrease) HMGCR_exp->HMGCR_prot Chol_syn Cholesterol Synthesis (Inhibition) HMGCR_prot->Chol_syn

BFE-mediated inhibition of cholesterol synthesis.
Inhibition of Intestinal Cholesterol Absorption

In vitro studies using Caco-2 cells, a model for the intestinal epithelium, have demonstrated that this compound significantly reduces cholesterol uptake.[1] This effect is mediated by a decrease in the expression of the Niemann-Pick C1-Like 1 (NPC1L1) protein.[1] NPC1L1 is a critical transporter for cholesterol absorption in the small intestine. By reducing the levels of this transporter, this compound effectively limits the amount of dietary and biliary cholesterol that enters the bloodstream.

G This compound This compound NPC1L1_exp NPC1L1 Expression (Downregulation) This compound->NPC1L1_exp Chol_abs Cholesterol Absorption (Inhibition) NPC1L1_exp->Chol_abs

This compound's inhibition of cholesterol absorption.

Comparison with Other Cholesterol-Lowering Agents

Statins

Statins, the cornerstone of cholesterol-lowering therapy, are competitive inhibitors of HMG-CoA reductase.[3][4] They directly block the active site of this enzyme, preventing the conversion of HMG-CoA to mevalonate, a key precursor in the cholesterol biosynthesis pathway.[3] This leads to a reduction in intracellular cholesterol, which in turn upregulates the expression of LDL receptors on the surface of liver cells, enhancing the clearance of LDL cholesterol from the circulation.

G Statins Statins HMGCR HMG-CoA Reductase (Direct Inhibition) Statins->HMGCR Chol_syn Cholesterol Synthesis (Inhibition) HMGCR->Chol_syn LDLR LDL Receptor Upregulation Chol_syn->LDLR LDL_clear LDL-C Clearance (Increase) LDLR->LDL_clear

Mechanism of action of statins.
Ezetimibe (B1671841)

Ezetimibe is a cholesterol absorption inhibitor that specifically targets the NPC1L1 transporter in the small intestine.[5] By binding to NPC1L1, ezetimibe prevents the internalization of the NPC1L1-cholesterol complex, thereby blocking the absorption of dietary and biliary cholesterol.[5][6][7]

G Ezetimibe Ezetimibe NPC1L1 NPC1L1 Transporter (Inhibition) Ezetimibe->NPC1L1 Chol_abs Cholesterol Absorption (Inhibition) NPC1L1->Chol_abs

Mechanism of action of ezetimibe.

Summary and Future Directions

The cholesterol-lowering effects of Bergamot Fruit Extract, containing this compound, appear to be reproducible across multiple clinical trials. The underlying mechanism is multifaceted, involving both the downregulation of cholesterol synthesis via AMPK activation and the inhibition of cholesterol absorption through reduced NPC1L1 expression. This dual mechanism distinguishes it from statins and ezetimibe, which target single pathways.

While the evidence for BFE is compelling, further research on isolated this compound is warranted to definitively establish its individual contribution and reproducibility. Elucidating the precise signaling cascades initiated by this compound to activate AMPK and downregulate NPC1L1 will be crucial for the development of targeted therapeutic strategies. The favorable safety profile observed in clinical trials of BFE suggests that this compound and related compounds hold promise as either standalone or adjunctive therapies for the management of hypercholesterolemia.

References

Comparative Efficacy of Brutieridin from Different Bergamot Cultivars: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the efficacy of Brutieridin derived from three distinct bergamot cultivars: 'Fantastico', 'Castagnaro', and 'Femminello'. This guide is intended for researchers, scientists, and professionals in drug development, offering objective data and detailed experimental methodologies to support further investigation into the therapeutic potential of this natural compound.

Introduction

This compound is a flavanone (B1672756) glycoside predominantly found in bergamot (Citrus bergamia), a citrus fruit cultivated primarily in the Calabria region of Italy.[1] Alongside its structural analog melitidin, this compound has garnered significant scientific interest for its potential cholesterol-lowering properties.[1][2] The primary mechanisms of action are believed to involve the downregulation of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway, and the inhibition of intestinal cholesterol absorption.[3][4] This guide presents a comparative analysis of this compound content in different bergamot cultivars and outlines the experimental protocols to assess its efficacy.

Data Presentation: this compound and Melitidin Content in Bergamot Cultivars

The concentration of this compound and its related compound, Melitidin, varies significantly between different bergamot cultivars and is also influenced by the harvest time. The following tables summarize the quantitative data from a study by Giuffrè (2019), which analyzed the flavonoid content in the juice and cloudy juice of 'Fantastico', 'Castagnaro', and 'Femminello' cultivars from October to March.[5][6][7]

Table 1: this compound Content in Bergamot Juice (mg/kg) [5][6][7]

CultivarOctoberDecemberJanuaryFebruaryMarch
Fantastico 24.3138.3341.5244.1740.12
Castagnaro 20.1535.4839.8742.6138.55
Femminello 22.7837.1240.9943.8939.54

Table 2: Melitidin Content in Bergamot Juice (mg/kg) [5][6][7]

CultivarOctoberDecemberJanuaryFebruaryMarch
Fantastico 18.9729.8132.3034.3731.21
Castagnaro 15.7127.6230.9933.1529.98
Femminello 17.7428.8831.8634.1430.75

Table 3: this compound Content in Bergamot Cloudy Juice (mg/kg) [5][6][7]

CultivarOctoberDecemberJanuaryFebruaryMarch
Fantastico 158.32249.65270.43287.68261.34
Castagnaro 131.24230.45259.78277.54251.12
Femminello 148.37241.78266.98285.85257.56

Table 4: Melitidin Content in Bergamot Cloudy Juice (mg/kg) [5][6][7]

CultivarOctoberDecemberJanuaryFebruaryMarch
Fantastico 123.01194.04209.98223.51202.94
Castagnaro 102.01179.16201.81215.68195.12
Femminello 115.34187.91207.41222.10200.15

Data presented in the tables are adapted from the findings of Giuffrè (2019).[5][6][7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for evaluating its efficacy.

cluster_liver Hepatocyte (Liver Cell) This compound This compound AMPK AMPK This compound->AMPK Activates HMG-CoA Reductase Expression HMG-CoA Reductase Expression AMPK->HMG-CoA Reductase Expression Downregulates Cholesterol Synthesis Cholesterol Synthesis HMG-CoA Reductase Expression->Cholesterol Synthesis Leads to reduced

Caption: Proposed mechanism of this compound in hepatocytes.

cluster_intestine Enterocyte (Intestinal Cell) This compound This compound NPC1L1 Transporter Expression NPC1L1 Transporter Expression This compound->NPC1L1 Transporter Expression Inhibits Cholesterol Uptake Cholesterol Uptake NPC1L1 Transporter Expression->Cholesterol Uptake Leads to reduced

Caption: Proposed mechanism of this compound in enterocytes.

Bergamot Cultivars Bergamot Cultivars Extraction Extraction Bergamot Cultivars->Extraction ('Fantastico', 'Castagnaro', 'Femminello') Quantification Quantification Extraction->Quantification This compound-rich extracts In Vitro Assays In Vitro Assays Quantification->In Vitro Assays (HPLC) Data Analysis Data Analysis In Vitro Assays->Data Analysis (HepG2, Caco-2 cells) Efficacy Comparison Efficacy Comparison Data Analysis->Efficacy Comparison

Caption: General experimental workflow for comparing this compound efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy of this compound from different bergamot cultivars.

1. Extraction of this compound-Rich Fractions from Bergamot Cultivars

  • Objective: To obtain extracts enriched with this compound and other flavonoids from the three bergamot cultivars.

  • Procedure:

    • Obtain fresh fruits from 'Fantastico', 'Castagnaro', and 'Femminello' bergamot cultivars, harvested at the same time point.

    • Separate the juice and the "cloudy juice" (the aqueous extract from fruit processing).[5][6][7]

    • Lyophilize the juice and cloudy juice to obtain a powdered form.

    • Perform solvent extraction using a suitable solvent system (e.g., ethanol-water mixtures) to concentrate the polyphenolic fraction.[8]

    • Further purify the extract using chromatographic techniques such as column chromatography or semi-preparative HPLC to isolate fractions rich in this compound.[8]

2. Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

  • Objective: To accurately measure the concentration of this compound in the extracts from different cultivars.

  • Procedure:

    • Prepare standard solutions of purified this compound of known concentrations.

    • Dissolve a known amount of each bergamot extract in a suitable solvent (e.g., methanol).

    • Analyze the samples using a reverse-phase HPLC system with a C18 column.[9]

    • Employ a gradient elution with a mobile phase consisting of two solvents (e.g., A: water with 0.1% formic acid, B: acetonitrile (B52724) with 0.1% formic acid).[9]

    • Detect this compound using a UV detector at an appropriate wavelength (e.g., 280 nm).

    • Quantify the this compound content in the extracts by comparing the peak areas with the calibration curve generated from the standard solutions.

3. In Vitro Assessment of HMG-CoA Reductase Expression in HepG2 Cells

  • Objective: To determine the effect of this compound-rich extracts on the protein expression of HMG-CoA reductase in a liver cell model.

  • Procedure:

    • Culture human hepatoma (HepG2) cells in a suitable medium until they reach optimal confluency.

    • Treat the cells with varying concentrations of the this compound-rich extracts from each cultivar for a specified duration (e.g., 24 hours).

    • Lyse the cells to extract total proteins.

    • Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for HMG-CoA reductase and a suitable secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensity and normalize it to a loading control (e.g., β-actin or GAPDH) to determine the relative expression of HMG-CoA reductase.[4]

4. In Vitro Cholesterol Uptake Assay in Caco-2 Cells

  • Objective: To evaluate the inhibitory effect of this compound-rich extracts on cholesterol uptake in an intestinal cell model.

  • Procedure:

    • Culture human colon adenocarcinoma (Caco-2) cells on permeable supports (e.g., Transwell inserts) until they form a differentiated monolayer, mimicking the intestinal barrier.[10][11][12]

    • Treat the apical side of the Caco-2 cell monolayer with different concentrations of the this compound-rich extracts from each cultivar.

    • Prepare micelles containing radioactively labeled cholesterol (e.g., [³H]-cholesterol).[1]

    • Add the labeled cholesterol micelles to the apical side of the cells and incubate for a defined period (e.g., 2 hours).[1]

    • After incubation, wash the cells to remove any unbound micelles.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter to determine the amount of cholesterol uptake.[1]

    • Compare the cholesterol uptake in treated cells to that in untreated control cells to calculate the percentage of inhibition.

Conclusion

The provided data indicates that the 'Fantastico' cultivar, particularly its cloudy juice, generally contains the highest concentrations of this compound and Melitidin. However, the ultimate efficacy of these compounds is not solely dependent on their concentration but also on their bioactivity. The outlined experimental protocols provide a robust framework for researchers to conduct comparative studies on the efficacy of this compound from different bergamot cultivars. Such research will be pivotal in elucidating the full therapeutic potential of this promising natural compound for managing hypercholesterolemia and related cardiovascular conditions.

References

Head-to-Head Comparison: Brutieridin and Naringin in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Brutieridin and Naringin (B1676962), two flavonoid compounds with significant therapeutic potential. The following sections detail their mechanisms of action, present quantitative experimental data for key biological activities, and outline the methodologies used in these assessments.

Introduction to the Compounds

This compound is a flavanone (B1672756) glycoside predominantly found in the bergamot orange (Citrus bergamia).[1][2] It is structurally unique and, along with melitidin, is a key component of the Bergamot Polyphenolic Fraction (BPF), which has been the subject of numerous clinical studies for its lipid-lowering effects.[1][3]

Naringin is one of the most abundant flavonoids in citrus fruits, responsible for the characteristic bitter taste of grapefruit.[4][5] It has been extensively studied for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.[4][5][6]

Comparative Data on Biological Activities

The following tables summarize the available quantitative data for the lipid-lowering, antioxidant, and anti-inflammatory activities of this compound (represented by data from Bergamot Polyphenolic Fraction) and Naringin.

Lipid-Lowering Effects
ParameterThis compound (from Bergamot Polyphenolic Fraction - BPF)NaringinReference Compound/Vehicle
HMG-CoA Reductase Regulation In vitro: 30-40% reduction in intracellular cholesterol synthesis in HepG2 cells. Inconsistent reports on direct inhibition vs. downregulation of HMGCR expression.[1][7][8]In silico: Binding energy of -10.75 kcal/mol to HMG-CoA reductase.[9] In vivo (rats): Lowered HMG-CoA reductase activity.[10]Statins (e.g., Atorvastatin)
LDL Cholesterol Reduction (Clinical Data) 500 mg/day BPF: 24.1% reduction.[1] 1000 mg/day BPF: 40.8% reduction.[1] 150 mg/day Bergavit®: 11.5% reduction.[2]400 mg/day: Decrease in LDL-C reported in one study.[11] 862 µM/day (pure): No significant effect in another study.[11]Placebo
Total Cholesterol Reduction (Clinical Data) 500 mg/day BPF: 21.8% reduction.[1] 1000 mg/day BPF: 31.3% reduction.[1] 150 mg/day Bergavit®: 8.8% reduction.[2]400 mg/day: Decrease in total cholesterol reported.[11]Placebo
Triglyceride Reduction (Clinical Data) 500 mg/day BPF: 30.5% reduction.[1]Data from clinical trials on pure naringin is less consistent.Placebo
Antioxidant Activity
AssayThis compoundNaringinReference Compound
DPPH Radical Scavenging (IC50) Data for pure this compound is not readily available.1.60 ± 0.01 mg/mL (from grapefruit peel extract).[12]Ascorbic Acid: 20.54 ± 2.24 µg/mL.[6]
Other Antioxidant Data Bergamot flavonoids enhance antioxidant defenses by scavenging reactive oxygen species (ROS).[1]Naringenin (aglycone) IC50 for DPPH: 264.44 µM.[4]-
Anti-inflammatory Activity
Assay/ModelThis compoundNaringin
NF-κB Inhibition Bergamot flavonoids attenuate the activation of NF-κB.[1] Specific quantitative data for this compound is limited.In vitro (10 and 100 µM): Decreased p-p65/p65 and p-IκBα/IκBα ratios, indicating NF-κB pathway inhibition.[13]
Inhibition of Pro-inflammatory Cytokines Data for pure this compound is not readily available.In vitro (50 µM): Significantly inhibited high glucose-induced inflammatory cytokine production.[14]

Signaling Pathways and Mechanisms of Action

This compound: Cholesterol Metabolism and Absorption

This compound is primarily recognized for its impact on cholesterol homeostasis. The proposed mechanisms involve both the synthesis and absorption of cholesterol. While initially thought to be a direct inhibitor of HMG-CoA reductase, recent evidence suggests a more complex mechanism involving the downregulation of HMGCR expression and the inhibition of the cholesterol transporter NPC1L1 in the intestine.

Brutieridin_Pathway cluster_liver Hepatocyte (Liver Cell) cluster_intestine Enterocyte (Intestinal Cell) Brutieridin_L This compound AMPK AMPK Brutieridin_L->AMPK Activates HMGCR_exp HMG-CoA Reductase (Gene Expression) AMPK->HMGCR_exp Downregulates HMGCR HMG-CoA Reductase (Enzyme) HMGCR_exp->HMGCR Cholesterol_Syn Cholesterol Synthesis HMGCR->Cholesterol_Syn Inhibits Brutieridin_I This compound NPC1L1 NPC1L1 Transporter Brutieridin_I->NPC1L1 Inhibits Cholesterol_Abs Cholesterol Absorption NPC1L1->Cholesterol_Abs

Caption: this compound's dual mechanism in lowering cholesterol.

Naringin: Anti-inflammatory Action via NF-κB Pathway

Naringin exerts its anti-inflammatory effects by modulating key signaling pathways, most notably the NF-κB pathway. By inhibiting the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit, Naringin effectively suppresses the transcription of pro-inflammatory genes.

Naringin_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits IkBa_P p-IκBα NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Proteasome Proteasomal Degradation IkBa_P->Proteasome Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) NFkB_active->Pro_inflammatory_Genes Activates Naringin Naringin Naringin->IKK Inhibits DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_DPPH Prepare 0.1 mM DPPH solution in methanol Mix Mix 100 µL of sample/control with 100 µL of DPPH solution in a 96-well plate Prep_DPPH->Mix Prep_Sample Prepare serial dilutions of This compound/Naringin and positive control (e.g., Ascorbic Acid) Prep_Sample->Mix Incubate Incubate in the dark at room temperature for 30 minutes Mix->Incubate Measure_Abs Measure absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % Scavenging Activity: [(A_control - A_sample) / A_control] * 100 Measure_Abs->Calculate Determine_IC50 Determine IC50 value from a dose-response curve Calculate->Determine_IC50

References

Brutieridin and Bergamot Polyphenolic Fraction (BPF) as a Selective HMG-CoA Reductase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Brutieridin, a key flavonoid found in Bergamot (Citrus bergamia), and the broader Bergamot Polyphenolic Fraction (BPF) as potential inhibitors of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase. Due to a lack of extensive in-vitro studies on isolated this compound, this guide leverages data from studies on BPF, of which this compound is a major component, and compares its effects to those of conventional statins.

**Executive Summary

This compound, a flavanone (B1672756) glycoside unique to Bergamot, has been identified as a potential natural inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis and the target of statin drugs.[1][2] While in-silico studies suggest a strong binding affinity of this compound to HMG-CoA reductase, potentially greater than some statins, in-vitro and clinical data are primarily available for Bergamot Polyphenolic Fraction (BPF), a standardized extract containing this compound, Melitidin, and other flavonoids.[3][4] Clinical trials on BPF have demonstrated significant reductions in total cholesterol, LDL-C, and triglycerides, suggesting a potential role as a natural alternative or adjunct to statin therapy.[5][6] However, it is important to note that the effects observed with BPF are the result of a synergistic action of its various components, and cannot be attributed solely to this compound.

Comparative Data

This table summarizes the theoretical binding affinities of this compound and other Bergamot flavonoids compared to the statin, Atorvastatin. It is crucial to understand that these are computational predictions and have not been fully validated by in-vitro or in-vivo studies.

CompoundTypePredicted Binding Affinity (kcal/mol)
Eriocitrin Bergamot Flavonoid-10.0
Narirutin Bergamot Flavonoid-9.8
Scolymoside Bergamot Flavonoid-9.7
Neodiosmin Bergamot Flavonoid-9.6
This compound Bergamot Flavonoid-9.5
Neohesperidin Bergamot Flavonoid-9.4
Rhoifolin Bergamot Flavonoid-9.3
Naringin Bergamot Flavonoid-9.3
Atorvastatin Statin (Control)-9.2

Data sourced from an in-silico molecular docking study.[3] Higher negative values suggest stronger theoretical binding affinity.

This table presents a summary of clinical trial data for BPF, showcasing its effects on lipid profiles in patients with hypercholesterolemia. For comparison, typical efficacy ranges for standard-dose statin therapy are also provided.

ParameterBergamot Polyphenolic Fraction (BPF)Standard-Dose Statins (e.g., Atorvastatin, Simvastatin)
Dosage 500-1500 mg/day10-80 mg/day
Total Cholesterol Reduction 20-31%30-50% or more
LDL-C Reduction 23-41%30-50% or more
HDL-C Increase 26-40%5-15%
Triglyceride Reduction ~30%10-30%

BPF data is a composite from multiple clinical trials.[7][8] Statin efficacy data is based on established clinical outcomes.[9][10] It's important to note the variability in study designs, patient populations, and BPF compositions.

Mechanism of Action: A Comparative Overview

While both statins and the active compounds in BPF, including this compound, target HMG-CoA reductase, their precise mechanisms may differ.

  • Statins act as direct competitive inhibitors of HMG-CoA reductase, binding to the active site of the enzyme and preventing the conversion of HMG-CoA to mevalonate.[3] This leads to a reduction in intracellular cholesterol synthesis and an upregulation of LDL receptors on hepatocytes, resulting in increased clearance of LDL-C from the circulation.[10]

  • This compound and BPF are also believed to inhibit HMG-CoA reductase.[1] Some evidence suggests a statin-like direct inhibition.[4][11][[“]] However, other studies propose an alternative mechanism involving the downregulation of HMG-CoA reductase expression, rather than direct competitive inhibition. This could potentially lead to a different side-effect profile compared to statins. Additionally, compounds within BPF, such as this compound, may also contribute to lowering cholesterol by inhibiting its absorption in the gut.

Experimental Protocols

This protocol provides a general methodology for assessing the inhibitory activity of a test compound, such as isolated this compound or BPF, against HMG-CoA reductase. This type of assay is commonly available in commercial kits.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on HMG-CoA reductase activity.

Principle: The activity of HMG-CoA reductase is determined by spectrophotometrically measuring the rate of NADPH oxidation to NADP+ at 340 nm. A decrease in the rate of NADPH oxidation in the presence of the test compound indicates inhibition of the enzyme.

Materials:

  • Purified HMG-CoA reductase enzyme

  • HMG-CoA substrate

  • NADPH

  • Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing dithiothreitol)

  • Test compound (e.g., this compound, BPF) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Pravastatin)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Assay Buffer

    • Test compound at various concentrations (or solvent for control)

    • NADPH solution

    • HMG-CoA reductase enzyme

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the test compound to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the HMG-CoA substrate to each well.

  • Kinetic Measurement: Immediately place the microplate in the spectrophotometer pre-set to 37°C and measure the decrease in absorbance at 340 nm every minute for a defined period (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (slope of the linear portion of the absorbance vs. time curve) for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizations

HMG_CoA_Reductase_Pathway cluster_cholesterol_synthesis Cholesterol Biosynthesis Pathway cluster_inhibition Inhibition Mechanism Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase ... ... Mevalonate->... Cholesterol Cholesterol ...->Cholesterol Statins Statins HMG_CoA_Reductase_Enzyme HMG-CoA Reductase Statins->HMG_CoA_Reductase_Enzyme Competitive Inhibition Brutieridin_BPF This compound / BPF Brutieridin_BPF->HMG_CoA_Reductase_Enzyme Inhibition experimental_workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, NADPH, Buffers) Plate_Setup Set up 96-well plate with reagents and test compound Reagents->Plate_Setup Test_Compound Prepare Test Compound dilutions (this compound / BPF) Test_Compound->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Reaction_Start Initiate reaction with HMG-CoA substrate Pre_incubation->Reaction_Start Kinetic_Read Measure Absorbance at 340 nm (Kinetic Mode) Reaction_Start->Kinetic_Read Calculate_Rates Calculate reaction rates Kinetic_Read->Calculate_Rates Percent_Inhibition Determine % Inhibition Calculate_Rates->Percent_Inhibition IC50 Calculate IC50 value Percent_Inhibition->IC50

References

Safety Operating Guide

Proper Disposal Procedures for Brutieridin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Brutieridin, a flavanone (B1672756) glycoside found in bergamot orange juice with statin-like properties.[1][2] Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. These protocols are designed for researchers, scientists, and drug development professionals handling this compound in a laboratory setting.

Core Safety & Handling Principles

While this compound is a naturally occurring compound and not classified as acutely toxic, it must be handled with the standard care afforded to all laboratory chemicals.[2] Unnecessary exposure should be avoided, and waste must be managed responsibly to prevent environmental release.[3] Never dispose of chemical wastes by evaporation, in the regular trash, or down the sewer unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4][5]

Key principles for handling this compound waste:

  • Segregation: Never mix incompatible wastes.[4] this compound waste should be kept separate from reactive, corrosive, or highly toxic waste streams.

  • Labeling: All waste containers must be clearly and accurately labeled with their contents.[4][6]

  • Containment: Use sturdy, chemically resistant containers with secure lids. Keep containers closed except when adding waste.[4][7]

  • Consultation: When in doubt, always consult your institution's EHS office or refer to the specific Safety Data Sheet (SDS) for the material.[8]

This compound Properties Relevant to Disposal

Understanding the physicochemical properties of this compound is essential for its safe disposal. The following table summarizes key data.

PropertyValue / ObservationImplication for Disposal
Chemical Class Flavanone Glycoside[2]Generally stable under normal conditions; not considered highly reactive.[9] Avoid mixing with strong oxidizing agents.[9]
Physical State Solid (Typically a powder in isolated form)[9]Spills should be managed to prevent dust generation.[10] Solid waste must be segregated from liquid waste.
Molar Mass 754.691 g·mol−1[2]Not directly relevant to disposal method, but required for accurate labeling and waste manifests.
Hazard Profile Not classified as acutely hazardous. Exhibits biological (statin-like) activity.[1][2]Treat as a biologically active compound. Waste should be incinerated by a professional disposal service to ensure complete destruction.[11]
Solubility Extracted using hot water or hydroalcoholic solutions.[1]Low solubility in cold water suggests drain disposal is inappropriate, as it can lead to accumulation in plumbing.[10] Collect all solutions as chemical waste.

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for disposing of this compound waste generated during research activities.

Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling any chemical waste, ensure you are wearing:

  • Safety glasses or goggles

  • Laboratory coat

  • Chemical-resistant gloves (e.g., nitrile)

Step 2: Segregate Waste at the Point of Generation Proper segregation is crucial for safe and compliant disposal. Use separate, clearly labeled containers for each waste stream as detailed in the table below.

Waste StreamContainer TypeDisposal Procedure
Solid this compound Waste Lined, sealed pail or wide-mouth plastic container.Collect unused or expired pure this compound, and contaminated items like weigh paper, paper towels, and gloves. Label as "Solid this compound Waste" and list contaminants.
Liquid this compound Waste Sealable, chemically compatible bottle or carboy.Collect all aqueous or solvent solutions containing this compound. Do not pour down the drain.[10][12] Label with full chemical names and estimated concentrations (e.g., "this compound in 50% Ethanol").[4]
Contaminated Sharps Designated puncture-resistant sharps container.[5]Dispose of any needles, scalpels, glass pipettes, or vials contaminated with this compound in this container. Do not place sharps in regular solid waste containers.[5]
Empty Stock Containers Original product bottle.For containers of non-highly toxic chemicals, thoroughly empty the contents. The first rinse with a suitable solvent should be collected as hazardous liquid waste.[4] Subsequent rinses may follow institutional guidelines.

Step 3: Manage Spills In the event of a small spill of solid this compound:

  • Ensure proper PPE is worn.

  • Avoid generating dust.[10] Moisten the powder slightly with water if necessary.

  • Gently sweep the material into a designated waste container.

  • Wipe the area with a damp cloth or paper towel.

  • Dispose of all cleanup materials (including gloves) as solid this compound waste.[4]

Step 4: Storage and Final Disposal

  • Store all sealed and labeled waste containers in a designated, secondary containment area within the laboratory.

  • Do not accumulate more than 10 gallons of hazardous waste in your lab.[4]

  • Schedule a pickup with your institution's EHS or hazardous waste management office.[11] They will transport the waste for final disposal, typically via incineration, in accordance with all local and federal regulations.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.

Brutieridin_Disposal_Workflow start This compound Waste Generated is_sharp Contaminated Sharps? start->is_sharp is_liquid Liquid Waste? is_sharp->is_liquid  No sharps_container Place in Puncture-Resistant Sharps Container is_sharp->sharps_container  Yes liquid_container Collect in Labeled Liquid Waste Container is_liquid->liquid_container  Yes solid_container Collect in Labeled Solid Waste Container is_liquid->solid_container  No (Solid Waste) ehs_pickup Store for EHS Pickup (Incineration) sharps_container->ehs_pickup liquid_container->ehs_pickup solid_container->ehs_pickup

Caption: Workflow for Segregating this compound Laboratory Waste.

References

Essential Safety and Operational Guidance for Handling Brutieridin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No official Safety Data Sheet (SDS) for pure Brutieridin is currently available in the public domain. The following guidance is based on the known properties of this compound as a flavanone (B1672756) glycoside found in bergamot orange juice and general safety protocols for handling natural product compounds of unknown toxicity in a laboratory setting.[1][2] Researchers should always conduct a thorough risk assessment before beginning any experiment.

This compound is a flavanone glycoside discovered in bergamot orange juice, which has been noted for its statin-like properties in preclinical research.[1][2] While it is a naturally occurring compound, appropriate safety measures are essential during handling in a concentrated or purified form within a laboratory environment.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₃₄H₄₂O₁₉
Molar Mass 754.691 g·mol⁻¹
Appearance Likely an off-white to yellowish powder (in solid form)
Solubility Soluble in solvents like methanol, as indicated by its extraction and isolation procedures.[2]
Stability Sensitive to heat; significant degradation can occur at temperatures exceeding 80°C.[2] Can undergo hydrolysis under acidic or basic conditions.[2]

Operational Plan and Safety Procedures

This section provides a step-by-step guide for the safe handling and disposal of this compound in a research setting.

1. Personal Protective Equipment (PPE)

Due to the lack of specific toxicity data, a cautious approach to PPE is recommended. The following PPE should be worn at all times when handling this compound, especially in its pure, solid form.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile gloves).[3]

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.[4][5][6]

  • Body Protection: A standard laboratory coat is required. For procedures that may generate dust, disposable coveralls are recommended.[6]

  • Respiratory Protection: If there is a risk of aerosol or dust formation (e.g., when weighing or transferring powder), work in a fume hood or use an appropriate respirator (e.g., N95).[6]

2. Handling Procedures

  • Receiving and Storage: Upon receipt, inspect the container for any damage. Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat to prevent degradation.[2]

  • Weighing and Transferring:

    • Conduct all manipulations of solid this compound that may generate dust within a chemical fume hood or a ventilated balance enclosure.

    • Use appropriate tools (e.g., spatulas) for transferring the powder.

    • Close the container tightly after use to prevent contamination and absorption of moisture.

  • Dissolving:

    • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

    • If the solvent is volatile or flammable, ensure all work is performed in a fume hood and away from ignition sources.

3. Disposal Plan

  • Waste Generation: All disposable materials that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, should be considered chemical waste.

  • Waste Collection:

    • Collect solid waste in a dedicated, labeled, and sealed container.

    • Collect liquid waste containing this compound in a separate, labeled, and sealed waste container. Do not mix with incompatible waste streams.

  • Final Disposal: Dispose of all waste in accordance with local, state, and federal regulations for chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Protocols Cited

The primary experimental protocol found for this compound is its isolation from bergamot fruit extract.

Isolation of this compound via Semi-Preparative HPLC [7]

  • Sample Preparation: A dried bergamot fruit extract (BFE) is dissolved in a suitable solvent, such as methanol, to a concentration of approximately 50 mg/mL.[7]

  • Chromatography System: A semi-preparative High-Performance Liquid Chromatography (HPLC) system is used, equipped with a C18 column.[7]

  • Mobile Phase: A common mobile phase for separating flavonoid glycosides consists of a gradient of water with a small percentage of acid (e.g., 0.2% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.[7]

  • Separation: The dissolved BFE sample is injected into the HPLC system. The gradient of the mobile phase is adjusted over time to separate the different components of the extract.

  • Detection and Collection: A detector (e.g., a photodiode array detector) is used to monitor the separation. Fractions corresponding to the this compound peak are collected as they elute from the column.

  • Purity Analysis: The purity of the collected fractions is then confirmed using analytical HPLC and mass spectrometry.

Visualizations

PPE_Workflow_for_this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Cleanup Phase RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE LocateSafety Locate Safety Equipment (Fume Hood, Eyewash, Shower) SelectPPE->LocateSafety DonCoat Wear Lab Coat LocateSafety->DonCoat DonGloves Wear Nitrile Gloves DonGoggles Wear Safety Goggles DonGloves->DonGoggles DonCoat->DonGloves UseHood Work in Fume Hood (if handling powder) DonGoggles->UseHood HandleChem Handle this compound UseHood->HandleChem SegregateWaste Segregate Waste (Solid & Liquid) HandleChem->SegregateWaste DisposeWaste Dispose via EHS Protocols SegregateWaste->DisposeWaste CleanArea Clean Work Area DisposeWaste->CleanArea RemovePPE Remove PPE Properly CleanArea->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Caption: PPE and safety workflow for handling this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.